Methoxycarbonyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFAAYMITJMZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956709 | |
| Record name | Methyl carbonisothiocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-49-0 | |
| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35266-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxycarbonyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035266490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl carbonisothiocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOXYCARBONYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ23DF3GED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methoxycarbonyl isothiocyanate synthesis and purification
An In-Depth Technical Guide to the Synthesis and Purification of Methoxycarbonyl Isothiocyanate
Authored by a Senior Application Scientist
Abstract
This compound (MCIT) is a highly versatile bifunctional reagent of significant interest in organic and medicinal chemistry.[1] Its unique reactivity, stemming from the presence of both an electron-withdrawing methoxycarbonyl group and a highly electrophilic isothiocyanate moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, thioureas, and other pharmacologically relevant scaffolds.[2][3] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key experimental choices, establishes a self-validating protocol through rigorous analytical confirmation, and is grounded in authoritative references to ensure scientific integrity.
The Chemical Rationale: Understanding this compound
Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the heterocumulene functional group. The central carbon atom of this group is highly electrophilic, rendering it susceptible to nucleophilic attack by amines, alcohols, and thiols.[2] In this compound, the nitrogen atom is attached to a methoxycarbonyl group (-COOCH₃). This group is strongly electron-withdrawing, which further enhances the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity compared to simple alkyl or aryl isothiocyanates.[2] This heightened reactivity is the cornerstone of its utility as a synthetic intermediate.
Synthesis: The Nucleophilic Substitution Pathway
The most reliable and widely employed method for synthesizing this compound is the reaction of methyl chloroformate with an alkali metal thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).[1][4] This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Mechanism and Causality
The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the sulfur or the nitrogen atom. In reactions with acyl chlorides like methyl chloroformate, the attack predominantly occurs at the sulfur atom. This preference is dictated by the Hard and Soft Acids and Bases (HSAB) theory; the acyl carbon is a relatively soft electrophile, favoring reaction with the softer sulfur atom of the thiocyanate nucleophile. This kinetically controlled pathway leads to the formation of the desired isothiocyanate.
The general reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is designed to be a self-validating system, where success is not just assumed but confirmed through subsequent analytical steps.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a drying tube.
-
Dropping funnel.
-
Heating mantle.
-
Methyl chloroformate (reagent grade).
-
Potassium thiocyanate or Sodium thiocyanate (anhydrous).[5][6]
-
Anhydrous acetone or Tetrahydrofuran (THF) as the solvent.[5][7]
-
Catalyst (optional, e.g., N,N-Dimethylaniline or Triethylamine).[5][6]
Step-by-Step Procedure:
-
Preparation: In a 500 mL three-neck flask, add anhydrous potassium thiocyanate (e.g., 0.32 mol) and 160 mL of anhydrous acetone.[5] If a catalyst is used, it is added at this stage (e.g., 1.5g N,N-Dimethylaniline).[5]
-
Initial Heating: Begin stirring the suspension and gently heat the mixture to approximately 35-40°C.[5] The choice of a polar aprotic solvent like acetone or THF is crucial as it effectively dissolves the reactants while not participating in the reaction.
-
Reactant Addition: Slowly add methyl chloroformate (e.g., 0.32 mol) to the stirred suspension via a dropping funnel over a period of 30-60 minutes.[5] This dropwise addition is a critical control measure to manage the exothermic nature of the reaction and maintain the target temperature.
-
Reaction: After the addition is complete, maintain the reaction mixture at a gentle reflux for an additional 10-30 minutes to ensure the reaction goes to completion.[5] The formation of a precipitate (KCl or NaCl) is a visual indicator of reaction progress.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The inorganic salt byproduct (potassium chloride or sodium chloride) is insoluble in the solvent and can be removed by suction filtration.
-
Solvent Removal: The solvent is removed from the filtrate by distillation at reduced pressure (rotary evaporation).[7] This leaves the crude this compound as an oil, which may have a reddish or yellow tint.[7]
Purification: Isolating the Target Compound
Purification is a critical step to remove unreacted starting materials, solvent residues, and any potential side products. Due to the reactivity of the isothiocyanate group, care must be taken to avoid degradation, particularly through hydrolysis.[2][8]
Primary Method: Vacuum Distillation
For volatile, thermally sensitive compounds like this compound, vacuum distillation is the purification method of choice. Lowering the pressure significantly reduces the boiling point, allowing the compound to be distilled at a lower temperature, thereby minimizing the risk of thermal decomposition.[4]
Step-by-Step Procedure:
-
Setup: Assemble a vacuum distillation apparatus, including a Vigreux column to improve separation efficiency.[7] Ensure all glassware is dry.
-
Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask.
-
Collection: Collect the fraction that distills at the correct temperature and pressure. This compound has a reported boiling point of 30°C at 12 torr.[4] The purified product should be a clear, colorless liquid.[7]
Alternative Method: Column Chromatography
For smaller-scale purifications or when distillation is impractical, column chromatography over silica gel can be effective.[9] A non-polar eluent system, such as a mixture of n-hexane and ethyl acetate, is typically used to move the less polar product down the column while retaining more polar impurities.[10]
Overall Synthesis and Purification Workflow
The entire process from starting materials to a pure, characterized product follows a logical sequence of synthesis, workup, purification, and analysis.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Trustworthiness: A Self-Validating Protocol via Analytical Characterization
The integrity of this protocol rests on the rigorous analytical confirmation of the final product's identity and purity. The following methods provide a robust system for validation.
Spectroscopic Confirmation
-
Infrared (IR) Spectroscopy: This is the most direct method for confirming the presence of the isothiocyanate group. This compound will exhibit a very strong, sharp, and characteristic absorption band in the region of 2000-2200 cm⁻¹, corresponding to the asymmetric stretching of the -N=C=S cumulene system.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a simple and clear confirmation of the methoxycarbonyl group. It will show a sharp singlet at approximately 3.8 ppm, integrating to three protons (CH₃O-).[2]
-
¹³C NMR: The carbon NMR spectrum is highly informative. The key signal is the carbon of the isothiocyanate group (-N=C=S), which appears in the range of δ 130–135 ppm.[2] The carbonyl carbon of the ester will also be present at a characteristic downfield shift.
-
Purity Assessment via Chromatography
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are powerful for assessing the purity of the final product.[2] A pure sample will ideally show a single major peak in the chromatogram. The peak area is proportional to the concentration, allowing for quantitative purity analysis.[2][12] For HPLC analysis of isothiocyanates, challenges such as poor water solubility can be overcome by using heated columns to prevent precipitation in the system.[13][14]
| Parameter | Synthesis | Purification & Analysis |
| Key Reagents | Methyl Chloroformate, KSCN | Silica Gel (optional) |
| Solvent | Anhydrous Acetone or THF | Hexane/Ethyl Acetate (for chromatography) |
| Temperature | 35-57°C[5] | Distillation at 30°C / 12 torr[4] |
| Expected Yield | Typically >70% | >95% purity |
| IR Peak (-NCS) | N/A | ~2100 cm⁻¹[11] |
| ¹H NMR (CH₃O-) | N/A | ~3.8 ppm (singlet)[2] |
| ¹³C NMR (-NCS) | N/A | ~130-135 ppm[2] |
Safety and Handling Considerations
-
Toxicity and Hazards: Isothiocyanates and their precursors can be toxic, corrosive, and act as lachrymators (tear-inducing agents).[15][16] Methyl chloroformate is also highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated chemical fume hood.[16] Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[16][17]
-
Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze.[2][8] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at a recommended temperature of 2-8°C.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[18]
Conclusion
The synthesis of this compound from methyl chloroformate and a thiocyanate salt is a robust and scalable method. The success of the procedure is contingent upon careful control of reaction conditions to manage exothermicity and the use of anhydrous reagents to prevent hydrolysis. Purification by vacuum distillation is highly effective for obtaining a high-purity product. The identity and purity of the synthesized material must be rigorously confirmed through a combination of spectroscopic (IR, NMR) and chromatographic (GC, HPLC) techniques, creating a self-validating and trustworthy protocol for researchers in drug development and organic synthesis.
References
- Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates.
- Benchchem. (n.d.). This compound | 35266-49-0.
- ResearchGate. (2025, August 9). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.
- Benchchem. (n.d.). A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development.
- Benchchem. (n.d.). Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyanate.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications.
- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET.
- TCI AMERICA. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- Benchchem. (n.d.). 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide to Solubility and Stability.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
- ResearchGate. (2025, August 9). Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system.
- Google Patents. (n.d.). US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation.
- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- Patsnap. (n.d.). Preparation method of thiophanate methyl raw pesticide.
- PubMed. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- ResearchGate. (2025, August 6). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF.
- Google Patents. (n.d.). CN102070500A - Preparation method of thiophanate methyl raw pesticide.
- Canadian Science Publishing. (n.d.). The Thermal Decomposition of Alkoxycarbonyl Thiocyanates and Isothiocyanates.
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Methoxycarbonyl Isothiocyanate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Foreword: Unveiling the Potential of a Versatile Electrophile
In the landscape of modern organic synthesis and drug discovery, the strategic deployment of highly reactive, multifunctional building blocks is paramount. Methoxycarbonyl isothiocyanate, a compact yet potent electrophile, has emerged as a reagent of significant interest. Its unique electronic architecture, characterized by the juxtaposition of an electron-withdrawing methoxycarbonyl group and the inherently reactive isothiocyanate moiety, bestows upon it a distinct reactivity profile. This guide provides an in-depth exploration of the chemical properties and synthetic utility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Beyond a mere compilation of facts, this document aims to elucidate the causality behind its reactivity and provide practical, validated protocols for its application in the synthesis of diverse molecular scaffolds.
Core Chemical and Physical Properties
This compound (C₃H₃NO₂S) is a versatile synthetic intermediate whose reactivity is largely dictated by the electrophilic nature of the isothiocyanate carbon, which is further enhanced by the adjacent electron-withdrawing methoxycarbonyl group.[1] A thorough understanding of its fundamental properties is crucial for its effective handling and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [2] |
| CAS Number | 35266-49-0 | [2] |
| Molecular Formula | C₃H₃NO₂S | [2] |
| Molecular Weight | 117.13 g/mol | [2] |
| Appearance | Not specified (typically a liquid) | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Reacts with water and other protic solvents. Soluble in many aprotic organic solvents (e.g., acetone, dichloromethane, THF). | [1] |
Spectroscopic Signature
The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, characteristic absorption band of the isothiocyanate group (-N=C=S) in the region of 2060–2105 cm⁻¹. The carbonyl group (C=O) of the methoxycarbonyl moiety gives rise to a strong absorption band around 1700-1750 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) in the region of 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon (around 160-170 ppm), the isothiocyanate carbon (which can sometimes be broad, around 130-140 ppm), and the methoxy carbon (around 50-60 ppm). The broadening of the isothiocyanate carbon signal is a known phenomenon due to the quadrupolar relaxation of the nitrogen atom and the molecule's structural flexibility.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 117. Common fragmentation patterns for isothiocyanates involve cleavage of the C-N bond and rearrangements.
Synthesis of this compound
The synthesis of acyl isothiocyanates, including this compound, is typically achieved through the reaction of the corresponding acyl chloride with a thiocyanate salt.[1]
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Materials:
-
Methyl chloroformate
-
Potassium thiocyanate (or ammonium thiocyanate), dried
-
Anhydrous acetone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend dried potassium thiocyanate in anhydrous acetone.
-
With vigorous stirring, add methyl chloroformate dropwise to the suspension at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.
-
Carefully remove the acetone under reduced pressure. The crude this compound can be purified by vacuum distillation.
Causality: The choice of an aprotic solvent like acetone is crucial to prevent the hydrolysis of both the starting methyl chloroformate and the product. The reaction proceeds via a nucleophilic substitution where the thiocyanate anion attacks the electrophilic carbonyl carbon of methyl chloroformate, followed by rearrangement to the more stable isothiocyanate isomer.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isothiocyanate group. The adjacent electron-withdrawing methoxycarbonyl group significantly enhances this electrophilicity, making it more reactive than typical alkyl or aryl isothiocyanates.[1]
Nucleophilic Addition Reactions: Synthesis of Thioureas
The most common application of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions.
Experimental Protocol: Synthesis of N-(Methoxycarbonyl)-N'-(phenyl)thiourea
Materials:
-
This compound
-
Aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Purification Insights: For N-(methoxycarbonyl)-N'-aryl thioureas, recrystallization is often an effective purification method. The choice of solvent depends on the polarity of the aryl substituent. For less polar derivatives, a solvent pair like ethanol/water can be effective. For more polar compounds, column chromatography using a gradient of ethyl acetate in hexanes is recommended. HPLC can also be employed for high-purity samples, typically using a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase.
Cycloaddition Reactions: Gateway to Heterocycles
This compound can participate in cycloaddition reactions, serving as a valuable precursor for the synthesis of various heterocyclic compounds.[1] These reactions are crucial in drug discovery for creating novel molecular scaffolds.
-
[4+2] Cycloadditions (Diels-Alder Type Reactions): While less common for isothiocyanates in general compared to other dienophiles, acyl isothiocyanates can react with electron-rich dienes to form six-membered heterocyclic rings. The electron-withdrawing nature of the methoxycarbonyl group can enhance the dienophilic character of the C=S bond.
-
[3+2] Cycloadditions: this compound can react with 1,3-dipoles to form five-membered heterocyclic rings. For instance, reaction with azides can lead to the formation of thiadiazole derivatives, and reaction with nitrile oxides can yield oxathiazole derivatives.
Due to the lack of specific documented examples for this compound in these cycloaddition reactions in the initial search, researchers are encouraged to explore these pathways based on the known reactivity of related acyl isothiocyanates.
Applications in Drug Discovery and Agrochemicals
The utility of this compound extends to the synthesis of biologically active molecules. The thiourea linkage it readily forms is a common pharmacophore in many drug candidates. Furthermore, the heterocyclic systems accessible from its cycloaddition reactions are prevalent in medicinal and agricultural chemistry.
-
Antiviral Agents: The 1,2,4-triazole scaffold, which can be synthesized from isothiocyanate precursors, is found in numerous antiviral compounds.[3][4][5][6][7] this compound can be a key starting material for the synthesis of functionalized thiosemicarbazides, which are immediate precursors to 1,2,4-triazoles.
-
Fungicides: Isothiocyanates and their derivatives are known to possess antifungal properties.[8][9] The isothiocyanate group itself is a key toxophore in some natural and synthetic fungicides. This compound can be used to synthesize novel thiourea derivatives and other heterocyclic compounds with potential fungicidal activity.
Handling and Safety
This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors. It is a potential respiratory irritant.
-
Skin and Eye Contact: Can cause skin and eye irritation. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. It is sensitive to moisture and will hydrolyze.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion: A Tool for Molecular Innovation
This compound represents a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its heightened electrophilicity, a direct consequence of the methoxycarbonyl group, allows for rapid and efficient formation of thioureas and provides a gateway to a diverse range of heterocyclic systems. While its full potential in areas like cycloaddition chemistry is still being explored, the foundational reactivity and synthetic utility outlined in this guide provide a solid framework for its application in the pursuit of novel bioactive molecules. As the demand for new therapeutics and agrochemicals continues to grow, the strategic use of such reactive intermediates will undoubtedly play a crucial role in the innovation and discovery process.
References
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.
-
The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry.
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI.
-
HPLC Purification of Thiourea Derivatives. Benchchem.
-
Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. ResearchGate.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
-
Synthesis of some new azoles with antiviral potential. ResearchGate.
-
Fungicides to prevent and control fungal pathogens. Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
-
Isothiocyanate Derivatives of Glucosinolates as Efficient Natural Fungicides. ResearchGate.
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed.
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry.
-
This compound. PubChem.
-
Mass Spectra of Isothiocyanates. SciSpace.
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- 4. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-oriented heterocyclic synthesis using divergent reactivity of N-substituted iso(thio)cyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methoxycarbonyl Isothiocyanate: A Technical Guide to its Mechanism of Action in Protein Labeling
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of methoxycarbonyl isothiocyanate (MCIT) as a reagent for the covalent labeling of proteins. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, reaction kinetics, and practical considerations for employing MCIT in protein modification. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. This guide aims to equip the reader with the necessary expertise to effectively and reliably utilize this compound in their research endeavors.
Introduction: The Role of Covalent Labeling in Protein Science
The covalent modification of proteins is a cornerstone of modern biochemical and pharmaceutical research. It enables the attachment of reporter molecules, such as fluorophores and biotin, the study of protein structure and function, and the development of antibody-drug conjugates. The choice of labeling reagent is critical and is dictated by factors such as specificity, reaction efficiency, and the stability of the resulting conjugate.
Isothiocyanates are a well-established class of reagents for protein labeling, prized for their reactivity towards primary amines under specific conditions. This compound (CH₃O-C(O)-N=C=S) is a member of this family that offers a small, uncharged modification, which can be advantageous in minimizing perturbations to protein structure and function. Understanding its mechanism of action is paramount to its successful application.
The Chemistry of this compound Labeling
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) in MCIT is the key to its reactivity. It readily undergoes nucleophilic attack by specific amino acid side chains in a protein. The primary targets for MCIT are the primary amines and, to a lesser extent, the thiol groups of cysteine residues.
Primary Reaction Targets: N-terminus and Lysine Residues
The most common and stable reaction of isothiocyanates is with primary amines.[1][2] In a typical protein, these are the α-amino group at the N-terminus and the ε-amino group of lysine side chains. The reaction proceeds via a nucleophilic addition of the unprotonated amine to the electrophilic carbon of the isothiocyanate, forming a stable thiourea linkage.[1][2]
This reaction is highly dependent on the pH of the reaction buffer. Alkaline conditions (pH 9-11) are optimal for labeling primary amines, as this deprotonates the amino groups, increasing their nucleophilicity.[1][2]
Caption: Reaction of MCIT with a primary amine to form a stable thiourea linkage.
Secondary Reaction Target: Cysteine Residues
Under more neutral to slightly acidic conditions (pH 6-8), isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[1][2] However, this linkage is generally less stable than the thiourea bond formed with amines, particularly at alkaline pH where it can be reversible.[1] This differential reactivity and stability allows for a degree of selectivity in labeling by carefully controlling the reaction pH.
Factors Influencing Reaction Kinetics and Specificity
The rate and specificity of MCIT labeling are influenced by several factors:
| Factor | Influence on Labeling | Rationale |
| pH | High pH (9-11) favors amine labeling; Neutral to low pH (6-8) favors thiol labeling.[1][2] | The pKa of lysine ε-amino groups is around 10.5, and N-terminal α-amino groups is around 8.0.[3] At alkaline pH, these groups are deprotonated and thus more nucleophilic. The pKa of the cysteine thiol group is around 8.3, making it reactive at more neutral pH. |
| Temperature | Higher temperatures generally increase the reaction rate. | As with most chemical reactions, increased thermal energy leads to more frequent and energetic molecular collisions. |
| MCIT:Protein Molar Ratio | Higher molar excess of MCIT leads to a higher degree of labeling. | Increased concentration of the labeling reagent drives the reaction equilibrium towards product formation. |
| Buffer Composition | Amine-containing buffers (e.g., Tris, glycine) will compete with the protein for reaction with MCIT.[4][5] | The primary amines in these buffers are also nucleophiles and will consume the MCIT reagent. |
Experimental Protocol for Protein Labeling with this compound
This protocol is a self-validating system designed to ensure reliable and reproducible protein labeling with MCIT. It is based on established methods for isothiocyanate labeling.[4][5][6]
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
This compound (MCIT)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
Spectrophotometer
Step-by-Step Methodology
-
Protein Preparation:
-
MCIT Stock Solution Preparation:
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the desired volume of the MCIT stock solution. A 10- to 20-fold molar excess of MCIT to protein is a good starting point, though this may require optimization.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted MCIT. Incubate for 1-2 hours at 4°C.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted MCIT and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Caption: Experimental workflow for protein labeling with MCIT.
Characterization of MCIT-Labeled Proteins
After labeling and purification, it is crucial to characterize the conjugate to determine the degree of labeling and confirm the site(s) of modification.
Degree of Labeling (DOL) Determination
The DOL, or the average number of MCIT molecules per protein, can be estimated using spectrophotometry if the protein and the label have distinct absorbance maxima. However, as MCIT itself is not a chromophore, this method is not directly applicable. A more universal approach is mass spectrometry.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for characterizing MCIT-labeled proteins.[8][9]
-
Intact Mass Analysis: By comparing the mass of the unlabeled and labeled protein, the number of attached MCIT molecules can be determined. Each successful labeling event will result in a mass increase corresponding to the molecular weight of MCIT.
-
Peptide Mapping: To identify the specific amino acid residues that have been modified, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[8][9] Peptides containing a modification will exhibit a characteristic mass shift, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of modification.
Trustworthiness: A Self-Validating System
The presented protocol incorporates several checkpoints to ensure its reliability:
-
Buffer Control: The explicit requirement for amine-free buffers prevents unintended consumption of the labeling reagent, a common cause of failed conjugations.
-
pH Control: Maintaining an alkaline pH ensures the targeted reaction with primary amines, enhancing the predictability of the labeling outcome.
-
Quenching Step: The inclusion of a quenching step neutralizes any remaining reactive MCIT, preventing non-specific labeling during downstream processing and storage.
-
Purification: The final purification step is essential for removing excess reagents that could interfere with subsequent assays.
-
Mass Spectrometry Validation: The use of mass spectrometry provides definitive confirmation of successful labeling and allows for precise characterization of the conjugate, closing the loop on the experimental process.
Conclusion
This compound is a valuable tool for the covalent modification of proteins, offering a small and stable linkage primarily at the N-terminus and lysine residues. By understanding the underlying chemical mechanism and carefully controlling reaction parameters such as pH, temperature, and buffer composition, researchers can achieve efficient and specific protein labeling. The methodologies and insights provided in this guide are intended to empower scientists to confidently apply MCIT in their research, contributing to advancements in protein science and drug development.
References
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Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1710–1721. Retrieved from [Link]
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Xiao, D., & Singh, S. V. (2007). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Current cancer drug targets, 7(8), 755–766. Retrieved from [Link]
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Chadwick, C. S., & Nairn, R. C. (1960). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 3(4), 363–370. Retrieved from [Link]
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Petrović, S. M., Marković, V. M., Milosavljević, N. B., & Marković, Z. S. (2018). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 3(5), 724-732. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Retrieved from [Link]
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van Denderen, B. J. W., & Heck, A. J. R. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Journal of Proteome Research, 20(5), 2205–2216. Retrieved from [Link]
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Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(10), 1710-1721. Retrieved from [Link]
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Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1710–1721. Retrieved from [Link]
-
Velisek, J., Cejpek, K., Hrabcova, H., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3508–3514. Retrieved from [Link]
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Unknown. (n.d.). Protein labelling with FITC. Unknown. Retrieved from [Link]
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van Gammeren, A. J., van den Berg, M., & van der Werf, M. J. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 413(21), 5369–5382. Retrieved from [Link]
-
Solá, R. J., & Griebenow, K. (2009). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of pharmaceutical sciences, 98(4), 1223–1245. Retrieved from [Link]
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Matusheski, N. V., & Jeffery, E. H. (2001). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1295. Retrieved from [Link]
-
ResearchGate. (2013). The best protocol for FITC labeling of proteins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Retrieved from [Link]
-
Velisek, J., Cejpek, K., Hrabcova, H., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. Retrieved from [Link]
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Ramaswamy, K., & Kuberan, B. (2019). Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. Biotechnology journal, 14(3), e1800366. Retrieved from [Link]
-
ResearchGate. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). ResearchGate. Retrieved from [Link]
-
Matusheski, N. V., & Jeffery, E. H. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food research international (Ottawa, Ont.), 158, 111492. Retrieved from [Link]
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Singh, G. P., et al. (2018). The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. Biochemistry, 57(11), 1735-1745. Retrieved from [Link]
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Kim, Y. K., et al. (2021). Characterization of nuclease stability and poly(A)-binding protein binding activity of chemically modified poly(A) tail for in vivo applications. RSC Chemical Biology, 2(3), 856-864. Retrieved from [Link]
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ResearchGate. (2014). Chemical glycosylation of cytochrome c improves physical and chemical protein stability. ResearchGate. Retrieved from [Link]
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Methoxycarbonyl Isothiocyanate (CAS 35266-49-0): A Technical Guide for Synthetic Applications
Abstract
Methoxycarbonyl isothiocyanate is a versatile bifunctional reagent prized in organic synthesis for its unique reactivity. Characterized by the presence of both a highly electrophilic isothiocyanate moiety and a methoxycarbonyl group, this compound serves as a powerful building block for a diverse array of nitrogen- and sulfur-containing heterocycles.[1][2] The electron-withdrawing nature of the methoxycarbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, rendering it highly susceptible to nucleophilic attack.[1] This guide provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and proven applications, offering researchers and drug development professionals a practical resource for leveraging this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 35266-49-0 | [3][4] |
| Molecular Formula | C₃H₃NO₂S | [1][4] |
| Molecular Weight | 117.13 g/mol | [4] |
| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [4] |
| Synonyms | Carbomethoxy isothiocyanate, Methyl isothiocyanatoformate | [4] |
| Boiling Point | 30 °C at 12 torr | [5] |
| Appearance | Not explicitly stated, but related compounds are off-white solids or liquids. | [6][7] |
| Solubility | Reacts with water (hydrolyzes).[1] Soluble in common organic solvents like acetone, toluene.[5] |
Table 2: Computed and Spectral Data
| Data Type | Value | Source(s) |
| Exact Mass | 116.98844951 Da | [4] |
| XLogP3-AA (Predicted) | 1.9 | [4] |
| IR Absorption (N=C=S) | ~2100 cm⁻¹ (Characteristic strong, sharp stretch) | [8] |
| Predicted ¹³C NMR | δ ~130-140 (N=C =S), ~160-170 (C =O), ~55 (OC H₃) | General Chemical Shifts |
| Predicted MS Fragments | m/z: 117 (M+), 86 (M-OCH₃), 59 (COOCH₃), 58 (NCS) | Fragmentation Patterns |
Synthesis of this compound
The preparation of acyl isothiocyanates, including the methoxycarbonyl derivative, is well-established.[2] The most common and industrially relevant method involves the reaction of the corresponding acyl chloride (methyl chloroformate) with a thiocyanate salt.[2][5]
Mechanism Insight: This reaction is a nucleophilic substitution where the thiocyanate anion (SCN⁻) attacks the electrophilic carbonyl carbon of methyl chloroformate. The resulting intermediate then rearranges to form the more stable isothiocyanate isomer.
Protocol 2.1: Synthesis from Methyl Chloroformate
This protocol is adapted from established methods for analogous compounds.[5]
Materials:
-
Methyl chloroformate
-
Potassium thiocyanate (or Sodium thiocyanate)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere to prevent moisture contamination.
-
Reagent Addition: To a suspension of potassium thiocyanate (1.1 equivalents) in anhydrous acetone, add methyl chloroformate (1.0 equivalent) dropwise at room temperature.
-
Scientist's Note: The reaction is often exothermic. A controlled addition rate prevents a runaway reaction. Acetone is a suitable solvent as it dissolves the chloroformate and facilitates the reaction with the sparingly soluble thiocyanate salt.[5]
-
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the precipitated potassium chloride salt.
-
Purification: Remove the acetone from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.[5]
Core Reactivity: The Electrophilic Heart
The synthetic utility of this compound is dominated by the reactivity of the heterocumulene (-N=C=S) functional group. This group features a highly electrophilic central carbon atom, making it a prime target for a wide range of nucleophiles.[1][9] The adjacent electron-withdrawing methoxycarbonyl group further activates this carbon, leading to faster reaction kinetics compared to alkyl or aryl isothiocyanates.[1]
Caption: Reaction pathway for triazole synthesis.
Protocol 4.1: One-Pot Synthesis of a 1,2,4-Triazole-3-thione Derivative
This protocol illustrates the synthesis of a 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, adapted from general procedures for acyl isothiocyanates. [2] Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide (or other base)
-
Reaction vessel with stirrer and reflux condenser
Procedure:
-
Adduct Formation: Dissolve this compound (1.0 equivalent) in ethanol. Add phenylhydrazine (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1 hour. An initial adduct, a thiosemicarbazide, will form. [2] * Scientist's Note: The formation of the adduct is typically rapid and can be monitored by the disappearance of the starting materials on TLC.
-
Cyclization: To the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 2M, 1.2 equivalents). Heat the mixture to reflux for 3-5 hours.
-
Rationale: The base deprotonates a nitrogen atom, facilitating the intramolecular nucleophilic attack on the carbonyl carbon of the methoxycarbonyl group, leading to cyclization and elimination of methanol. [2]3. Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is ~5-6. The product will often precipitate from the solution.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Safety, Handling, and Storage
This compound is classified as a toxic and hazardous substance. [10]Proper handling is critical to ensure laboratory safety.
-
Toxicity: The compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [10]To the best of current knowledge, its toxicological properties have not been exhaustively investigated. [10]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][10]Avoid breathing vapors or dust. Wash hands thoroughly after handling. [10]* Storage: Store in a cool, dry place in a tightly sealed container. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. [7]Keep away from incompatible materials such as strong bases, acids, amines, and alcohols. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or soil. [10]
Conclusion
This compound is a potent and versatile reagent for synthetic organic chemistry. Its enhanced electrophilicity and bifunctional nature provide an efficient entry point to a wide range of valuable heterocyclic structures, particularly thioureas, thiosemicarbazides, and their cyclized derivatives like triazoles. While its hazardous nature demands careful handling, a solid understanding of its reactivity and properties allows researchers to harness its synthetic power for applications in medicinal chemistry and materials science.
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Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. [Link]
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-
Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
-
This compound (C3H3NO2S). PubChemLite. [Link]
-
THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES. Taylor & Francis Online. [Link]
-
Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications (RSC Publishing). [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Utility of isothiocyanates in heterocyclic synthesis. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
-
Isothiocyanates in the chemistry of heterocycles. Chemical Reviews, ACS Publications. [Link]
-
Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. PubMed Central, National Institutes of Health. [Link]
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Methoxycarbonyl isothiocyanate molecular weight and formula
An In-Depth Technical Guide to Methoxycarbonyl Isothiocyanate: Synthesis, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core chemical principles, synthesis, reactivity, and applications of this versatile reagent, with a focus on providing practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound (MCITC) is an important organosulfur compound valued for its role as a synthetic intermediate.[1] Its structure features a highly reactive isothiocyanate group (-N=C=S) attached to an electron-withdrawing methoxycarbonyl group (-COOCH₃).[1] This unique combination of functional groups dictates its chemical behavior and utility in organic synthesis.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₃NO₂S | [1][2][3] |
| Molecular Weight | 117.13 g/mol | [1][2][3] |
| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [2] |
| CAS Number | 35266-49-0 | [1][2] |
| Appearance | Off-white crystalline solid | [4] |
| Boiling Point | 30°C at 12 torr | [5] |
Synthesis of this compound
The synthesis of alkoxycarbonyl isothiocyanates, including the methoxy- analog, traditionally relies on the nucleophilic substitution of a halogen in the corresponding chloroformate with a thiocyanate salt.[5][6] This method remains a cornerstone for laboratory-scale preparation. More contemporary approaches have explored the use of elemental sulfur with isocyanides, often facilitated by catalysis, to circumvent the use of hazardous reagents like thiophosgene.[7]
Experimental Protocol: Synthesis from Methyl Chloroformate
This protocol describes a common and reliable method for synthesizing this compound from methyl chloroformate and a thiocyanate salt. The causality behind this choice is the high reactivity of the acyl chloride with the ambident thiocyanate nucleophile.
Materials:
-
Methyl chloroformate
-
Potassium thiocyanate (or Sodium thiocyanate)
-
Acetone (anhydrous)
-
Stirring apparatus
-
Reaction vessel with reflux condenser and dropping funnel
Procedure:
-
Preparation: Dry the potassium thiocyanate thoroughly under vacuum before use to prevent hydrolysis of the chloroformate.
-
Reaction Setup: In a flame-dried reaction vessel, prepare a suspension of potassium thiocyanate in anhydrous acetone.
-
Addition: Cool the suspension in an ice bath. Add methyl chloroformate dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture and filter to remove the precipitated potassium chloride.
-
Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the high electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group.[1] This electrophilicity is further amplified by the electron-withdrawing nature of the adjacent methoxycarbonyl group, making it significantly more reactive than simple alkyl or aryl isothiocyanates.[1][8] This heightened reactivity allows it to readily undergo nucleophilic addition reactions with a wide array of nucleophiles.
Key reactions include:
-
With Amines: Primary and secondary amines react rapidly to form N,N'-disubstituted thioureas.[1][6] This reaction is fundamental to its use in medicinal chemistry, as the thiourea moiety is a common pharmacophore.
-
With Alcohols and Phenols: Alcohols add to form N-alkoxycarbonyl thiocarbamates.[6] This provides a route to various carbamate derivatives.
-
With Thiols: Thiols react to produce dithiocarbamate derivatives.[1]
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the compound can hydrolyze.[1]
Caption: General reactivity of this compound with nucleophiles.
Applications in Drug Discovery and Development
The versatile reactivity of this compound makes it a valuable building block in the synthesis of complex molecules for medicinal chemistry and agrochemical research.[1]
-
Scaffold for Bioactive Compounds: Isothiocyanates are found in numerous natural products and are known to possess a range of biological activities, including anti-inflammatory and anti-tumor properties.[7][9][10] Synthetic isothiocyanates and their derivatives are actively explored as therapeutic agents.
-
Library Synthesis: The reliable and high-yielding reaction with amines makes it an ideal reagent for parallel synthesis. Researchers can generate large libraries of thiourea derivatives by reacting this compound with a diverse set of amines. These libraries can then be screened for biological activity against various targets, such as protein kinases or cyclooxygenase (COX) enzymes.[11]
-
H₂S Donor Prodrugs: Recent research has focused on isothiocyanates as hydrogen sulfide (H₂S) donors.[9][11] H₂S is a gasotransmitter with cytoprotective and cardioprotective effects. Designing molecules that can slowly release H₂S is a promising strategy for developing new therapeutics, particularly for reducing the side effects of non-steroidal anti-inflammatory drugs (NSAIDs).[9][11]
Safety, Handling, and Storage
This compound and related compounds are hazardous and must be handled with appropriate precautions. They are often irritating, harmful if swallowed or inhaled, and can cause skin and eye damage.[4][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][12][14] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not eat, drink, or smoke in areas where the chemical is used.[4][14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] It should be stored away from moisture and incompatible materials such as strong oxidizing agents.[12][13] Recommended storage temperature is often 2°C - 8°C.[14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][14] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][12]
-
Conclusion
This compound is a highly valuable and reactive reagent in modern organic synthesis. Its utility is defined by the electrophilic nature of the isothiocyanate group, which is enhanced by the adjacent methoxycarbonyl moiety. This predictable reactivity allows for the efficient construction of diverse molecular scaffolds, particularly thioureas, which are of significant interest in drug discovery and materials science. While its hazardous nature demands careful handling, a thorough understanding of its properties and reaction mechanisms enables chemists to leverage its full synthetic potential.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 552246, this compound. Retrieved from [Link]
-
Szakonyi, Z., & Finta, Z. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6248. Retrieved from [Link]
- Google Patents. (2013). CN103221389A - Method for producing isothiocyanate compound.
- Google Patents. (1993). US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation.
-
Katritzky, A. R., et al. (1993). The Reactions of Some Alkoxycarbonyl Isothiocyanates with Alcohols, Phenols and Amines. Organic Preparations and Procedures International, 25(1), 83-90. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]
-
Arkivoc. (2010). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(17), 5347. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]
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Methoxycarbonyl isothiocyanate stability and storage conditions.
An In-Depth Technical Guide to the Stability and Storage of Methoxycarbonyl Isothiocyanate
Introduction
This compound (C₃H₃NO₂S) is a highly versatile reagent in organic synthesis and drug development. Its bifunctional nature, possessing both an electrophilic isothiocyanate group and a methoxycarbonyl group, allows for a diverse range of chemical transformations.[1] The isothiocyanate moiety serves as a powerful tool for introducing sulfur and nitrogen-containing functionalities, making it a valuable building block for synthesizing thioureas, thiocarbamates, and various heterocyclic compounds.[1][2] However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not stored and handled with meticulous care.
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the stability of this compound. It outlines field-proven protocols for its storage and handling, ensuring reagent integrity, experimental reproducibility, and laboratory safety. The causality behind each recommendation is explained to provide a deeper understanding of the compound's chemical nature.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and use. These data are critical for designing synthetic protocols and characterizing derivatives.
| Property | Value | Reference(s) |
| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [3] |
| CAS Number | 35266-49-0 | [3] |
| Molecular Formula | C₃H₃NO₂S | [1][3][4] |
| Molecular Weight | 117.13 g/mol | [3][4] |
| Appearance | Off-white solid or crystalline substance | [5] |
| Water Solubility | Hydrolyzes in water | [1][6][7] |
The Chemistry of Reactivity and Stability
The stability of this compound is intrinsically linked to its molecular structure. The compound features two key reactive sites: the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) and the carbonyl carbon of the methoxycarbonyl group. The methoxycarbonyl group acts as an electron-withdrawing group, which further enhances the electrophilicity of the isothiocyanate carbon, making it exceptionally reactive towards nucleophiles.[1] This high reactivity is the primary driver of its instability.
Primary Degradation Pathway: Hydrolysis
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[8][9] The isothiocyanate group is highly susceptible to nucleophilic attack by water. This reaction proceeds through the formation of an unstable thiocarbamic acid intermediate, which subsequently decomposes.[10] This degradation renders the compound inactive for its intended coupling reactions.[8]
The hydrolysis process can be summarized as follows:
-
A water molecule acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.
-
This forms an unstable adduct.
-
The adduct breaks down to yield methoxycarbonylamine and releases carbon disulfide or carbon dioxide.[1]
This hydrolytic degradation is significantly accelerated in alkaline conditions and can also be promoted by strong acids.[1][10] Therefore, maintaining anhydrous conditions is paramount to preserving the compound's integrity.
Caption: Primary hydrolytic degradation pathway of this compound.
Recommended Storage Conditions for Optimal Stability
A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. For this compound, the core objective is the strict exclusion of moisture and the minimization of thermal energy.
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | 2°C to 8°C | Reduces kinetic energy, slowing the rate of potential hydrolytic and thermal degradation. | [6][11][12][13] |
| Atmosphere | Under a dry, inert atmosphere (e.g., Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is the primary degradation catalyst. | [9][13] |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from potential light-induced degradation. The container must be securely closed immediately after use. | [8][11][12] |
| Location | Cool, dry, and well-ventilated area | Ensures a stable external environment and safe dispersal of any potential vapors. | [5][8] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, strong bases, amines, and alcohols | These substances can react vigorously with the isothiocyanate group, leading to rapid degradation and potential safety hazards. | [8][9] |
Experimental Protocol: Long-Term Storage
-
Procurement: Upon receipt, immediately transfer the manufacturer's container to a designated cold storage unit (2-8°C).
-
Inerting: For long-term storage, especially after first use, it is best practice to flush the headspace of the container with a gentle stream of dry argon or nitrogen before sealing. This displaces any ambient air and moisture that may have entered.
-
Sealing: Seal the container cap tightly. For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary moisture barrier.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened.
-
Inventory: Log the compound in the laboratory chemical inventory system, noting its specific storage location and requirements.
Safe Handling Protocols
Given its toxicity and reactivity, handling this compound requires adherence to strict safety protocols within a controlled environment.[5][8][9]
Caption: A four-phase workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
A robust PPE ensemble is the primary defense against exposure.
-
Eye/Face Protection: Chemical safety goggles combined with a face shield are mandatory to protect against splashes.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are critical. Gloves should be inspected before use and changed immediately if contact with the chemical is suspected.[11][14]
-
Body Protection: A lab coat and appropriate protective clothing must be worn to prevent skin contact.[11][14]
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9][11]
Impact of Stability on Experimental Applications
The moisture sensitivity of this compound is a critical variable in its application as a derivatizing agent or synthetic precursor. For instance, in protocols requiring its reaction with primary or secondary amines to form thioureas (a common step in preparing samples for HPLC analysis), the presence of even trace amounts of water can lead to competing hydrolysis.[8] This side reaction consumes the reagent, reduces the yield of the desired derivative, and complicates downstream analysis.
General Protocol: Derivatization of an Amine
This protocol highlights the necessary precautions to ensure a successful reaction.
-
Sample Preparation: The amine-containing sample must be rigorously dried. If it is an acid salt (e.g., an HCl salt), it must be completely dried, preferably under high vacuum, to remove both water and the acid.[8]
-
Solvent Selection: Use only anhydrous-grade solvents for the reaction.
-
Reaction Setup: Assemble the reaction glassware (e.g., a vial with a magnetic stir bar) and dry it thoroughly in an oven or by flame-drying under vacuum. Allow the glassware to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: Dissolve the dried amine sample in the anhydrous solvent within the reaction vessel.
-
Addition of Isothiocyanate: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the reaction mixture. This should be done under the inert atmosphere.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating as required. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps. If excess isothiocyanate needs to be removed, it can often be evaporated under vacuum due to its volatility.[8]
By strictly adhering to anhydrous conditions, the integrity of this compound is maintained throughout the experiment, leading to reliable and reproducible results.
Conclusion
This compound is an invaluable reagent whose effectiveness is directly tied to its chemical stability. Its pronounced sensitivity to moisture necessitates a disciplined approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, refrigerated storage under a dry, inert atmosphere and meticulous handling in an anhydrous environment—researchers can ensure the reagent's integrity, safeguard against experimental failure, and maintain a high standard of laboratory safety. Understanding the chemical principles behind its stability is the key to unlocking its full potential in synthesis and analysis.
References
- CymitQuimica. (2024, April 30). Safety Data Sheet - this compound.
- BenchChem. This compound | 35266-49-0.
- BenchChem. Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyanate.
- BenchChem. A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development.
- CymitQuimica. (2024, April 30). FM180907 - Safety Data Sheet.
- BenchChem. An In-depth Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications.
- BenchChem. 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide to Solubility and Stability.
- BenchChem. 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide.
- BenchChem. Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyanate.
- United States Biological. (2025, June 24). UST122 - SAFETY DATA SHEET.
- Fisher Scientific. (2009, August 27). SAFETY DATA SHEET - Ethoxycarbonyl isothiocyanate.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 4-(Methoxycarbonyl)phenyl isothiocyanate.
- Chem-Impex. Ethoxycarbonyl isothiocyanate.
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The Aliphatic Acyl Isothiocyanate Building Block: A Technical Guide to Methoxycarbonyl Isothiocyanate for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Reagent
Methoxycarbonyl isothiocyanate (MCIT) is a compact, bifunctional organic reagent that holds significant potential for researchers in synthetic chemistry and drug discovery. As an aliphatic acyl isothiocyanate, it possesses two key reactive sites: the highly electrophilic carbon of the isothiocyanate moiety and the carbonyl carbon of the methoxycarbonyl group. The electron-withdrawing nature of the adjacent methoxycarbonyl group markedly enhances the reactivity of the isothiocyanate, making it a potent building block for the construction of a diverse array of molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering both foundational knowledge and practical insights for its effective utilization in the laboratory.
Synthesis and Physicochemical Properties: Characterizing the Workhorse
The preparation of this compound is most commonly achieved through the reaction of a methyl haloformate, such as methyl chloroformate, with a thiocyanate salt.[2] This straightforward nucleophilic substitution reaction provides a reliable route to this valuable reagent.
A general procedure, adapted from established methodologies for alkoxycarbonyl isothiocyanates, is as follows:
Detailed Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Methyl chloroformate
-
Sodium thiocyanate (or other alkali metal thiocyanate)
-
Anhydrous solvent (e.g., toluene)
-
Catalyst (e.g., pyridine or quinoline)[2]
-
Co-catalyst (e.g., sodium acetate, optional, may accelerate the reaction)[2]
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of sodium thiocyanate (1.0-1.2 equivalents) and a catalytic amount of pyridine or quinoline in an anhydrous solvent is prepared.
-
Methyl chloroformate (1.0 equivalent) is added dropwise to the stirred suspension at a controlled temperature, typically between 10°C and 40°C.
-
The reaction mixture is stirred for several hours until the consumption of the starting materials is observed (monitoring by GC or TLC is recommended).
-
Upon completion, the inorganic salts are removed by filtration.
-
The resulting solution containing this compound can be used directly in subsequent reactions, or the product can be isolated and purified by vacuum distillation.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃NO₂S | [3] |
| Molecular Weight | 117.13 g/mol | [3] |
| Boiling Point | 30°C / 12 torr | [2] |
| Appearance | Colorless liquid (expected) | |
| IR Absorption (N=C=S) | ~1960-1990 cm⁻¹ | [2] |
| IR Absorption (C=O) | ~1750 cm⁻¹ | [2] |
| IR Absorption (C-O) | ~1220-1260 cm⁻¹ | [2] |
Core Reactivity and Mechanistic Insights: The Electrophilic Heart
The synthetic utility of this compound is dominated by the high electrophilicity of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[1] The adjacent electron-withdrawing methoxycarbonyl group further activates the isothiocyanate moiety, leading to faster reaction kinetics compared to alkyl or aryl isothiocyanates.[1]
Caption: Nucleophilic addition to this compound.
The most common and synthetically valuable reaction of this compound is its reaction with primary and secondary amines to form N-acylthiourea derivatives. This reaction is typically rapid and high-yielding, proceeding readily at room temperature.
Applications in Organic Synthesis: A Gateway to Thioureas and Heterocycles
The formation of N-(methoxycarbonyl)thioureas is a cornerstone of this compound's application in organic synthesis. These thiourea derivatives are valuable intermediates in their own right and can be further elaborated into a variety of heterocyclic systems.
Detailed Experimental Protocol: Synthesis of 1-(Methoxycarbonyl)-3-phenylthiourea
Materials:
-
This compound
-
Aniline
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
To the stirred solution, add aniline (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Caption: Workflow for N-(methoxycarbonyl)thiourea synthesis.
Role in Drug Development and Medicinal Chemistry: A Latent Potential
While specific examples of this compound in marketed drugs are not widely documented, the broader class of isothiocyanates and their thiourea derivatives are of significant interest in medicinal chemistry. Isothiocyanates are known to exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The isothiocyanate moiety can act as a covalent binder to biological targets, often through reaction with cysteine residues in proteins.
The N-acylthiourea scaffold derived from this compound is a privileged structure in drug discovery, appearing in compounds with diverse therapeutic applications. The ability of this compound to readily introduce this functionality makes it a valuable tool for the synthesis of compound libraries for screening and lead optimization.
Handling and Safety Considerations: A Prudent Approach
This compound, like other isothiocyanates, should be handled with care in a well-ventilated fume hood. Isothiocyanates are known to be lachrymators and can be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its sensitivity to moisture, it should be stored under an inert atmosphere in a cool, dry place.
Conclusion and Future Outlook: A Versatile Tool with Untapped Potential
This compound is a highly reactive and versatile building block for organic synthesis. Its ability to readily form N-acylthioureas provides a straightforward entry into a class of compounds with significant potential in medicinal chemistry and materials science. While its direct application in pharmaceuticals is not as prominent as some other isothiocyanates, its value as a synthetic intermediate is clear. Future research will likely focus on expanding the scope of its reactions, particularly in the development of novel heterocyclic scaffolds and in the generation of diverse compound libraries for high-throughput screening in drug discovery programs. The continued exploration of the reactivity and applications of this simple yet powerful reagent is sure to unlock new opportunities for innovation in the chemical sciences.
References
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-
4-Methoxycarbonylphenyl isothiocyanate | C9H7NO2S | CID 138002 - PubChem. (URL: [Link])
- US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation - Google P
-
Phenyl isothiocyanate - Organic Syntheses Procedure. (URL: [Link])
-
This compound | C3H3NO2S | CID 552246 - PubChem. (URL: [Link])
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - New Home Pages of Dr. Rainer Glaser. (URL: [Link])
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH. (URL: [Link])
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
-
2-Methoxyphenyl isothiocyanate - the NIST WebBook. (URL: [Link])
-
a guide to 13c nmr chemical shift values. (URL: [Link])
-
This compound (C3H3NO2S) - PubChemLite. (URL: [Link])
-
Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity - MDPI. (URL: [Link])
-
ATR-FTIR spectra of the isothiocyanate band of mustard oil immediately... - ResearchGate. (URL: [Link])
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
-
CHEM21 Case Study: Multicomponent Synthesis of Isothioureas. (URL: [Link])
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (URL: [Link])
Sources
An In-depth Technical Guide to the Electrophilicity and Reaction Kinetics of Methoxycarbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Methoxycarbonyl isothiocyanate (MCT) is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique electronic structure, characterized by a highly electrophilic isothiocyanate carbon, dictates its reactivity towards a broad range of nucleophiles. This guide provides a comprehensive exploration of the electrophilicity of MCT, delving into the electronic and steric factors that govern its reaction kinetics. Detailed experimental protocols for the synthesis of thiourea derivatives and for the kinetic analysis of these reactions using UV-Vis and NMR spectroscopy are presented. This document is intended to serve as a valuable resource for researchers seeking to leverage the reactivity of this compound in their synthetic endeavors.
Introduction: The Chemical Persona of this compound
Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities and their utility as synthetic intermediates.[1] The reactivity of the isothiocyanate functionality is dominated by the electrophilic character of the central carbon atom.[2] In the case of this compound (CH₃OC(O)NCS), the presence of an adjacent electron-withdrawing methoxycarbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon.[2] This heightened reactivity makes MCT a valuable building block for the construction of a variety of nitrogen- and sulfur-containing heterocyclic compounds.
This guide will dissect the electronic properties of MCT, provide a framework for understanding its reaction kinetics, and offer practical, field-proven protocols for its application in the laboratory.
The Electrophilic Nature of this compound
The key to understanding the reactivity of this compound lies in its electronic structure. The isothiocyanate group (-N=C=S) is inherently electrophilic due to the polarization of the C=N and C=S double bonds. However, the adjacent methoxycarbonyl group exerts a powerful influence through both inductive and resonance effects, further depleting electron density from the isothiocyanate carbon.
-
Inductive Effect: The electronegative oxygen atoms of the methoxycarbonyl group pull electron density away from the isothiocyanate moiety through the sigma bond framework.
-
Resonance Effect: Resonance structures can be drawn that delocalize the lone pair of electrons on the nitrogen atom onto the carbonyl oxygen, placing a positive charge on the nitrogen and further increasing the electrophilicity of the isothiocyanate carbon.
This combination of effects makes the isothiocyanate carbon of MCT a prime target for nucleophilic attack.
Diagram: Factors Influencing the Electrophilicity of this compound
Caption: Inductive and resonance effects of the methoxycarbonyl group contribute to the high electrophilicity of the isothiocyanate carbon in MCT.
Reaction Kinetics: A Quantitative Look at Reactivity
The enhanced electrophilicity of this compound translates to faster reaction kinetics compared to isothiocyanates bearing electron-donating or less electron-withdrawing substituents.[2] The rate of reaction with nucleophiles, such as primary amines, is influenced by several factors.
Factors Influencing Reaction Rates
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles react faster. | A more nucleophilic amine (higher pKa of its conjugate acid) will attack the electrophilic carbon more readily. |
| Steric Hindrance | Increased steric bulk on the nucleophile or isothiocyanate decreases the rate. | Bulky groups hinder the approach of the nucleophile to the electrophilic center. |
| Solvent Polarity | The effect can be complex, but polar aprotic solvents often facilitate these reactions. | Solvents like acetonitrile or DMF can stabilize charged intermediates or transition states. |
| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. |
While specific rate constants for this compound are not abundantly available in the literature, studies on analogous acyl isothiocyanates demonstrate that these reactions typically follow second-order kinetics.[3] For kinetic analysis under pseudo-first-order conditions, the concentration of the nucleophile is kept in large excess relative to the isothiocyanate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a thiourea derivative of this compound and for the kinetic analysis of the reaction.
Synthesis of N-Methoxycarbonyl-N'-phenylthiourea
This protocol details the reaction of this compound with aniline to form the corresponding thiourea.
Materials:
-
This compound (1 eq.)
-
Aniline (1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in dichloromethane.
-
Add aniline to a dropping funnel and add it dropwise to the stirred solution of this compound at room temperature.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-methoxycarbonyl-N'-phenylthiourea.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Diagram: Workflow for the Synthesis of N-Methoxycarbonyl-N'-phenylthiourea
Caption: Step-by-step workflow for the synthesis and purification of N-methoxycarbonyl-N'-phenylthiourea.
Kinetic Analysis of the Reaction of this compound with a Primary Amine using UV-Vis Spectroscopy
This protocol describes how to monitor the reaction kinetics under pseudo-first-order conditions.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline)
-
Acetonitrile (UV grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the primary amine in acetonitrile of known concentrations.
-
Determination of λmax: Record the UV-Vis spectrum of the product (N-methoxycarbonyl-N'-substituted thiourea) to determine the wavelength of maximum absorbance (λmax).
-
Kinetic Run: a. In a quartz cuvette, place a solution of the primary amine in acetonitrile at a concentration at least 10-fold higher than that of the this compound. b. Equilibrate the cuvette in the thermostatted cell holder of the spectrophotometer at the desired temperature. c. Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. d. Immediately start recording the absorbance at λmax as a function of time.
-
Data Analysis: a. Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. b. The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant. c. The second-order rate constant (k₂) can be calculated from the equation: k₂ = k_obs / [Amine].
Diagram: Workflow for UV-Vis Kinetic Analysis
Caption: Workflow for determining the reaction kinetics of MCT with a primary amine using UV-Vis spectroscopy.
Conclusion
This compound stands out as a highly reactive and synthetically useful electrophile. The electron-withdrawing nature of the methoxycarbonyl group is the primary determinant of its enhanced electrophilicity and rapid reaction kinetics. A thorough understanding of these principles, coupled with robust experimental protocols, empowers researchers to effectively utilize this reagent in the synthesis of complex molecules with potential applications in drug discovery and materials science. The methodologies outlined in this guide provide a solid foundation for further exploration and application of this compound chemistry.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxycarbonylphenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1415-1420. Retrieved from [Link]
-
Lee, I., et al. (2014). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Molecules, 19(4), 4568-4580. Retrieved from [Link]
-
Oleiwi, H. W., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12. Retrieved from [Link]
-
Lee, C. C., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(1). Retrieved from [Link]
-
IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
MDPI. (2018). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)-N'-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Methoxybenzoyl)-N'-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]
-
Arkat USA, Inc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Retrieved from [Link]
-
Bahmid, N. A., et al. (2020). Multiresponse kinetic modelling of the formation, release, and degradation of allyl isothiocyanate from ground mustard seeds to be applied in active packaging systems. Food and Bioprocess Technology, 13, 1787-1798. Retrieved from [Link]
-
Dash, M. R., & Mishra, S. S. (2022). Mechanistic and kinetic approach on methyl isocyanate (CH3NCO) with OH and Cl. Journal of Physical Organic Chemistry, 35(10), e4396. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
MDPI. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
-
MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]
-
NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Retrieved from [Link]
-
Allen, A. D., et al. (1998). Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. The Journal of Organic Chemistry, 63(23), 8032-8039. Retrieved from [Link]
-
Physical Chemistry Research. (2022). An Inhibitory Kinetic Method for the Methionine Determination. Retrieved from [Link]
-
I.K. Press. (2020). COMBINED EXPERIMENTAL AND COMPUTATIONAL APPROACHES FOR CHEMICAL-KINETICS INVESTIGATION OF BENZOYL ISOTHIOCYANATE FORMATION. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of Methoxycarbonyl Isothiocyanate in Organic Solvents
Abstract
Methoxycarbonyl isothiocyanate (C₃H₃NO₂S) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its efficacy in synthetic protocols is profoundly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the theoretical underpinnings, a qualitative solubility profile, and a robust, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its solution-state behavior to optimize reaction conditions, ensure reproducibility, and maximize yields.
Introduction to this compound
This compound is an organic compound featuring both a methoxycarbonyl group (-COOCH₃) and an isothiocyanate group (-N=C=S).[1][2] The isothiocyanate functional group imparts a strong electrophilic character to the central carbon atom, making it highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1] The presence of the electron-withdrawing methoxycarbonyl group further enhances this electrophilicity, influencing its reactivity and making it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, thioureas, and thiocarbamates.[1] A thorough understanding of its solubility is paramount, as it dictates the choice of solvent for reactions, purification, and formulation.
Key Physicochemical Properties:
-
Molecular Weight: 117.13 g/mol [2]
-
Appearance: Typically a colorless to pale yellow liquid with a pungent odor.[4]
-
Reactivity: The electrophilic isothiocyanate carbon readily reacts with nucleophiles. This reactivity must be considered when selecting a solvent, as protic solvents (e.g., alcohols, water) can react to form thiocarbamate derivatives.[1]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key factors are:
-
Polarity: The molecule possesses both polar (carbonyl, isothiocyanate) and non-polar (methyl) regions, giving it a moderate overall polarity. The predicted XLogP3 value, a measure of lipophilicity, is 1.9.[2] This suggests it will be more soluble in solvents of intermediate to high polarity.
-
Dipole-Dipole Interactions: The C=O, C=S, and C-N bonds create significant dipole moments, allowing for strong dipole-dipole interactions with polar aprotic solvents like acetone, acetonitrile, and ethyl acetate.
-
Hydrogen Bonding: this compound has hydrogen bond acceptor sites (the oxygen and sulfur atoms) but no donor sites.[2] Therefore, it can interact with protic solvents, but its high reactivity with these solvents often precludes their use in reactions.[1]
The interplay of these factors determines the extent to which the energy released by solute-solvent interactions can overcome the energy required to break the solute-solute and solvent-solvent interactions.
Solubility Profile in Common Organic Solvents
While quantitative public-domain data is scarce, a qualitative solubility profile can be established based on the compound's chemical nature and general observations for similar isothiocyanates. This compound is generally soluble in common organic solvents but has limited solubility in water.[4]
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | Limited dipole-dipole interactions. Solubility is driven primarily by weaker van der Waals forces. Toluene may offer slightly better solubility due to its aromaticity. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone, Ethyl Acetate | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. These solvents are ideal for reactions as they effectively solvate the molecule without reacting with the isothiocyanate group.[5] |
| Polar Protic | Methanol, Ethanol | Soluble, but Reactive | The solvent can act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form thiocarbamates.[1] While it may dissolve, the solute's integrity is compromised. Use with caution and typically at low temperatures if necessary. |
| Aqueous | Water | Low / Limited | The hydrophobic nature of the molecule and its tendency to hydrolyze limit its solubility in water.[4] |
This table is a qualitative guide. Experimental verification is essential for specific applications.
Experimental Protocol for Solubility Determination
To ensure scientific integrity and reproducibility, the following self-validating protocol, based on the isothermal shake-flask method, is recommended for determining the solubility of this compound in a specific aprotic solvent.[6]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound (high purity)
-
Solvent of interest (anhydrous, HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostated orbital shaker or vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.2 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Generate a calibration curve using the analytical instrument (e.g., HPLC) by plotting signal response versus concentration. This is a critical self-validating step to ensure accurate quantification.
-
Sample Preparation: a. Add an excess amount of this compound to a tared glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[6] b. Record the mass of the added solute. c. Add a precise volume of the chosen anhydrous solvent to the vial.
-
Equilibration: a. Tightly cap the vial to prevent solvent evaporation. b. Place the vial in a thermostated orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[6][7] The required time should be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in the supernatant remains constant.
-
Phase Separation and Sampling: a. After equilibration, visually confirm that excess solid solute is still present. b. Centrifuge the vial at a moderate speed (e.g., 5000 G) to pellet the undissolved solid.[7] c. Carefully withdraw a known volume of the clear supernatant using a syringe. d. Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean, tared vial to remove any remaining particulates.[7] This step is crucial to prevent artificially high results from suspended microcrystals.
-
Analysis: a. Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the previously established calibration curve. b. Analyze the diluted sample using the calibrated analytical method (HPLC or GC).
-
Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration of the original saturated solution by applying the dilution factor. c. The resulting value is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.
Safety and Handling Considerations
Isothiocyanates are reactive, pungent, and can be irritants.[4] Proper safety protocols must be followed:
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Moisture Sensitivity: The compound can be hydrolyzed by moisture.[4] Store under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions and solubility studies.
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis. It exhibits high solubility in polar aprotic solvents such as DCM, THF, and acetonitrile, which are the recommended media for most synthetic applications. Protic solvents should be avoided due to the compound's high reactivity. For novel applications or solvent systems, the detailed shake-flask protocol provided herein offers a robust and reliable method for accurate solubility determination, enabling researchers to build a foundation of scientific integrity into their experimental design.
References
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. Available at: [Link]
-
Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - European Union. European Union. Available at: [Link]
-
This compound (C3H3NO2S) - PubChemLite. PubChemLite. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
-
3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN - Georganics. Georganics. Available at: [Link]
-
4-Methoxycarbonylphenyl isothiocyanate | C9H7NO2S | CID 138002 - PubChem. PubChem. Available at: [Link]
-
This compound | C3H3NO2S | CID 552246 - PubChem. National Institutes of Health. Available at: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. MDPI. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Procedure for solubility testing of NM suspension. NANoREG. Available at: [Link]
-
(PDF) Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana OPEN - ResearchGate. ResearchGate. Available at: [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience. ThaiScience. Available at: [Link]
-
Isothiocyanates: translating the power of plants to people - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. Arkivoc. Available at: [Link]
-
Methyl isothiocyanate (Ref: SN-32866) - AERU - University of Hertfordshire. AERU. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. Available at: [Link]
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- 7. materialneutral.info [materialneutral.info]
Methodological & Application
Application Notes and Protocols for N-Terminal Protein Sequencing: A Guide to Isothiocyanate-Based Chemistries
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal sequencing is a cornerstone technique for protein characterization, providing definitive data on protein identity, purity, and the integrity of the N-terminus. This document provides a comprehensive guide to the principles and methodologies of N-terminal protein sequencing using isothiocyanate-based chemistry, primarily focusing on the well-established Edman degradation reagent, Phenylisothiocyanate (PITC). Additionally, it introduces Methoxycarbonyl Isothiocyanate (MCIT) as a potential, though less documented, alternative, outlining its theoretical application and a generalized protocol. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary technical and practical knowledge for successful N-terminal sequence analysis.
Introduction to N-Terminal Protein Sequencing
The sequence of amino acids at the N-terminus of a protein is critical for its biological function, stability, and subcellular localization. N-terminal sequencing provides invaluable information for:
-
Protein Identification: Unambiguously identifying a protein by matching its N-terminal sequence to database entries.
-
Confirmation of Gene Expression: Verifying that the expressed protein corresponds to the predicted product of a specific gene.
-
Detection of Post-Translational Modifications: Identifying N-terminal modifications such as acetylation, formylation, or pyroglutamate formation that can block the sequencing process.[1][2]
-
Characterization of Proteolytic Processing: Determining the precise cleavage sites of signal peptides or other processing events.
-
Assessment of Protein Purity and Integrity: Detecting the presence of N-terminally truncated or modified variants in a protein preparation.
The most robust and widely used chemical method for N-terminal sequencing is the Edman degradation , developed by Pehr Edman.[3][4] This elegant, stepwise process sequentially removes and identifies amino acids from the N-terminus of a polypeptide chain.[1][5]
The Chemistry of Edman Degradation
The Edman degradation is a cyclical three-step process that relies on the reaction of an isothiocyanate reagent with the free α-amino group of the N-terminal amino acid.[4][6]
-
Coupling: Under mildly alkaline conditions (pH 8-9), the chosen isothiocyanate reagent reacts with the uncharged N-terminal amino group of the protein to form a derivative. In the classic Edman degradation, Phenylisothiocyanate (PITC) is used, forming a phenylthiocarbamoyl (PTC)-protein conjugate.[1][7]
-
Cleavage: The peptide bond of the derivatized N-terminal residue is selectively cleaved under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA).[1][6] This step releases an anilinothiazolinone (ATZ)-amino acid derivative and the original protein, now shortened by one residue.
-
Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative through treatment with aqueous acid.[6] This stable PTH-amino acid can then be identified by chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC).[4]
This cycle is repeated to sequentially identify amino acids from the N-terminus. Modern protein sequencers automate these steps, allowing for the analysis of multiple residues.[1]
This compound (MCIT) in N-Terminal Sequencing
While PITC is the gold standard for Edman degradation, research into alternative isothiocyanate reagents continues, often with the goal of improving detection sensitivity or altering the chromatographic properties of the resulting amino acid derivatives.[8] this compound (MCIT), and its analogue 3-Methoxycarbonylphenyl isothiocyanate (MCPI), are examples of such alternative reagents.
Theoretically, the methoxycarbonyl substitution on the phenyl ring could influence the reagent's reactivity and the chromatographic behavior of the resulting PTH-amino acid derivatives.[8] However, it is crucial to note that the performance of MCIT and its analogues in protein sequencing is not extensively documented in peer-reviewed scientific literature, precluding a direct, data-driven comparison with established reagents like PITC.[8] Therefore, any laboratory considering the use of MCIT should perform a thorough in-house validation against a known standard.
The fundamental principle of MCIT-based sequencing follows the same three-step Edman degradation process:
-
Coupling: MCIT reacts with the N-terminal α-amino group to form a methoxycarbonylphenylthiocarbamoyl (MCPTC)-peptide derivative.[6]
-
Cleavage: Acidic conditions cleave the derivatized N-terminal residue, releasing an anilinothiazolinone (ATZ)-amino acid.[6]
-
Conversion: The ATZ-amino acid is converted to a stable methoxycarbonylphenylthiohydantoin (MCPTH)-amino acid for identification.[6]
Experimental Workflow for N-Terminal Sequencing
The following diagram illustrates the general workflow for N-terminal protein sequencing using an isothiocyanate-based reagent.
Caption: General workflow for N-terminal protein sequencing.
Detailed Protocols
Protocol 1: Sample Preparation for N-Terminal Sequencing
Objective: To prepare a purified protein or peptide sample suitable for Edman degradation. High purity is critical as contaminants can interfere with the chemistry.[2]
Materials:
-
Protein or peptide sample
-
PVDF membrane
-
Blotting apparatus
-
Staining solution (e.g., Ponceau S or Coomassie Blue)
-
Destaining solution
-
Ultrapure water
Procedure:
-
Protein Separation (if necessary): For complex mixtures, separate proteins by SDS-PAGE.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Expert Insight: Avoid using buffers containing primary amines like Tris and glycine for blotting, as they can interfere with the Edman chemistry. A recommended alternative is a borate buffer.[2]
-
-
Staining: Briefly stain the PVDF membrane with Ponceau S or Coomassie Blue to visualize the protein bands.
-
Excision: Carefully excise the protein band of interest using a clean scalpel.
-
Destaining and Washing: Thoroughly destain the excised membrane with the appropriate destaining solution and wash extensively with ultrapure water to remove all residual contaminants.
-
Drying: Air-dry the membrane completely before loading it into the protein sequencer.
Protocol 2: N-Terminal Sequencing using this compound (Generalized)
Objective: To perform N-terminal sequencing of a purified protein or peptide using MCIT. This protocol is generalized and requires optimization.
Materials:
-
Immobilized protein sample on PVDF membrane
-
Automated protein sequencer
-
This compound (MCIT) solution (e.g., in heptane)
-
Coupling buffer (e.g., N-methylpiperidine/water/2-propanol)
-
Cleavage reagent (e.g., Trifluoroacetic acid, TFA)
-
Conversion reagent (e.g., 25% TFA in water)
-
HPLC system with a C18 column
-
Solvents for HPLC (e.g., acetonitrile, water, TFA)
-
MCPTH-amino acid standards
Procedure (as performed by an automated sequencer):
-
Coupling Reaction:
-
The immobilized protein is exposed to the MCIT solution in the presence of the coupling buffer under alkaline conditions.
-
The reaction is typically carried out at an elevated temperature (e.g., 50°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization of the N-terminal amino acid.
-
-
Solvent Washes:
-
The reaction chamber is washed with organic solvents (e.g., ethyl acetate, heptane) to remove excess MCIT and reaction byproducts.
-
-
Cleavage Reaction:
-
The dried protein is treated with anhydrous TFA to cleave the peptide bond of the N-terminal residue.
-
The resulting ATZ-amino acid derivative is extracted with an organic solvent (e.g., chlorobutane).
-
-
Conversion Reaction:
-
The extracted ATZ-amino acid is transferred to a conversion flask and heated in the presence of aqueous TFA to convert it to the stable MCPTH-amino acid.[6]
-
-
HPLC Analysis:
-
The MCPTH-amino acid is injected into an HPLC system.
-
Separation is achieved on a reverse-phase C18 column using a gradient of acetonitrile in water with a constant concentration of TFA.
-
The eluting MCPTH-amino acid is detected by its UV absorbance.
-
-
Identification:
-
The retention time of the unknown MCPTH-amino acid is compared to the retention times of known MCPTH-amino acid standards to identify the amino acid.
-
-
Cycle Repetition:
-
The remaining polypeptide on the PVDF membrane is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
-
Data Interpretation and Troubleshooting
Data Analysis: The primary output of each sequencing cycle is an HPLC chromatogram. The peak corresponding to the PTH- or MCPTH-amino acid is identified based on its retention time compared to a standard chromatogram. The sequence is built by compiling the identified amino acids from each cycle.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Sequence Obtained | N-terminal blockage (e.g., acetylation, pyroglutamate).[1][2] | Consider deblocking strategies or alternative sequencing methods like mass spectrometry. |
| Low Initial Yield | Insufficient sample amount; Poor transfer to PVDF membrane; Contaminants (e.g., Tris, glycine). | Quantify protein before sequencing; Optimize blotting conditions; Ensure thorough washing. |
| Signal Drop-off | Sample washout from the membrane; Incomplete reactions in later cycles. | Ensure proper immobilization; Check reagent purity and instrument performance. |
| High Background Noise | Contaminated reagents or solvents; Dirty HPLC system. | Use high-purity reagents; Flush and clean the HPLC system regularly. |
Conclusion
N-terminal sequencing by Edman degradation remains a powerful and indispensable tool in protein analysis. The use of PITC is well-established and reliable for a wide range of applications. While alternative reagents like this compound are being explored, their utility and performance require further validation. By understanding the underlying chemistry and adhering to meticulous sample preparation and analytical protocols, researchers can obtain high-quality N-terminal sequence data that is crucial for advancing research and development in the life sciences.
References
-
BioPharmaSpec. N and C Terminal Amino Acid Sequence Analysis. Available at: [Link]
-
Bures, E. J., et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 364–372. Available at: [Link]
-
Biosynthesis, Inc. N-terminal Sequence Analysis. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
Sci-Hub. Synthesis of the Protein-Sequencing Reagent 4-(3-Pyridinylmethylaminocarboxypropyl) Phenyl Isothiocyanate and Characterization of 4-(3-Pyridinylmethylaminocarboxypropyl) Phenylthiohydantoins. Available at: [Link]
-
ResearchGate. Fig. 1 Proposed peptide cleavage method based on Edman degradation. Available at: [Link]
- Google Patents. WO2020201350A1 - Means and methods for single molecule peptide sequencing.
-
NIH National Center for Biotechnology Information. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Available at: [Link]
-
Proteome Factory. N-terminal sequencing (Edman degradation). Available at: [Link]
-
Oe, T., et al. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(2), 173-9. Available at: [Link]
-
MtoZ Biolabs. 4 Steps of Edman Degradation. Available at: [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Edman Degradation and the Quest for Novel Reagents
An Application Note and Protocol for the Use of Methoxycarbonyl Isothiocyanate in Edman Degradation
The Edman degradation, a method developed by Pehr Edman, remains a foundational technique for determining the amino acid sequence from the N-terminus of a protein or peptide.[1][2] The process involves a stepwise removal and identification of N-terminal amino acids.[3] The classic Edman reagent, phenyl isothiocyanate (PITC), has been the "gold standard" due to its reliable performance and the extensive body of literature supporting its use.[4] However, the continuous pursuit of improved sensitivity, efficiency, and alternative analytical windows has driven interest in novel isothiocyanate reagents.
This document provides a detailed theoretical framework, application notes, and a protocol for the use of this compound (MCPI) as a reagent in Edman degradation. While the performance of MCPI in protein sequencing is not yet extensively documented in peer-reviewed literature, its chemical properties suggest it as a potentially valuable alternative to PITC.[4][5] The electron-withdrawing nature of the methoxycarbonyl group is hypothesized to influence the reagent's reactivity and the chromatographic properties of the resulting amino acid derivatives, potentially offering advantages in specific applications.[4][6] These notes are intended for researchers and drug development professionals with a working knowledge of protein chemistry and sequencing principles.
Theoretical Background and Principle
The Edman degradation is a cyclical three-step process: coupling, cleavage, and conversion.[3][7]
-
Coupling: Under mildly alkaline conditions, the isothiocyanate group of the reagent reacts with the uncharged α-amino group of the peptide's N-terminus. This forms a thiocarbamoyl derivative.[1][2] In the case of MCPI, this would be a methoxycarbonylphenylthiocarbamoyl (MCPTC)-peptide derivative.[5]
-
Cleavage: The peptide bond of the derivatized N-terminal residue is then selectively cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA).[4] This step releases an anilinothiazolinone (ATZ)-amino acid derivative and the original peptide, now shortened by one residue.[5]
-
Conversion: The unstable ATZ-amino acid is subsequently converted into a more stable methoxycarbonylphenylthiohydantoin (MCPTH)-amino acid derivative through treatment with aqueous acid.[5] This stable derivative is then identified, typically by chromatography.
The shortened peptide is then available for the next cycle of degradation.[8]
The Role of the Methoxycarbonyl Group
The key distinction of MCPI is the methoxycarbonyl (-COOCH₃) group on the phenyl ring. This group is electron-withdrawing, which is expected to increase the electrophilicity of the isothiocyanate carbon.[6] This enhanced electrophilicity could lead to faster reaction kinetics during the coupling step compared to PITC.[6] Furthermore, the polarity and structure of the resulting MCPTH-amino acid derivatives will differ from the standard PTH-amino acids, potentially altering their elution profiles in reverse-phase HPLC and their ionization efficiency in mass spectrometry.
Reaction Mechanism: this compound in Edman Degradation
The following diagram illustrates the proposed reaction mechanism for a single cycle of Edman degradation using this compound.
Caption: Proposed mechanism of Edman degradation using MCPI.
Comparative Properties of Sequencing Reagents
The choice of reagent can significantly impact the outcome of a sequencing experiment. The following table provides a theoretical comparison between the standard PITC and the proposed MCPI.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (MCPI) (Theoretical) |
| Reactivity | Standard reactivity, well-characterized kinetics. | Potentially higher reactivity due to the electron-withdrawing -COOCH₃ group, possibly leading to faster coupling.[6] |
| Derivative Stability | PTH-amino acids are stable and well-characterized. | MCPTH-amino acid stability would need experimental validation, but is expected to be sufficient for analysis. |
| Detection | PTH-amino acids are typically detected by UV absorbance. | MCPTH-amino acids would also be UV-active. The methoxycarbonyl group might alter the molar absorptivity. |
| Chromatography | Extensive libraries of PTH-amino acid elution times exist for HPLC. | MCPTH-amino acids would have different retention times than PTH-amino acids, requiring new standard development. |
| Mass Spectrometry | PTH-amino acids can be analyzed by MS. | The MCPTH derivatives may exhibit different fragmentation patterns or ionization efficiencies in MS. |
| Documentation | "Gold standard" with extensive protocols and literature.[4] | Lack of direct comparative experimental data in peer-reviewed literature.[4] |
Experimental Workflow
The overall workflow for N-terminal sequencing using MCPI follows the established Edman degradation process, from sample preparation to data analysis.
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- 2. Edman degradation - Wikipedia [en.wikipedia.org]
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- 6. This compound | 35266-49-0 | Benchchem [benchchem.com]
- 7. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methoxycarbonyl isothiocyanate derivatization of amino acids for HPLC.
An Application Guide and Protocol for the Derivatization of Amino Acids with Methoxycarbonyl Isothiocyanate (MC-NCS) for High-Performance Liquid Chromatography (HPLC) Analysis.
Abstract
This document provides a comprehensive guide for the pre-column derivatization of primary and secondary amino acids using this compound (MC-NCS) for subsequent analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Amino acid analysis is a critical tool in proteomics, drug development, and food science. However, most amino acids lack a native chromophore, making their direct detection by UV spectrophotometry challenging[1][2]. Pre-column derivatization addresses this by attaching a UV-absorbing tag to the amino acid molecule. This guide details the underlying chemical principles, step-by-step protocols for derivatization and HPLC analysis, and expert insights into method optimization and troubleshooting. The MC-NCS method offers a straightforward and robust approach to achieving sensitive and reproducible quantification of amino acids.
Principle of the Method: The Chemistry of MC-NCS Derivatization
The derivatization process is based on the reaction between the this compound reagent and the nucleophilic amino group of an amino acid. The core of the MC-NCS molecule is the highly electrophilic isothiocyanate functional group (-N=C=S)[3][4]. The electron-withdrawing methoxycarbonyl group attached to the nitrogen atom further enhances the electrophilicity of the central carbon, making it highly susceptible to nucleophilic attack[4].
The reaction proceeds under alkaline conditions (typically pH 9.0–10.0). In this environment, the primary or secondary amino group of the amino acid is deprotonated, making it a potent nucleophile. This amine then attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable N-methoxycarbonyl-thiocarbamoyl (MCTC) amino acid derivative[5][6][7]. This newly formed derivative incorporates a thiourea functional group, which acts as a chromophore, allowing for sensitive detection by HPLC-UV detectors[8].
Sources
- 1. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 6. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Covalent Labeling of Peptides with Methoxycarbonyl Isothiocyanate
Abstract
This document provides a detailed protocol for the covalent labeling of peptides using Methoxycarbonyl Isothiocyanate (MCITC). We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide modification, proteomics, and analytical biochemistry. The protocol covers reagent preparation, the labeling reaction, purification of the final conjugate, and methods for verification.
Introduction and Scientific Principle
The isothiocyanate moiety (–N=C=S) is a highly versatile functional group in bioconjugation chemistry, prized for its specific reactivity toward primary amines.[1][2] this compound (MCITC) is a reagent that leverages this chemistry to covalently attach a methoxycarbonylthiocarbamoyl group to peptides. The primary sites of reaction on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[2][3]
The reaction chemistry is analogous to the initial coupling step in Edman degradation, a cornerstone technique for protein sequencing, which famously employs phenyl isothiocyanate (PITC).[4][5][6][7] In a similar fashion, MCITC reacts with the uncharged N-terminal amino group under mildly alkaline conditions to form a stable thiourea derivative.[5][8][9] This process allows for precise, covalent modification of peptides for various downstream applications.
The selection of MCITC as a labeling agent is predicated on the stability of the resulting thiourea linkage and the specific reaction conditions required, which are generally mild and compatible with most peptide structures.
Reaction Mechanism: Nucleophilic Addition
The labeling process is a nucleophilic addition reaction. The key steps are:
-
Deprotonation: Under mildly alkaline conditions (pH 8.5-9.5), the primary amino groups (-NH₂) of the peptide exist in a state of equilibrium with their protonated form (-NH₃⁺). The alkaline environment shifts this equilibrium, increasing the population of the uncharged, nucleophilic -NH₂ form.[8][10]
-
Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated amino group acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group (–N=C=S) in MCITC.
-
Thiourea Formation: This attack results in the formation of a stable, covalent methoxycarbonylthiocarbamoyl-peptide conjugate, also known as a thiourea derivative.
Below is a diagram illustrating the chemical transformation.
Caption: Reaction of a peptide's N-terminus with MCITC.
Experimental Protocol and Workflow
This protocol is designed to be a comprehensive guide. For optimal results, we recommend performing a small-scale pilot experiment to fine-tune conditions for your specific peptide.
General Experimental Workflow
The overall process can be broken down into four main stages: Reagent Preparation, Labeling Reaction, Purification, and Analysis. Each stage is critical for achieving a high yield of pure, correctly labeled peptide.
Caption: High-level workflow for peptide labeling with MCITC.
Required Materials and Reagents
-
Peptide: Lyophilized, of known purity and mass.
-
This compound (MCITC): High purity grade. Store desiccated at 2-8°C.
-
Reaction Buffer: 50-100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Quenching Reagent (Optional): e.g., Tris or Glycine solution.
-
Purification Solvents: HPLC-grade water, ACN, and Trifluoroacetic Acid (TFA).
-
Equipment: pH meter, analytical balance, vortex mixer, reaction vials (e.g., Eppendorf tubes), RP-HPLC system, Mass Spectrometer (MALDI-TOF or ESI-MS).
Step-by-Step Labeling Protocol
Step 1: Reagent Preparation
-
Peptide Stock Solution: Accurately weigh the peptide and dissolve it in the Reaction Buffer to a final concentration of 1-5 mg/mL. The exact concentration may need to be optimized based on peptide solubility.
-
MCITC Stock Solution: Immediately before use, prepare a 10-50 mM solution of MCITC in anhydrous DMF or ACN. Causality Note: Isothiocyanates can hydrolyze in the presence of water; preparing this solution fresh in an anhydrous organic solvent is critical for maintaining its reactivity.[11]
Step 2: The Labeling Reaction
-
Combine Reagents: In a microcentrifuge tube, add the MCITC stock solution to the peptide solution. A 5 to 20-fold molar excess of MCITC over the peptide is recommended to drive the reaction to completion.[12][13] Gently vortex to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For less reactive peptides or to increase yield, the reaction can be extended overnight at 4°C.
-
Causality Note: The incubation period allows sufficient time for the nucleophilic addition to occur. Room temperature provides adequate kinetic energy, while protecting from light prevents potential photodegradation of the reagent or peptide.
-
Step 3: Purification by RP-HPLC
-
Reaction Quenching (Optional): To stop the reaction, a primary amine-containing buffer like Tris can be added. However, immediate purification is generally sufficient.
-
Sample Preparation: Acidify the reaction mixture with a small volume of 10% TFA in water to a final pH of 2-3. This protonates the labeled peptide, improving its binding to the C18 column. Centrifuge to pellet any precipitate before injection.
-
HPLC Conditions: Purify the labeled peptide using a standard reverse-phase C18 column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 220 nm and/or 280 nm. The labeled peptide will typically have a longer retention time than the unlabeled starting material due to the added methoxycarbonylthiocarbamoyl group.
-
Step 4: Verification and Quality Control
-
Mass Spectrometry: Collect the HPLC fraction corresponding to the product peak and analyze it by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Confirm Mass Shift: A successful reaction will result in a mass increase corresponding to the molecular weight of MCITC (C₃H₃NO₂S), which is +117.15 Da .
-
Purity Analysis: Re-inject the purified fraction onto the HPLC to confirm its purity, which should ideally be >95%.
Critical Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Expert Insights |
| Reaction pH | 8.5 - 9.5 | This pH range is a critical compromise. It must be high enough to deprotonate the target primary amines, rendering them nucleophilic, but not so high as to cause peptide degradation or significant hydrolysis of the isothiocyanate reagent.[8][9][10] |
| Molar Ratio (MCITC:Peptide) | 5:1 to 20:1 | A molar excess of the labeling reagent is used to drive the reaction equilibrium towards the product, ensuring high labeling efficiency. The optimal ratio depends on the peptide's reactivity and should be determined empirically. |
| Solvent Composition | <50% Organic Solvent (v/v) | MCITC is dissolved in an organic solvent, but a high final concentration can cause the peptide to precipitate. Maintain the lowest organic solvent concentration necessary to keep all components in solution.[12] |
| Temperature & Time | 2-4 hours at RT or Overnight at 4°C | Most labeling reactions proceed efficiently at room temperature. Lower temperatures and longer incubation times can be used to minimize potential side reactions or for peptides that are sensitive to prolonged exposure at RT. |
| Reagent Quality | Use fresh, high-purity MCITC | Isothiocyanates are susceptible to moisture. Using a fresh bottle or a freshly prepared solution from a well-stored solid is paramount to achieving high yields. Degraded reagent is a common cause of failed reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incorrect buffer pH (too low).2. Degraded/hydrolyzed MCITC reagent.3. N-terminus of the peptide is blocked (e.g., acetylated). | 1. Verify the pH of your reaction buffer with a calibrated meter.2. Use a fresh aliquot of MCITC and prepare the stock solution immediately before use.3. Confirm the peptide's N-terminal status. Edman-type chemistry will not work on a modified N-terminus.[5][8] |
| Multiple Product Peaks in HPLC | 1. Labeling of internal lysine residues.2. Incomplete reaction leading to a mix of starting material and product.3. Peptide degradation or side reactions. | 1. This is expected if your peptide contains lysines. Confirm the identity of each peak with mass spectrometry.2. Increase the molar excess of MCITC or extend the reaction time.3. Reduce reaction time/temperature; ensure pH is not excessively high. |
| Peptide Precipitation | 1. High concentration of organic solvent (ACN/DMF).2. The peptide has low solubility in the final reaction mixture. | 1. Reduce the volume of the MCITC stock solution added; use a more concentrated stock if possible.2. Perform solubility tests prior to the labeling experiment. Consider using a different co-solvent if necessary. |
| Product Mass is Incorrect | 1. Formation of unexpected adducts.2. Error in mass calculation or instrument calibration. | 1. Review all reagents for potential contaminants. Ensure buffer components are non-reactive (avoid amine-based buffers like Tris during the reaction).[10]2. Recalibrate the mass spectrometer and double-check the expected mass calculation. |
References
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
-
Wikipedia. (n.d.). Edman degradation. [Link]
-
Grokipedia. (n.d.). Edman degradation. [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
PubMed. (n.d.). Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate. [Link]
-
PMC. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification. [Link]
-
MDPI. (n.d.). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. [Link]
-
PubMed Central. (n.d.). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
ChemRxiv. (n.d.). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. [Link]
-
Taylor & Francis Online. (2009). THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). Proteomic analysis of covalent modifications of tubulins by isothiocyanates. [Link]
-
Peptideweb.com. (n.d.). FITC labeling. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1203 - On-Resin Peptide Labeling with FITC. [Link]
-
PMC. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
PMC. (n.d.). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. [Link]
-
University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Cedarville University Digital Commons. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. [Link]
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- 1. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. peptideweb.com [peptideweb.com]
Application Note: Quantitative Analysis of Primary and Secondary Amines using Methoxycarbonyl Isothiocyanate (MCIT) Derivatization with LC-MS/MS
Introduction: The Challenge of Amine Analysis in Mass Spectrometry
Small molecules containing primary and secondary amine functional groups, such as biogenic amines, catecholamines, and amino acids, are crucial players in a vast range of biological processes. The accurate quantification of these compounds in complex matrices like plasma, urine, and food is essential for clinical diagnostics, drug development, and food safety. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their inherent chemical properties. These molecules are typically highly polar, leading to poor retention on conventional reversed-phase (RP) chromatographic columns, and they often exhibit low ionization efficiency in electrospray ionization (ESI), resulting in poor sensitivity.
To overcome these challenges, chemical derivatization is a powerful strategy. Derivatization modifies the analyte to improve its analytical characteristics.[1] Methoxycarbonyl isothiocyanate (MCIT) is a versatile derivatizing agent that quantitatively reacts with primary and secondary amines to form stable N-methoxycarbonylthiourea derivatives.[2] This process imparts several key advantages for LC-MS/MS analysis:
-
Enhanced Hydrophobicity: The addition of the methoxycarbonylthiourea moiety significantly increases the hydrophobicity of the polar amine, leading to improved retention and separation on RPLC columns.
-
Improved Ionization Efficiency: The derivative's structure can enhance its proton affinity, leading to more efficient ionization in the ESI source and thus greater sensitivity.
-
Predictable and Specific Fragmentation: The resulting thiourea linkage provides a specific site for fragmentation during collision-induced dissociation (CID) in the mass spectrometer, generating characteristic product ions that are ideal for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[1]
This application note provides a comprehensive guide and detailed protocols for the use of MCIT as a pre-column derivatization reagent for the sensitive and robust quantification of primary and secondary amines by LC-MS/MS.
Principle and Mechanism of MCIT Derivatization
The core of the MCIT derivatization strategy lies in the nucleophilic addition reaction between the amine and the isothiocyanate group. The isothiocyanate carbon is highly electrophilic and readily attacked by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. This reaction is typically rapid and proceeds to completion under mild conditions, forming a stable thiourea derivative.
The general reaction mechanism is as follows:
-
Nucleophilic Attack: The primary or secondary amine (R-NH₂ or R₂NH) acts as a nucleophile, attacking the central carbon atom of the this compound (CH₃OC(=O)N=C=S).
-
Intermediate Formation: A transient, zwitterionic intermediate is formed.
-
Proton Transfer: A rapid proton transfer occurs, leading to the final, stable N-methoxycarbonyl-N'-substituted thiourea derivative.
Application: Analysis of Biogenic Amines in Food Matrices
Biogenic amines (e.g., histamine, tyramine, putrescine, cadaverine) in food products are important markers for food quality and safety. High levels can indicate microbial spoilage and may pose health risks. The following protocol details a method for the extraction and derivatization of biogenic amines from a fish matrix, followed by LC-MS/MS analysis.
Experimental Workflow Overview
Protocol 1: Quantitative Analysis of Biogenic Amines in Fish
1. Materials and Reagents
-
Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine (and corresponding stable isotope-labeled internal standards, if available).
-
Reagents: this compound (MCIT), Perchloric acid (PCA) or Trichloroacetic acid (TCA), Sodium hydroxide (NaOH), Sodium borate buffer (pH 9.0), Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Ethyl acetate.
-
Equipment: Homogenizer, centrifuge, vortex mixer, pH meter, analytical balance, volumetric flasks, pipettes, LC-MS/MS system.
2. Sample Preparation and Extraction
-
Accurately weigh approximately 2-5 g of homogenized fish sample into a 50 mL centrifuge tube.
-
If using internal standards, spike the sample with the appropriate volume of the stable isotope-labeled standard mix.
-
Add 10 mL of 0.6 M Perchloric Acid (PCA).[3]
-
Homogenize the mixture for 2 minutes.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a fresh tube. This is the analyte extract.
3. Derivatization Procedure
This protocol is a generalized procedure based on common isothiocyanate derivatization methods and should be optimized for specific applications.
-
Take 100 µL of the analyte extract (from step 2.5).
-
Add 100 µL of 1 M Sodium borate buffer (pH 9.0) to adjust the pH.
-
Add 200 µL of a 10 mg/mL solution of MCIT in Acetonitrile.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
4. Post-Derivatization Cleanup (Liquid-Liquid Extraction)
-
Add 1 mL of ethyl acetate to the reaction vial.
-
Vortex vigorously for 1 minute to extract the derivatized amines into the organic layer.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
1. Liquid Chromatography Conditions (Suggested Starting Point)
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min |
Rationale: A standard C18 column is suitable for the now more hydrophobic derivatives.[4] The acidic mobile phase ensures good protonation of the analytes for positive ion mode ESI.
2. Mass Spectrometry Conditions (Suggested Starting Point)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
Rationale: The thiourea derivatives are expected to ionize efficiently in positive mode. MRM provides the highest sensitivity and selectivity for quantification.
Predicted MRM Transitions for MCIT-Derivatized Biogenic Amines
The primary fragmentation of isothiocyanate-derivatized amines typically involves the cleavage of the C-N bond within the thiourea structure.[5] The precursor ion will be the protonated molecule [M+H]⁺ of the derivative. The most common and stable product ion is often the isothiocyanate fragment itself or a fragment from the original amine after neutral loss of the derivatizing group.
The mass of the added MCIT moiety is 117.13 Da. The derivatization reaction involves the addition of the amine to MCIT. Therefore, the mass of the derivative is (Mass of Amine + 117.13) Da. For diamines like putrescine and cadaverine, derivatization can occur at both amine groups.
Table 1: Predicted Precursor and Product Ions for MRM Analysis (Note: These values are theoretical and require experimental verification on your specific instrument.)
| Analyte | Formula (Amine) | Mono/Di-derivatized | Predicted Precursor [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Proposed Fragmentation |
| Putrescine | C₄H₁₂N₂ | Di-derivatized | 323.1 | 206.1 | [M+H - CH₃OC(=O)NCS]⁺ |
| 118.0 | [CH₃OC(=O)NCS+H]⁺ | ||||
| Cadaverine | C₅H₁₄N₂ | Di-derivatized | 337.1 | 220.1 | [M+H - CH₃OC(=O)NCS]⁺ |
| 118.0 | [CH₃OC(=O)NCS+H]⁺ | ||||
| Histamine | C₅H₉N₃ | Mono-derivatized | 229.1 | 112.1 | [Histamine+H]⁺ (loss of MCIT) |
| 118.0 | [CH₃OC(=O)NCS+H]⁺ | ||||
| Tyramine | C₈H₁₁NO | Mono-derivatized | 255.1 | 138.1 | [Tyramine+H]⁺ (loss of MCIT) |
| 118.0 | [CH₃OC(=O)NCS+H]⁺ | ||||
| Spermidine | C₇H₁₉N₃ | Tri-derivatized | 497.2 | 380.2 | [M+H - CH₃OC(=O)NCS]⁺ |
| 118.0 | [CH₃OC(=O)NCS+H]⁺ |
Note: Collision energies for each transition must be optimized experimentally to achieve the highest signal intensity.
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following steps are critical:
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is the gold standard for quantitative mass spectrometry. They co-elute with the analyte and experience similar matrix effects and derivatization efficiencies, providing the most accurate correction.[5]
-
Method Validation: A full method validation should be performed, including assessment of linearity (calibration curve), accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be run at the beginning, middle, and end of each analytical batch to monitor instrument performance and data quality.
Conclusion
This compound (MCIT) is a highly effective derivatizing reagent for the analysis of primary and secondary amines by LC-MS/MS. The derivatization process significantly improves the chromatographic retention and ionization efficiency of these otherwise challenging analytes. The resulting thiourea derivatives produce predictable and specific fragments, enabling the development of sensitive and selective MRM-based quantitative methods. The protocols provided herein offer a robust starting point for researchers, scientists, and drug development professionals aiming to achieve reliable quantification of biogenic amines and other amine-containing compounds in complex matrices. Experimental optimization of derivatization and mass spectrometry parameters is essential to achieve the best performance for each specific application.
References
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Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 839-850. [Link]
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Xu, K., Aigensberger, M., Berthiller, F., & Schwartz-Zimmermann, H. E. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). Molecules, 28(1), 184. [Link]
-
Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). (2009). Rapid Communications in Mass Spectrometry, 23(15), 2375-2382. [Link]
-
A method was established for the determination of thiourea in noodle and rice flour using liquid chromatography-mass spectrometry (LC-MS/MS) in the multiple-reaction monitoring mode (MRM). (n.d.). ResearchGate. [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. (n.d.). ResearchGate. [Link]
-
Bomke, S., Seiwert, B., & Dudek, J. (2009). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. Journal of AOAC International, 92(3), 856-863. [Link]
-
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. (2023). bioRxiv. [Link]
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Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. (2017). Malaysian Journal of Analytical Sciences, 21(1), 193-201. [Link]
-
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2015). Journal of The American Society for Mass Spectrometry, 26(9), 1599-1607. [Link]
-
Parameters of the chosen MRM transitions. (n.d.). ResearchGate. [Link]
-
Ethylenebis(dithiocarbamates) and ethylenethiourea – Determination of ethylenethiourea in urine by LC‑MS/MS. (2021). The MAK Collection for Occupational Health and Safety, 6(2). [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). ResearchGate. [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Food Chemistry, Function and Analysis. Royal Society of Chemistry. [Link]
-
Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. (2020). International Journal of Mass Spectrometry, 451, 116315. [Link]
-
Development of a Predictive Multiple Reaction Monitoring (MRM) Model for High-Throughput ADME Analyses Using Learning-to-Rank (LTR) Techniques. (2024). Journal of the American Society for Mass Spectrometry, 35(2), 263-272. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2022). Molecules, 27(19), 6527. [Link]
-
MRM transition intensities versus retention time for 1% w/w horse in beef. (n.d.). ResearchGate. [Link]
-
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Omega, 7(50), 46865-46881. [Link]
-
Veciana-Nogués, M. T., Mariné-Font, A., & Vidal-Carou, M. C. (1997). Liquid Chromatographic Method for Determination of Biogenic Amines in Fish and Fish Products. Journal of AOAC INTERNATIONAL, 80(5), 1026-1032. [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). ResearchGate. [Link]
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Methoxycarbonyl Isothiocyanate: A Versatile Tool for Advanced Proteomics Research
Application Note & Technical Guide
Intended Audience: Researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and translational medicine.
Introduction: Navigating the Complexity of the Proteome with Chemical Probes
The proteome represents a dynamic and intricate network of proteins that dictates cellular function. Understanding the nuances of protein expression, interaction, and post-translational modifications is paramount for deciphering biological mechanisms and advancing drug discovery. Chemical proteomics has emerged as a powerful discipline that employs small molecule probes to interrogate protein function directly within complex biological systems.[1] Among the diverse chemical tools available, isothiocyanates (ITCs) have garnered significant attention for their ability to covalently label proteins, enabling a wide range of proteomic applications.[2][3][4][5]
This technical guide focuses on Methoxycarbonyl isothiocyanate (MC-ITC) , a versatile reagent for proteomics research. We will explore the fundamental chemistry of MC-ITC, its mechanism of action, and provide detailed protocols for its application in protein labeling, target identification, and quantitative proteomics workflows.
The Chemistry of this compound: A Primer
This compound (C₃H₃NO₂S) is a member of the isothiocyanate family of organic compounds, characterized by the functional group -N=C=S.[6][7] The central carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups present in proteins.[6][8] The methoxycarbonyl group, being electron-withdrawing, further enhances the electrophilicity of the isothiocyanate carbon, influencing its reactivity.[6]
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₃H₃NO₂S |
| Molecular Weight | 117.13 g/mol [7] |
| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate[7] |
| Boiling Point | 30° C./12 torr[9] |
| Reactivity | Highly reactive with nucleophiles such as amines and thiols.[6] |
Mechanism of Action: Covalent Modification of Proteins
The utility of MC-ITC in proteomics stems from its ability to form stable covalent bonds with specific amino acid residues. The primary targets for isothiocyanates within proteins are nucleophilic side chains.
The reaction of MC-ITC with proteins primarily occurs at:
-
Lysine Residues: The ε-amino group of lysine side chains attacks the electrophilic carbon of the isothiocyanate, forming a stable thiourea linkage.[4][6]
-
Cysteine Residues: The thiol group of cysteine residues, particularly in its more nucleophilic thiolate form, reacts with the isothiocyanate to form a dithiocarbamate linkage.[2][6]
-
N-terminal Amino Groups: The α-amino group at the N-terminus of a protein can also react with MC-ITC to form a thiourea linkage.
The specificity of the reaction can be influenced by the pH of the reaction buffer. Alkaline conditions (pH > 8.5) favor the deprotonation of lysine's ε-amino group, enhancing its nucleophilicity and promoting the reaction.[10][11]
Caption: Reaction of MC-ITC with protein nucleophiles.
Applications in Proteomics Research
The ability of MC-ITC to covalently label proteins opens up a plethora of applications in proteomics.
Protein Labeling for Visualization and Tracking
Similar to the widely used fluorescein isothiocyanate (FITC), MC-ITC can be used to tag proteins.[12] While MC-ITC itself is not fluorescent, it can be synthesized with a reporter tag (e.g., a fluorophore or a biotin moiety) to enable visualization or affinity purification of labeled proteins.
Identification of Drug Targets and Covalently Modified Proteins
A key application of isothiocyanates in chemical proteomics is the identification of cellular targets of bioactive compounds.[2][4] By treating cells or cell lysates with MC-ITC, researchers can identify proteins that are covalently modified. Subsequent proteomic analysis, typically involving mass spectrometry, can pinpoint the specific proteins and even the exact amino acid residues that have been labeled.[2][13] This approach is invaluable for understanding the mechanism of action of drugs and identifying off-target effects.
Quantitative Proteomics
MC-ITC can be incorporated into quantitative proteomics workflows to study changes in protein abundance or reactivity. By using isotopically labeled versions of MC-ITC (e.g., with ¹³C or ¹⁵N), researchers can perform differential labeling of two or more samples (e.g., treated vs. untreated cells). The relative abundance of the labeled peptides can then be accurately quantified by mass spectrometry.
Structural Proteomics and Cross-Linking
The defined reactivity of MC-ITC can be exploited in structural proteomics studies. As a homobifunctional cross-linker, a molecule with two isothiocyanate groups could be used to link interacting proteins, providing information about protein-protein interactions and protein complex topology.[14] Heterobifunctional cross-linkers incorporating an isothiocyanate group and another reactive group (e.g., a photoactivatable group) can also be designed for more specific cross-linking applications.[14]
Experimental Protocols
The following protocols provide a general framework for using MC-ITC in proteomics research. Optimization may be required for specific proteins and experimental goals.
Protocol for General Protein Labeling with MC-ITC
This protocol is analogous to standard FITC labeling procedures.[10][15]
Materials:
-
Protein of interest (at least 1-2 mg/mL)
-
This compound (MC-ITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris, glycine) or sodium azide, as these will compete with the protein for reaction with MC-ITC.[10]
-
If necessary, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 2 mg/mL in the Labeling Buffer.
-
-
MC-ITC Solution Preparation:
-
Immediately before use, dissolve MC-ITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the MC-ITC solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of MC-ITC to protein. The optimal ratio should be determined empirically.
-
Protect the reaction from light if a light-sensitive reporter tag is used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted MC-ITC.
-
Incubate for 1 hour at room temperature.
-
-
Purification of Labeled Protein:
-
Characterization:
-
Determine the degree of labeling using UV-Vis spectrophotometry if a chromophoric reporter is used, or by mass spectrometry.
-
Protocol for In-solution Digestion and Mass Spectrometry Analysis of MC-ITC Labeled Proteins
Materials:
-
MC-ITC labeled protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the labeled protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein sample at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Include the mass of the this compound modification (+117.00 Da) as a variable modification on lysine and cysteine residues.
-
Caption: General workflow for proteomics analysis using MC-ITC.
Concluding Remarks
This compound represents a valuable and versatile tool in the chemical proteomics toolbox. Its well-defined reactivity with nucleophilic amino acid residues allows for robust protein labeling, target identification, and quantitative proteomic studies. The protocols outlined in this guide provide a solid foundation for researchers to harness the power of MC-ITC in their investigations of complex biological systems. As with any chemical probe, careful experimental design and optimization are crucial for achieving reliable and insightful results.
References
-
Hu, R., et al. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Sensors (Basel). [Link]
-
Zhang, J., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Cell Death Discovery. [Link]
-
Wang, Y., et al. (2012). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Agricultural and Food Chemistry. [Link]
-
Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research. [Link]
-
Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Pharmaceutical Sciences Faculty Publications. [Link]
-
Sharma, S., & Kumar, P. (2012). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
-
G-Biosciences. (2018). Protein Cross-Linkers - Handbook & Selection Guide. G-Biosciences. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Google Patents. (1993). US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation.
-
Ridgeview Instruments AB. (2021). Protocol - Protein labeling with FITC. LigandTracer. [Link]
-
Geer, M. A., et al. (2023). Emerging opportunities for intact and native protein analysis using chemical proteomics. Current Opinion in Chemical Biology. [Link]
-
National Center for Biotechnology Information. (2011). Identification of potential protein targets of isothiocyanates by proteomics. PubMed. [Link]
-
Smith, J. C., & Macklin, A. M. (2016). Chapter 5: Modern techniques in quantitative proteomics. Bioanalysis Zone. [Link]
-
Roy, I. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Bio-protocol. [Link]
-
ResearchGate. (2013). The best protocol for FITC labeling of proteins. ResearchGate. [Link]
-
Unknown. (n.d.). Protein labelling with FITC. Unknown Source. [Link]
-
Das, S., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology. [Link]
-
Baggelaar, M. P., et al. (2024). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. [Link]
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- 5. Identification of potential protein targets of isothiocyanates by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatile Role of Methoxycarbonyl Isothiocyanate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Abstract
Methoxycarbonyl isothiocyanate (MCIT) stands as a pivotal reagent in synthetic organic chemistry, offering a powerful and versatile platform for the construction of a diverse array of heterocyclic scaffolds. Its unique bifunctional nature, characterized by the electrophilic isothiocyanate carbon and the adjacent electron-withdrawing methoxycarbonyl group, dictates its rich and varied reactivity. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of MCIT's application in heterocyclic synthesis. We will delve into the fundamental principles of its reactivity, followed by detailed, field-proven protocols for the synthesis of key heterocyclic systems, including 1,2,4-triazoles, 1,3,4-thiadiazoles, thiazoles, and quinazolines. Each section is designed to not only provide step-by-step instructions but also to illuminate the underlying mechanistic rationale, empowering chemists to adapt and innovate upon these methodologies.
Core Principles of this compound Reactivity
This compound belongs to the class of acyl isothiocyanates, which are generally more reactive than their alkyl or aryl counterparts. This heightened reactivity is a direct consequence of the electron-withdrawing nature of the methoxycarbonyl group, which significantly enhances the electrophilicity of the isothiocyanate carbon atom.[1][2] This makes it a prime target for a wide range of nucleophiles.
The primary reaction pathways exploited in heterocyclic synthesis are:
-
Nucleophilic Addition to the Isothiocyanate Carbon: This is the most fundamental reaction of MCIT. Nucleophiles such as amines, hydrazines, and hydrazides readily attack the central carbon of the -N=C=S group to form thiourea or thiosemicarbazide intermediates.[1][2] These acyclic adducts are often not isolated but are poised for subsequent intramolecular cyclization to form stable heterocyclic rings.
-
Cyclocondensation Reactions: MCIT can participate in cyclocondensation reactions with binucleophilic reagents, where both nucleophilic centers of the reagent react with the isothiocyanate and, in some cases, the carbonyl group of the methoxycarbonyl moiety, to construct the heterocyclic framework in a single step.[3][4]
-
Cycloaddition Reactions: The heterocumulene structure of the isothiocyanate group allows it to participate in cycloaddition reactions, providing a direct route to certain heterocyclic systems.[5]
The choice of nucleophile, reaction conditions, and the presence of other functional groups on the reacting partner ultimately dictate the structure of the resulting heterocyclic compound.[2]
Experimental Protocol: Synthesis of 5-Aryl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol is adapted from a general procedure for the synthesis of 1,2,4-triazole-3-thiones from acyl isothiocyanates and arylhydrazines. [6] Materials:
-
This compound (MCIT)
-
Appropriate acid chloride (e.g., benzoyl chloride)
-
Potassium thiocyanate (KSCN)
-
Arylhydrazine (e.g., phenylhydrazine)
-
Water
-
Ethanol for recrystallization
Procedure:
-
In situ generation of this compound: In a round-bottom flask, a mixture of potassium thiocyanate (2 mmol) and the corresponding acid chloride (2 mmol) is gently warmed for 5-10 minutes. This step generates this compound in situ.
-
Reaction with Arylhydrazine: To the reaction mixture, the arylhydrazine (2 mmol) is added gently.
-
Reaction Progression: Water is added to the mixture, and it is stirred vigorously at room temperature for 3 hours.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1-aryl-5-substituted-1,2-dihydro-3H-1,2,4-triazole-3-thione.
Data Summary:
| R-group (from Acid Chloride) | Arylhydrazine | Product | Yield (%) |
| Phenyl | Phenylhydrazine | 1,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | ~75% [6] |
| p-Tolyl | Phenylhydrazine | 5-(p-Tolyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | ~70% [6] |
| p-Bromophenyl | 2,4-Dinitrophenylhydrazine | 5-(p-Bromophenyl)-1-(2,4-dinitrophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | ~73% [6] |
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another important class of sulfur and nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities. A common synthetic strategy involves the reaction of an isothiocyanate with a hydrazide, followed by acid-catalyzed cyclization of the resulting thiosemicarbazide.
Mechanistic Rationale
Similar to the synthesis of triazoles, the initial step is the formation of a thiosemicarbazide intermediate by the reaction of this compound with a suitable hydrazide. However, in the presence of a strong acid, such as concentrated sulfuric acid, the cyclization pathway is altered. The acid protonates the carbonyl oxygen of the acyl group, rendering the carbonyl carbon more electrophilic. The sulfur atom of the thiosemicarbazide then acts as the nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic 1,3,4-thiadiazole ring.
Experimental Protocol: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is based on established methods for the synthesis of 1,3,4-thiadiazoles from isothiocyanates and hydrazides.
Materials:
-
This compound (MCIT)
-
Appropriate hydrazide
-
Ethanol (99.8%)
-
Concentrated Sulfuric Acid
Procedure:
-
Thiosemicarbazide Formation: A solution of the hydrazide (10 mmol) in ethanol is treated with this compound (10 mmol). The mixture is refluxed for a period of 1-3 hours, during which the thiosemicarbazide intermediate precipitates. The solid is collected by filtration and washed with cold ethanol.
-
Cyclization: The dried thiosemicarbazide intermediate (5 mmol) is added portion-wise to concentrated sulfuric acid (5 mL) with cooling in an ice bath. The mixture is stirred at room temperature for 1-2 hours and then carefully poured onto crushed ice.
-
Work-up: The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Data Summary:
| Hydrazide | Product | Yield of Thiosemicarbazide (%) | Yield of Thiadiazole (%) |
| Benzoic hydrazide | 2-(Methoxycarbonylamino)-5-phenyl-1,3,4-thiadiazole | Good | Moderate |
| Isonicotinic hydrazide | 2-(Methoxycarbonylamino)-5-(pyridin-4-yl)-1,3,4-thiadiazole | Good | Moderate |
Synthesis of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are found in many biologically active compounds, including vitamin B1 (thiamine). The Hantzsch thiazole synthesis is a classic and versatile method for their preparation, which involves the reaction of an α-haloketone with a thioamide. This compound can be used to generate a thiourea intermediate in situ, which then undergoes the Hantzsch condensation. [7][8]
Mechanistic Rationale
The synthesis begins with the reaction of this compound with a primary amine to form an N-methoxycarbonyl-N'-substituted thiourea. This thiourea intermediate then reacts with an α-haloketone. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, dehydration occurs to yield the aromatic thiazole ring. [8]
Experimental Protocol: One-Pot Synthesis of 2-(Methoxycarbonylamino)-4-arylthiazoles
This protocol is a modified Hantzsch synthesis adapted for the in situ generation of the thiourea from MCIT. [8] Materials:
-
This compound (MCIT)
-
Substituted aniline (e.g., aniline)
-
α-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve the substituted aniline (10 mmol) in 30 mL of ethanol. To this solution, add this compound (11 mmol) dropwise at room temperature with stirring. Stir the reaction mixture for 1 hour at room temperature to form the N-methoxycarbonyl-N'-arylthiourea intermediate.
-
Cyclocondensation: To the same flask, add the α-haloketone (10 mmol). Attach a reflux condenser and heat the reaction mixture to reflux (around 80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary:
| Aniline Derivative | α-Haloketone | Product | Yield (%) |
| Aniline | 2-Bromoacetophenone | 2-(Methoxycarbonylamino)-4-phenylthiazole | Good |
| 4-Chloroaniline | 2-Bromo-4'-chloroacetophenone | 2-(Methoxycarbonylamino)-4-(4-chlorophenyl)thiazole | Good |
Synthesis of Quinazoline Derivatives
Quinazolines are bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties. [2]this compound can be employed in the synthesis of quinazoline derivatives, typically by reacting with a 2-aminobenzophenone or a related precursor.
Mechanistic Rationale
The synthesis of quinazolines using MCIT and a 2-aminoarylketone involves an initial nucleophilic addition of the amino group to the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the newly formed thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration and aromatization, often promoted by a catalyst or oxidizing agent, leads to the formation of the quinazoline ring system. [2]
Experimental Protocol: Synthesis of 2-(Methoxycarbonylamino)-4-phenylquinazoline
This is a general protocol based on established methods for quinazoline synthesis from 2-aminobenzophenones. [9] Materials:
-
2-Aminobenzophenone
-
This compound (MCIT)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
Procedure:
-
Reaction Setup: To a solution of 2-aminobenzophenone (10 mmol) in an anhydrous solvent, add this compound (11 mmol).
-
Thiourea Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the thiourea intermediate.
-
Cyclization: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Safety and Handling of this compound
This compound, like other isothiocyanates, should be handled with care in a well-ventilated fume hood. It is considered toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage. It may also act as a sensitizer and a lachrymator. [10] Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: Use a respirator with an appropriate cartridge if working outside a fume hood or if there is a risk of inhalation.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Store in a cool (2-8°C is often recommended), dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [11]* Keep the container tightly closed when not in use.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its enhanced electrophilicity, conferred by the methoxycarbonyl group, allows for facile reactions with a variety of nucleophiles to construct complex molecular architectures. The protocols detailed in this guide for the synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, thiazoles, and quinazolines provide a solid foundation for researchers in organic synthesis and medicinal chemistry. By understanding the underlying mechanistic principles, chemists can further exploit the reactivity of this compound to develop novel synthetic methodologies and access new classes of heterocyclic compounds with potential therapeutic applications.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2014). Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. World Journal of Organic Chemistry, 2(1), 1-6.
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- BenchChem. (2025).
- Zhang, Y. (2010). The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates. Journal of Nutrition, 140(4), 849S-852S.
- Sun, X.-Q., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674.
- TSI Journals. (2017).
- JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), e55502.
- ResearchGate. (2025). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine.
- MDPI. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 1-15.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. journals.iau.ir [journals.iau.ir]
- 7. bepls.com [bepls.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Methoxycarbonyl Isothiocyanate in N-Terminal Protein Analysis
Introduction: The Critical Role of N-Terminal Blocking in Protein Analysis
The N-terminus of a protein is a critical determinant of its function, stability, and subcellular localization. Characterization of the N-terminal sequence is therefore a cornerstone of proteomics and protein chemistry. However, many analytical techniques, such as Edman degradation and certain mass spectrometry approaches, rely on the presence of a free primary amine at the N-terminus. When this group is naturally blocked (e.g., by acetylation) or when controlled, stepwise analysis is required, a chemical blocking or derivatization strategy becomes essential.
Methoxycarbonyl isothiocyanate (MCIT) is a versatile reagent for the targeted blocking of N-terminal α-amino groups in peptides and proteins. Its utility stems from the highly reactive isothiocyanate moiety, which readily and specifically reacts with primary amines under controlled conditions. This guide provides a comprehensive overview of the chemical principles, applications, and detailed protocols for the use of MCIT in protein analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Principles and Mechanism of Action
This compound (CH₃OC(O)NCS) is an electrophilic compound featuring an isothiocyanate group (-N=C=S) activated by an adjacent electron-withdrawing methoxycarbonyl group. This chemical feature enhances the reactivity of the central carbon atom of the isothiocyanate towards nucleophiles.[1]
The primary reaction mechanism involves the nucleophilic attack of the uncharged α-amino group of a peptide's N-terminus on the electrophilic carbon of the isothiocyanate. This reaction, which is favored under mildly alkaline conditions (pH 8-9), results in the formation of a stable N-methoxycarbonylthiocarbamoyl (MCTC) derivative.[2] The ε-amino group of lysine residues will also react with MCIT, a factor that must be considered in experimental design.
The reaction proceeds as follows:
The stability of the resulting thiourea linkage is a key advantage, ensuring that the N-terminus remains blocked throughout subsequent analytical procedures.
Core Applications of this compound
The targeted modification of N-termini by MCIT lends itself to two primary applications in protein analysis:
-
Controlled Protein Sequencing (Edman-type Degradation): In a modified Edman degradation workflow, MCIT can be used as an alternative to the traditional phenyl isothiocyanate (PITC). The initial coupling reaction forms the MCTC-peptide. Subsequent treatment with anhydrous acid cleaves the N-terminal amino acid as a methoxycarbonylthiohydantoin (MCTH) derivative, which can be identified chromatographically. The remaining peptide, now one residue shorter, can then undergo further cycles of degradation.
-
Enhanced Peptide Analysis by Mass Spectrometry: N-terminal derivatization with reagents like MCIT can improve the quality of mass spectrometry data. The introduction of the MCTC group can:
-
Influence Fragmentation: The derivatized N-terminus can alter the fragmentation pattern of peptides during tandem mass spectrometry (MS/MS), often leading to more predictable and easily interpretable spectra. Derivatization with isothiocyanate analogues has been shown to promote the formation of specific ion series (e.g., b₁ ions), which can aid in confident peptide identification.[3]
-
Improve Ionization Efficiency: Although not as pronounced as with permanently charged tags, the modification can sometimes enhance the ionization efficiency of certain peptides.
-
Facilitate Targeted Analysis: By introducing a specific mass tag, MCIT labeling allows for the selective identification and analysis of N-terminal peptides within a complex mixture.
-
Experimental Protocols
Protocol 1: N-Terminal Blocking of Peptides for Mass Spectrometry Analysis
This protocol provides a general procedure for the N-terminal blocking of peptides in solution using MCIT.
Materials:
-
Peptide sample (dissolved in a suitable buffer, e.g., 50 mM sodium borate, pH 8.5)
-
This compound (MCIT) solution (10 mM in acetonitrile)
-
Acetonitrile
-
50 mM Sodium borate buffer, pH 8.5
-
Desalting column (e.g., C18 ZipTip)
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 50 mM sodium borate buffer (pH 8.5) to a final concentration of approximately 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with an equal volume of acetonitrile.
-
Initiation of Reaction: Add a 10-fold molar excess of the 10 mM MCIT solution to the peptide mixture. For example, for 10 nmol of peptide, add 10 µL of 10 mM MCIT solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris, to consume excess MCIT. However, for subsequent mass spectrometry analysis, it is often preferable to proceed directly to desalting.
-
Sample Cleanup: Desalt the sample using a C18 ZipTip or a similar reversed-phase desalting column to remove excess reagents and buffer salts. Elute the derivatized peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the desalted, derivatized peptide by mass spectrometry. Compare the mass of the derivatized peptide to the underivatized peptide to confirm the reaction. The expected mass shift for a single MCIT modification is +117.12 Da.
Workflow for N-Terminal Blocking with MCIT
Caption: Workflow for N-terminal peptide blocking using MCIT.
Protocol 2: Modified Edman Degradation using MCIT
This protocol outlines the key steps of a modified Edman degradation cycle using MCIT. This process is typically performed in an automated protein sequencer.
Reagents:
-
Coupling Buffer: N-methylmorpholine buffer (pH 8.5)
-
Coupling Reagent: this compound (MCIT) solution in a suitable organic solvent (e.g., heptane/ethyl acetate)
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA)
-
Conversion Reagent: 25% aqueous TFA
Procedure:
-
Coupling Step: The protein or peptide sample, immobilized on a solid support, is treated with the MCIT solution in the coupling buffer. The reaction is allowed to proceed at a controlled temperature (e.g., 50°C) to form the MCTC-peptide. Excess reagents and by-products are then washed away.
-
Cleavage Step: The derivatized peptide is treated with anhydrous TFA. This selectively cleaves the peptide bond at the N-terminal residue, releasing it as an anilinothiazolinone (ATZ)-type derivative.
-
Conversion Step: The cleaved ATZ-amino acid derivative is extracted and treated with aqueous TFA to convert it into the more stable methoxycarbonylthiohydantoin (MCTH)-amino acid.
-
Identification: The MCTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide remaining on the solid support is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Modified Edman Degradation Cycle with MCIT
Caption: The cyclical process of modified Edman degradation using MCIT.
Data Presentation and Interpretation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Methyl isothiocyanatoformate | |
| Molecular Formula | C₃H₃NO₂S | [1] |
| Molecular Weight | 117.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Reactivity | Highly reactive with primary amines | [1][2] |
| Storage | Store at 2-8°C under inert gas |
Table 2: Comparison of N-Terminal Derivatization Reagents
| Reagent | Key Features | Advantages | Disadvantages |
| Phenyl Isothiocyanate (PITC) | The "gold standard" for Edman degradation. | Well-established protocols, extensive literature, reliable performance. | Limited sensitivity for trace-level analysis. |
| This compound (MCIT) | Contains an electron-withdrawing methoxycarbonyl group. | Theoretical potential for faster reaction kinetics; may offer different chromatographic properties for the resulting thiohydantoin derivatives. | Less documented in peer-reviewed literature; performance metrics not as well-established as PITC. |
| Fluorescein Isothiocyanate (FITC) | Fluorescently labeled reagent. | Significantly increases detection sensitivity, enabling analysis of low-abundance proteins. | Higher cost, requires specialized fluorescence detectors, potential for photobleaching. |
| 4-Sulfophenyl Isothiocyanate (SPITC) | A charged, water-soluble reagent. | Resulting derivatives have a fixed negative charge, enhancing detection in mass spectrometry. | May alter the chromatographic behavior compared to PITC.[4] |
Troubleshooting and Field-Proven Insights
-
Low Reaction Efficiency:
-
Cause: Incorrect pH of the reaction buffer. The N-terminal amine must be deprotonated to be nucleophilic.
-
Solution: Ensure the pH of the coupling buffer is between 8.0 and 9.0.
-
Cause: Inactive reagent. Isothiocyanates can be sensitive to moisture.
-
Solution: Use fresh or properly stored MCIT. Prepare fresh solutions in anhydrous solvent.
-
-
Side Reactions:
-
Cause: Reaction with lysine side chains.
-
Insight: This is an inherent property of isothiocyanates. If lysine modification is undesirable, consider protecting the lysine residues prior to N-terminal derivatization, or use this property to your advantage for protein cross-linking studies.
-
-
Poor MS Signal:
-
Cause: Inefficient desalting.
-
Solution: Optimize the desalting protocol to ensure complete removal of salts and excess reagents, which can suppress ionization.
-
Conclusion
This compound is a valuable tool in the protein chemist's arsenal for the targeted blocking and derivatization of protein N-termini. Its enhanced reactivity, due to the electron-withdrawing methoxycarbonyl group, offers potential advantages in reaction kinetics. While less documented than the traditional PITC, the principles and protocols outlined in this guide provide a solid foundation for its successful application in both Edman-type sequencing and mass spectrometry-based proteomics. As with any chemical modification strategy, careful optimization and validation are key to achieving reliable and reproducible results.
References
-
Brogdon, J. et al. (2016). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Wang, D. et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry. Retrieved from [Link]
-
Keough, T. et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
Sources
- 1. This compound | 35266-49-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Applikations- und Protokollhandbuch: Präzise Quantifizierung von primären Aminen mittels Derivatisierung mit Methoxycarbonylisothiocyanat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung: Die kritische Rolle der Aminderivatisierung in der modernen Analytik
Primäre Amine sind eine fundamentale Klasse von Molekülen, die in der pharmazeutischen und biologischen Forschung von zentraler Bedeutung sind. Ihre genaue Quantifizierung ist entscheidend für das Verständnis von Krankheitsmechanismen, die Entwicklung neuer Therapeutika und die Gewährleistung der Produktqualität. Die direkte Analyse von primären Aminen, insbesondere in komplexen biologischen Matrices, stellt jedoch aufgrund ihrer hohen Polarität und geringen Flüchtigkeit eine erhebliche Herausforderung für Standard-Chromatographietechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) dar.
Die chemische Derivatisierung überwindet diese Hürden, indem sie die Analyten in stabilere, weniger polare und leichter nachweisbare Verbindungen umwandelt. Methoxycarbonylisothiocyanat (MCIT) hat sich als ein wirksames Derivatisierungsreagenz für primäre Amine erwiesen. Es reagiert spezifisch und quantitativ mit der primären Aminogruppe unter Bildung eines stabilen Methoxycarbonylthiourea-Derivats. Diese Derivate weisen verbesserte chromatographische Eigenschaften auf und besitzen einen starken Chromophor, der eine empfindliche UV-Detektion ermöglicht.
Diese Applikationsschrift bietet eine detaillierte technische Anleitung zur Derivatisierung von primären Aminen mit MCIT, einschließlich der zugrundeliegenden chemischen Prinzipien, detaillierter experimenteller Protokolle und bewährter Verfahren für die anschließende HPLC-Analyse.
Wissenschaftliche Grundlagen und Mechanismus
Die Derivatisierungsreaktion von primären Aminen mit Methoxycarbonylisothiocyanat ist eine nukleophile Additionsreaktion. Das Stickstoffatom der primären Aminogruppe agiert als Nukleophil und greift das elektrophile Kohlenstoffatom der Isothiocyanatgruppe (-N=C=S) von MCIT an.[1] Die Methoxycarbonylgruppe (-COOCH₃) fungiert als elektronenziehende Gruppe, die die Elektrophilie des Isothiocyanat-Kohlenstoffs weiter erhöht und somit seine Reaktivität beeinflusst.[1]
Die Reaktion verläuft unter milden, typischerweise leicht basischen Bedingungen, um sicherzustellen, dass die primäre Aminogruppe deprotoniert und somit nukleophiler ist. Das Ergebnis ist die Bildung einer stabilen Thiourea-Bindung, die das ursprüngliche Amin kovalent mit dem Reagenz verknüpft.
Abbildung 1: Mechanismus der Derivatisierung eines primären Amins mit Methoxycarbonylisothiocyanat.
Teil 1: Protokoll zur Derivatisierung von primären Aminen
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Derivatisierung von primären Aminen in Lösung. Es sollte als Ausgangspunkt dienen und kann je nach spezifischer Anwendung und Matrix optimiert werden.
Benötigte Materialien und Reagenzien
-
Analytprobe, die primäre Amine enthält
-
Methoxycarbonylisothiocyanat (MCIT)
-
Kopplungspuffer: 0.1 M Natriumboratpuffer, pH 9.0
-
Lösungsmittel (HPLC-Qualität): Acetonitril, Methanol
-
Reaktionsgefäße: 1.5 mL Mikrozentrifugenröhrchen (lichtundurchlässig)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
Schritt-für-Schritt-Protokoll
-
Probenvorbereitung:
-
Lösen Sie eine bekannte Menge Ihrer Analytprobe in einem geeigneten Lösungsmittel auf. Für biologische Proben kann eine Proteinfällung mit anschließendem Überstand-Transfer erforderlich sein.[1]
-
Der pH-Wert der Probenlösung sollte leicht basisch sein, um die Reaktion zu begünstigen. Gegebenenfalls mit dem Kopplungspuffer verdünnen.
-
-
Herstellung der Reagenzlösung:
-
Bereiten Sie eine 10 mg/mL Stammlösung von MCIT in Acetonitril vor. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden, da Isothiocyanate licht- und feuchtigkeitsempfindlich sein können.
-
-
Derivatisierungsreaktion:
-
Geben Sie 100 µL der Probenlösung in ein Reaktionsgefäß.
-
Fügen Sie 100 µL des Kopplungspuffers (0.1 M Natriumborat, pH 9.0) hinzu.
-
Fügen Sie 50 µL der MCIT-Lösung hinzu. Der molare Überschuss von MCIT zum Amin ist entscheidend für eine vollständige Reaktion. Ein 10- bis 50-facher molarer Überschuss ist in der Regel ausreichend.
-
Verschließen Sie das Gefäß fest und vortexen Sie es für 30 Sekunden.
-
Inkubieren Sie die Reaktionsmischung für 60 Minuten bei 60°C in einem Heizblock. Die Optimierung von Zeit und Temperatur kann für spezifische Amine erforderlich sein.
-
-
Reaktionsstopp und Probenaufreinigung:
-
Nach der Inkubation kühlen Sie die Probe auf Raumtemperatur ab.
-
Um überschüssiges Reagenz zu entfernen, das bei der HPLC-Analyse stören könnte, kann eine Festphasenextraktion (SPE) mit einer C18-Kartusche in Betracht gezogen werden. Alternativ kann die Reaktion durch Zugabe einer kleinen Menge eines primären Amins wie Glycin gequencht werden.
-
Zentrifugieren Sie die Probe, um eventuelle Ausfällungen zu entfernen.
-
Überführen Sie den Überstand in ein HPLC-Vial für die Analyse.
-
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung von primären Aminen mit MCIT.
Teil 2: HPLC-Analyse der Methoxycarbonylthiourea-Derivate
Die gebildeten Methoxycarbonylthiourea-Derivate sind deutlich weniger polar als die ursprünglichen primären Amine und eignen sich daher hervorragend für die Trennung mittels Umkehrphasen-HPLC (RP-HPLC).
Empfohlene HPLC-Bedingungen
Die folgenden Bedingungen haben sich als robust für die Trennung von Amin-Derivaten erwiesen und können als Ausgangspunkt für die Methodenentwicklung dienen.
| Parameter | Empfehlung | Begründung |
| Säule | C18, 2.1 oder 4.6 mm ID, 100-150 mm Länge, ≤ 3.5 µm Partikelgröße | Bietet eine gute Retention und Trennung für die hydrophoberen Derivate. Kleinere Partikelgrößen verbessern die Auflösung.[1] |
| Mobile Phase A | 0.1% Ameisensäure in Wasser | Säuert die mobile Phase an, um eine gute Peakform zu gewährleisten und die Ionisierung für die MS-Detektion zu fördern.[1] |
| Mobile Phase B | 0.1% Ameisensäure in Acetonitril | Organisches Lösungsmittel zur Elution der Derivate von der RP-Säule.[1] |
| Gradient | 5% B bis 95% B über 15-20 Minuten | Ein generischer Gradient, der für eine breite Palette von Derivaten mit unterschiedlichen Polaritäten geeignet ist. Muss optimiert werden. |
| Flussrate | 0.4 - 1.0 mL/min (abhängig vom Säulendurchmesser) | Standardflussraten, die ein gutes Gleichgewicht zwischen Analysezeit und Trennleistung bieten. |
| Säulentemperatur | 30 - 40 °C | Erhöhte Temperatur kann die Viskosität der mobilen Phase reduzieren und die Trenneffizienz verbessern. |
| Injektionsvolumen | 5 - 20 µL | Abhängig von der Konzentration der Probe und der Empfindlichkeit des Detektors. |
| Detektion | UV bei ca. 254 nm | Die gebildete Thiourea-Struktur weist eine starke UV-Absorption in diesem Bereich auf.[2] |
| Alternative Detektion | Tandem-Massenspektrometrie (MS/MS) | Bietet höchste Selektivität und Empfindlichkeit. Die C-N-Bindung der Thiourea-Struktur fragmentiert vorhersagbar.[3][4] |
Validierung und Qualitätskontrolle
Ein robustes analytisches Verfahren erfordert eine sorgfältige Validierung. Wichtige Aspekte sind:
-
Linearität und Kalibrierung: Erstellen Sie eine Kalibrierkurve mit derivatisierten Standards bekannter Konzentrationen, um den linearen Bereich der Methode zu bestimmen.
-
Präzision und Richtigkeit: Analysieren Sie Qualitätskontrollproben auf verschiedenen Konzentrationsniveaus, um die Wiederholbarkeit und die systematische Abweichung der Methode zu bewerten.
-
Spezifität: Bewerten Sie die Fähigkeit der Methode, den Analyten von potenziellen Störsubstanzen in der Probenmatrix zu trennen. Dies ist besonders wichtig bei komplexen Proben wie Plasma.[1]
-
Stabilität: Untersuchen Sie die Stabilität der derivatisierten Proben unter den Lagerungs- und Analysebedingungen, um sicherzustellen, dass keine Zersetzung auftritt.[5][6]
Fehlerbehebung und Experteneinblicke
| Problem | Mögliche Ursache(n) | Lösungsansätze |
| Geringe Derivatisierungsausbeute | Falscher pH-Wert; Inaktives Reagenz; Zu geringer Reagenzüberschuss; Matrixeffekte. | pH-Wert des Reaktionsgemisches überprüfen (sollte bei ~9.0 liegen); MCIT-Lösung frisch ansetzen; Konzentration des MCIT erhöhen; Probenaufreinigung vor der Derivatisierung verbessern. |
| Zusätzliche Peaks im Chromatogramm | Nebenprodukte aus überschüssigem Reagenz; Reaktion mit anderen funktionellen Gruppen; Zersetzung des Derivats. | Überschüssiges Reagenz durch SPE entfernen oder Reaktion quenchen; Reaktionsbedingungen (Temperatur, Zeit) optimieren; Stabilität der Derivate prüfen. |
| Schlechte Peakform (Tailing) | Sekundäre Wechselwirkungen mit der stationären Phase; Falscher pH-Wert der mobilen Phase. | pH-Wert der mobilen Phase anpassen (z.B. durch Zugabe von Ameisensäure); Verwendung einer Säule mit hoher Reaktivität für Amine vermeiden. |
| Geringe Empfindlichkeit | Unvollständige Derivatisierung; Geringe UV-Absorption; Detektoreinstellungen. | Siehe "Geringe Derivatisierungsausbeute"; Detektionswellenlänge optimieren; Injektionsvolumen erhöhen; Auf MS-Detektion umsteigen. |
Experteneinblick: Die Wahl des Derivatisierungsreagenzes ist entscheidend. Während Phenylisothiocyanat (PITC) der Goldstandard in der Aminosäureanalyse ist, bietet MCIT durch die Methoxycarbonylgruppe potenziell andere chromatographische Selektivitäten.[2] Die elektronenziehende Wirkung dieser Gruppe kann die Reaktivität des Isothiocyanats beeinflussen und die UV-Absorptionseigenschaften des Derivats modulieren.[1] Vergleichende Studien mit verschiedenen Reagenzien sind ratsam, um die optimale Methode für eine spezifische analytische Herausforderung zu ermitteln.[3][4]
Fazit
Die Derivatisierung von primären Aminen mit Methoxycarbonylisothiocyanat ist eine robuste und zuverlässige Methode zur Verbesserung ihrer analytischen Eigenschaften für die HPLC. Durch die Bildung stabiler Methoxycarbonylthiourea-Derivate werden die Herausforderungen der hohen Polarität und geringen Nachweisbarkeit von primären Aminen effektiv bewältigt. Die in diesem Handbuch beschriebenen Protokolle und Richtlinien bieten eine solide Grundlage für die Entwicklung und Validierung von hochpräzisen und empfindlichen Analysemethoden. Die sorgfältige Optimierung der Derivatisierungs- und Chromatographiebedingungen ist der Schlüssel zum Erfolg und ermöglicht Forschern und Entwicklern, genaue quantitative Daten aus komplexen Proben zu gewinnen.
Referenzen
-
Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-8. [Link]
-
Xu, K., Aigensberger, M., Berthiller, F., & Schwartz-Zimmermann, H. E. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]
-
Nielsen, N. P., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. [Link]
-
ResearchGate. (2025). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization with Phenylisothiocyanate. Springer Protocols. [Link]
-
Nikolova-Mladenova, B. I., et al. (2017). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. ResearchGate. [Link]
-
BOKU University. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]
-
ResearchGate. (2016). The Why and How of Amino Acid Analytics in Cancer Diagnostics and Therapy. [Link]
-
Informatics Journals. (2023). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. [Link]
-
Yilmaz, B. (2019). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PMC - NIH. [Link]
Sources
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 3. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and âdilute-and-shootâ methods for HPLCâMS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - BOKU FIS [forschung.boku.ac.at]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Methoxycarbonyl Isothiocyanate Labeling Reactions: A Technical Support Guide
Welcome to the technical support center for Methoxycarbonyl isothiocyanate (MC-ITC) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your labeling experiments.
Introduction to this compound Labeling
This compound is a versatile reagent used for the covalent modification of primary and secondary amines in a variety of biomolecules, including proteins, peptides, and small molecules. The core of this technology lies in the reaction between the highly electrophilic isothiocyanate group (-N=C=S) of MC-ITC and a nucleophilic amine, forming a stable thiourea linkage. The methoxycarbonyl group is electron-withdrawing, which enhances the electrophilicity of the isothiocyanate carbon, often leading to faster reaction kinetics compared to other isothiocyanates.[1] This enhanced reactivity, however, also necessitates careful control of reaction conditions to prevent side reactions and ensure high labeling efficiency.
This guide will walk you through the key aspects of MC-ITC labeling, from understanding the reaction mechanism to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers using this compound.
Q1: What is the optimal pH for MC-ITC labeling of proteins/peptides?
A1: The optimal pH for labeling primary amines in proteins and peptides is typically in the range of 9-11.[2][3] Under these mildly alkaline conditions, the target amine groups (such as the ε-amino group of lysine and the N-terminal α-amino group) are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic isothiocyanate carbon.[4] It is crucial to avoid buffers containing primary or secondary amines, such as Tris, as they will compete with the target molecule for the labeling reagent.[2][5]
Q2: How should I store and handle this compound?
A2: MC-ITC is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[1][2] Exposure to moisture can lead to hydrolysis of the isothiocyanate group to an amine, rendering the reagent inactive.[2][6] When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, and work in a chemical fume hood.[7][8]
Q3: What solvents are compatible with MC-ITC labeling reactions?
A3: Dry, aprotic solvents are highly recommended to prevent hydrolysis of the MC-ITC.[6] Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF).[9][10] If your target molecule requires an aqueous buffer, ensure the MC-ITC is first dissolved in a small amount of a compatible organic solvent before being added to the reaction mixture to minimize hydrolysis.
Q4: How can I monitor the progress of my labeling reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting materials and the appearance of the labeled product.[2][6] Mass spectrometry (MS) is another powerful tool to confirm the successful conjugation by observing the expected mass shift in the labeled molecule.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during MC-ITC labeling experiments.
Problem 1: Low Labeling Yield
Potential Causes & Solutions
-
Degraded MC-ITC Reagent:
-
Cause: Improper storage leading to hydrolysis.
-
Solution: Always use fresh or properly stored MC-ITC. If degradation is suspected, it is best to use a new vial of the reagent.
-
-
Suboptimal pH:
-
Presence of Competing Nucleophiles:
-
Insufficient Molar Excess of MC-ITC:
-
Cause: Not enough labeling reagent to drive the reaction to completion.
-
Solution: Optimize the molar ratio of MC-ITC to the target molecule. A 5 to 20-fold molar excess of the labeling reagent is a good starting point, but this may need to be adjusted based on the reactivity of your specific molecule.
-
-
Steric Hindrance:
-
Cause: The target amine group may be located in a sterically hindered region of the molecule, making it inaccessible to the MC-ITC.
-
Solution: Consider denaturing proteins under non-reducing conditions to expose more amine groups. For small molecules, alternative synthetic strategies may be necessary.
-
Problem 2: Non-Specific Labeling or Multiple Products
Potential Causes & Solutions
-
Reaction with Other Nucleophilic Residues:
-
Cause: While isothiocyanates primarily react with amines, they can also react with other nucleophiles like thiols (cysteine residues) under certain conditions (pH 6-8).[4]
-
Solution: To favor amine labeling, maintain a pH of 9-11.[4] If thiol reactivity is a concern, consider protecting the thiol groups prior to the labeling reaction.
-
-
Multiple Amine Sites with Different Reactivities:
-
Cause: Your molecule may have multiple primary or secondary amines with varying accessibility and nucleophilicity, leading to a heterogeneous mixture of labeled products.
-
Solution: This is an inherent property of the molecule. If a single labeled species is required, purification by HPLC or other chromatographic techniques will be necessary.[11]
-
Problem 3: Precipitation of the Labeled Molecule
Potential Causes & Solutions
-
Change in Physicochemical Properties:
-
Cause: The addition of the relatively hydrophobic MC-ITC moiety can alter the solubility of the target molecule, especially proteins, leading to precipitation.[12]
-
Solution: Lower the molar ratio of MC-ITC to the target molecule to reduce the degree of labeling.[12] Adding organic co-solvents (if compatible with your molecule's stability) or detergents may also help to maintain solubility.
-
Problem 4: Unexpected Side Products
Potential Causes & Solutions
-
Hydrolysis of MC-ITC:
-
Cause: Presence of water in the reaction mixture.
-
Solution: Use anhydrous solvents and handle the reagent in a dry environment.[6] The hydrolyzed product, a methoxycarbonylamine, may be observed in your analysis.
-
-
Formation of Urea Derivatives:
-
Cause: In some synthetic routes for isothiocyanates, urea can be a side product.[6]
-
Solution: Ensure the purity of your starting MC-ITC reagent. Purification of the final labeled product will be necessary to remove this impurity.
-
Experimental Protocols
General Protocol for Labeling a Protein with MC-ITC
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer) at a pH of 9.0. The protein solution should be free of any contaminating nucleophiles.[5]
-
MC-ITC Solution Preparation: Immediately before use, dissolve MC-ITC in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[5]
-
Labeling Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the MC-ITC solution.
-
Incubation: Incubate the reaction mixture in the dark for 2-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., glycine or Tris) can be added to a final concentration of about 50 mM to consume any unreacted MC-ITC.
-
Purification: Remove the unreacted MC-ITC and other byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Workflow for Troubleshooting Low Labeling Yield
Caption: A logical workflow for troubleshooting low labeling yield in MC-ITC reactions.
Data Presentation
Table 1: Key Reaction Parameters for MC-ITC Labeling
| Parameter | Recommended Range/Condition | Rationale |
| pH | 9.0 - 11.0 | Ensures deprotonation and nucleophilicity of primary amines.[2][3] |
| Solvent | Anhydrous aprotic (DMF, DMSO) | Prevents hydrolysis of the isothiocyanate group.[6] |
| Temperature | 4°C to Room Temperature | Mild conditions to maintain biomolecule stability. |
| Molar Excess of MC-ITC | 5x - 20x | Drives the reaction towards completion. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the target molecule. |
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
Caption: The reaction of a primary amine with this compound to form a stable thiourea linkage.
References
-
Electrochemical isothiocyanation of primary amines - University of Greenwich. [Link]
-
This compound | C3H3NO2S | CID 552246 - PubChem - NIH. [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. [Link]
-
Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS | Journal of the American Society for Mass Spectrometry - DOI. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]
- CN103221389A - Method for producing isothiocyanate compound - Google P
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC. [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation - MDPI. [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis | Request PDF - ResearchGate. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. [Link]
-
Proteomic analysis of covalent modifications of tubulins by isothiocyanates - PubMed - NIH. [Link]
-
THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES - Taylor & Francis Online. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC - NIH. [Link]
-
Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF - ResearchGate. [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163. [Link]
-
FITC labeling - Peptideweb.com. [Link]
-
Purification of Methyl Isothiocyanate After Storage [closed] - Chemistry Stack Exchange. [Link]
Sources
- 1. This compound | 35266-49-0 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptideweb.com [peptideweb.com]
- 11. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Methoxycarbonyl Isothiocyanate (MTC-ITC) Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter when using Methoxycarbonyl isothiocyanate. Each answer explains the underlying chemistry and provides actionable steps for resolution.
Q1: I'm observing an unexpected mass addition of +117 Da on my peptide after reacting it with MTC-ITC. My goal was to label only the N-terminus. What is happening?
A: An unexpected mass addition of 117.13 Da, corresponding to the mass of this compound, strongly suggests a side reaction with a nucleophilic amino acid side chain.[1] The primary target for this side reaction is the ε-amino group of Lysine (Lys) .
-
Causality: The isothiocyanate group (-N=C=S) is a potent electrophile, making it reactive toward primary amines.[2][3] While the α-amino group at the N-terminus is the intended target, the ε-amino group of a lysine residue is also a primary amine and can react under similar conditions to form a stable methoxycarbonyl-thiourea derivative. This reaction is highly dependent on pH.[4][5]
-
Troubleshooting Steps:
-
Confirm the Modification Site: Use tandem mass spectrometry (MS/MS) to fragment the modified peptide. The fragmentation pattern will allow you to pinpoint the exact location of the +117 Da modification and confirm if it is on a lysine residue.[6][7]
-
Optimize Reaction pH: The reactivity of the lysine side chain's amino group is significantly influenced by its protonation state (pKa ≈ 10.5). At alkaline pH (e.g., pH 9-11), the ε-amino group is deprotonated and highly nucleophilic, favoring the side reaction.[4][5][8] To enhance N-terminal selectivity, try lowering the reaction pH to a range of 8.0-8.5.[9] At this pH, the N-terminus (pKa ≈ 8.0) is more reactive than the still largely protonated lysine side chain.
-
Control Stoichiometry: Reduce the molar excess of MTC-ITC relative to the peptide. A high excess of the labeling reagent will drive the reaction to completion at all available nucleophilic sites, including lysine side chains. Start with a 1:1 to 1:5 peptide-to-reagent ratio and optimize from there.[9]
-
Q2: My reaction efficiency is very low, and a significant portion of my protein remains unlabeled, even with a large excess of MTC-ITC. What could be the cause?
A: Low labeling efficiency can stem from several factors, including reagent stability, buffer composition, and suboptimal reaction conditions.
-
Causality & Troubleshooting:
-
MTC-ITC Hydrolysis: this compound can be hydrolyzed by water, especially under acidic or strongly basic conditions.[2] This degradation reaction consumes the reagent, rendering it unable to react with your protein. Always prepare MTC-ITC solutions fresh in an anhydrous compatible solvent like acetonitrile (ACN) or dimethylformamide (DMF) and add it to the reaction buffer immediately before starting the incubation.
-
Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for the MTC-ITC, drastically reducing the labeling efficiency.
-
Incorrect pH: If the pH is too low (e.g., < 7.5), the N-terminal α-amino group will be predominantly protonated (-NH3+), making it a poor nucleophile and thus significantly slowing down the desired reaction. Ensure your reaction pH is in the optimal range of 8.0-9.0 for N-terminal labeling.[4][5]
-
Q3: I'm working with a cysteine-rich peptide and observing modifications that are not on the N-terminus or lysine residues. Is this expected?
A: Yes, this is a known and critical side reaction. The thiol group (-SH) on the side chain of Cysteine (Cys) is a potent nucleophile and can react with isothiocyanates.
-
Causality: The reaction between an isothiocyanate and a thiol group forms a dithiocarbamate adduct.[4][5] This reaction is highly pH-dependent and often proceeds more rapidly than the reaction with amines, especially at neutral to slightly acidic pH.[4][5]
-
Key Differentiator (pH):
-
Troubleshooting & Mitigation:
-
Protect the Thiol Group: The most effective strategy is to protect the cysteine thiol group before performing the MTC-ITC labeling. Common thiol protecting groups used in peptide synthesis include acetamidomethyl (Acm) or trityl (Trt), which are stable under the labeling conditions but can be removed later if a free thiol is required.
-
pH Manipulation: If protection is not feasible, you can try to favor the amine reaction by performing the labeling at a higher pH (e.g., pH 9.0 or above). However, be aware that this will also increase the likelihood of modifying lysine residues.
-
Analytical Confirmation: The dithiocarbamate adduct has a different mass addition than the thiourea product. Confirm the modification using mass spectrometry.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the reactivity and handling of this compound.
Q4: What is the optimal pH for selectively labeling the N-terminus of a peptide with MTC-ITC?
A: The optimal pH for N-terminal labeling is a compromise between maximizing the reactivity of the α-amino group and minimizing side reactions with amino acid residues like lysine and cysteine. A pH range of 8.0 to 8.5 is generally recommended.[9] At this pH, a significant fraction of the N-terminal amines (pKa ~8.0) are deprotonated and nucleophilic, while the ε-amino groups of lysine (pKa ~10.5) remain largely protonated and less reactive.[11]
Q5: Besides Lysine and Cysteine, are there other amino acid residues that can react with MTC-ITC?
A: While Lysine and Cysteine are the most common sites for side reactions, other residues can react under specific, often forcing, conditions.
-
Tyrosine (Tyr): The hydroxyl group of tyrosine is generally not reactive with isothiocyanates under standard labeling conditions. However, at very high pH (>10), the phenolate ion can become nucleophilic enough to react, though this is uncommon. Other chemistries are typically employed for tyrosine modification.[12]
-
Histidine (His): The imidazole ring of histidine (pKa ~6.0) is a nucleophile. While less reactive than primary amines or thiols, modification of histidine can occur, particularly if it is in a favorable microenvironment that enhances its nucleophilicity.[13][14]
Q6: How can I analyze my sample to confirm that labeling and potential side reactions have occurred?
A: High-resolution mass spectrometry is the gold standard for this analysis.
-
Intact Mass Analysis: First, analyze the intact protein or peptide using LC-MS. This will tell you how many MTC-ITC molecules have been added to each of your species.
-
Peptide Mapping / MS/MS: To identify the specific sites of modification, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[6] The fragmentation data will reveal which amino acid residues carry the MTC-ITC modification.[7]
Q7: Is the reaction of MTC-ITC with amino groups reversible?
A: The formation of the thiourea linkage resulting from the reaction of MTC-ITC with an amine (either N-terminal α-amino or lysine ε-amino) is considered a stable, effectively irreversible covalent bond under physiological and standard biochemical conditions.[15][16]
Data & Protocols
Table 1: Reactivity of Amino Acid Side Chains with MTC-ITC
| Amino Acid Residue | Reactive Group | Product | Optimal pH Range | Mass Shift (Da) | Notes |
| N-terminus | α-amino (-NH₂) | Methoxycarbonyl-thiourea | 8.0 - 9.0 | +117.13 | Desired primary reaction. |
| Lysine (Lys) | ε-amino (-NH₂) | Methoxycarbonyl-thiourea | 9.0 - 11.0[4][5] | +117.13 | Most common side reaction. |
| Cysteine (Cys) | Thiol (-SH) | Dithiocarbamate | 6.0 - 8.0[4][5] | +117.13 | Favored at neutral or slightly acidic pH. |
| Histidine (His) | Imidazole Ring | Adduct | Variable | +117.13 | Less common; depends on local environment. |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Adduct | > 10 | +117.13 | Very rare under standard conditions. |
Protocol 1: Standard N-Terminal Labeling with MTC-ITC
This protocol is a starting point and may require optimization for your specific protein or peptide.
-
Sample Preparation: Dissolve the peptide or protein in a non-nucleophilic buffer (e.g., 50 mM sodium borate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10-fold molar excess stock solution of this compound in anhydrous acetonitrile (ACN).
-
Reaction Incubation: Add the MTC-ITC stock solution to the peptide/protein solution. For example, add 10 µL of a 10 mM MTC-ITC solution to 1 mL of a 1 mM peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted MTC-ITC, you can add a small amount of an amine-containing buffer like Tris to a final concentration of ~50 mM.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
Analysis: Confirm the labeling efficiency and specificity using LC-MS and LC-MS/MS.[6]
Visual Guides
Diagram 1: Reaction Pathways
This diagram illustrates the primary (desired) reaction of MTC-ITC with the N-terminus and the major side reaction with the lysine side chain.
Caption: Primary vs. Side Reaction Pathways for MTC-ITC.
Diagram 2: Troubleshooting Workflow
This workflow guides the user from an observed experimental problem to a likely cause and solution.
Caption: Troubleshooting workflow for MTC-ITC labeling experiments.
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available at: [Link]
-
Brogan, A. P., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338-1345. Available at: [Link]
-
Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles. The Journal of Organic Chemistry. Available at: [Link]
-
Mi, L., & Chung, F. L. (2011). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Journal of nutritional biochemistry, 22(9), 805–811. Available at: [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed. Available at: [Link]
-
Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Petri, L., et al. (2021). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC - NIH. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Jagannadham, M. V., et al. (2019). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 30(3), 66–77. Available at: [Link]
-
Analyst - Utrecht University. Available at: [Link]
-
Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed. Available at: [Link]
-
Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC - NIH. Available at: [Link]
-
Effect of pH of a medium on the direction of reactions of isothiocyanates with amino acids. Available at: [Link]
-
Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems | Request PDF - ResearchGate. Available at: [Link]
-
Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine | Request PDF - ResearchGate. Available at: [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3560-3566. Available at: [Link]
-
Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein - PubMed. Available at: [Link]
-
Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Chemical science, 11(20), 5240–5247. Available at: [Link]
-
Effect of Hydrolysis Time on the Determination of Amino Acids in Samples of Soybean Products with Ion-Exchange Chromatography or Precolumn Derivatization with Phenyl Isothiocyanate | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Facile synthesis of histidine functional poly(N- isopropylacrylamide): zwitterionic and temperature responsive materials. Available at: [Link]
-
Tyrosine bioconjugation – an emergent alternative - PMC - NIH. Available at: [Link]
-
This compound | C3H3NO2S | CID 552246 - PubChem - NIH. Available at: [Link]
-
Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. Available at: [Link]
-
pH Dependence and the Isoelectric Point of Amino Acids - YouTube. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jbt.abrf.org [jbt.abrf.org]
- 7. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. par.nsf.gov [par.nsf.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Methoxycarbonyl Isothiocyanate in Aqueous Buffers
Welcome to the technical support center for methoxycarbonyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in aqueous environments. Here, you will find in-depth answers to common questions, detailed troubleshooting guides for potential experimental issues, and robust protocols to ensure the integrity and success of your work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound in aqueous solutions.
Q1: How stable is this compound in aqueous buffers?
A1: this compound is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH, temperature, and composition of the buffer. Generally, the isothiocyanate functional group is electrophilic and can be attacked by nucleophiles, with water being a primary reactant in aqueous media.
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The three main factors are:
-
pH: The hydrolysis of isothiocyanates is significantly accelerated under basic (alkaline) conditions. It is most stable in neutral to slightly acidic environments. Strong acids can also promote hydrolysis.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis. For optimal stability, solutions should be prepared fresh and kept cool. Isothiocyanates are known to be relatively thermolabile.[2]
-
Buffer Composition: The choice of buffer can impact stability. Some buffer components may contain nucleophiles that can react with the isothiocyanate. It has been observed that the degradation of isothiocyanates is faster in buffers compared to deionized water.
Q3: What are the degradation products of this compound hydrolysis?
A3: The hydrolysis of this compound proceeds through a nucleophilic attack of water on the isothiocyanate carbon. This forms an unstable thiocarbamic acid intermediate, which then decomposes. The expected primary degradation products are methoxycarbonylamine and carbon disulfide. Under more forceful conditions, further hydrolysis to methanol and carbon dioxide could occur.
Q4: Can I prepare stock solutions of this compound in aqueous buffers and store them?
A4: It is strongly recommended to prepare aqueous solutions of this compound immediately before use. Due to its susceptibility to hydrolysis, storing it in aqueous buffers, especially at room temperature or in alkaline conditions, will lead to significant degradation and affect the accuracy of your experiments. If a stock solution is necessary, it should be prepared in a dry, aprotic organic solvent and stored under inert gas at a low temperature.
Q5: How can I monitor the degradation of this compound in my experiment?
A5: The most common and reliable method for monitoring the concentration of this compound and the appearance of its degradation products is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with UV detection is typically suitable. Gas chromatography (GC) can also be used for the analysis of isothiocyanates.[3][4][5]
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered when working with this compound in aqueous buffers.
Issue 1: Inconsistent or Lower-Than-Expected Reaction Yields
Symptoms:
-
Your reaction with a nucleophile (e.g., an amine) gives a low yield of the desired product (e.g., a thiourea).
-
Reproducibility between experiments is poor.
Potential Cause & Explanation: The most likely cause is the premature hydrolysis of this compound. Because the methoxycarbonyl group is electron-withdrawing, it makes the isothiocyanate carbon highly electrophilic and reactive. This high reactivity also makes it more susceptible to hydrolysis, which competes with your intended reaction.
Troubleshooting Workflow:
Workflow for troubleshooting low reaction yields.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Symptoms:
-
Your HPLC chromatogram shows one or more significant peaks that do not correspond to your starting material or expected product.
-
The area of the this compound peak decreases over time, even in control samples.
Potential Cause & Explanation: These unexpected peaks are likely the degradation products of hydrolysis. The appearance and size of these peaks will depend on the extent of hydrolysis and the specific conditions of your aqueous buffer.
Troubleshooting Workflow:
Workflow for identifying unexpected HPLC peaks.
III. Experimental Protocols
Protocol 1: Determining the Hydrolytic Stability of this compound
This protocol provides a framework for quantifying the hydrolysis rate of this compound in a specific aqueous buffer using HPLC.
Objective: To determine the half-life (t½) of this compound under defined aqueous conditions.
Materials:
-
This compound
-
Dry, aprotic solvent (e.g., acetonitrile) for stock solution
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 reversed-phase column and UV detector
-
Thermostated incubator or water bath
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in dry acetonitrile. This stock should be prepared fresh.
-
-
Initiation of Hydrolysis Experiment:
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
In a suitable vial, add a precise volume of the buffer.
-
To initiate the experiment (t=0), spike the buffer with a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the volume of acetonitrile is minimal (e.g., <1% of the total volume) to avoid altering the aqueous environment.
-
Immediately vortex the solution and withdraw the first sample (t=0).
-
-
Time-Course Sampling:
-
Incubate the vial at the constant temperature.
-
Withdraw samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The frequency of sampling should be adjusted based on the expected stability.
-
Immediately quench the hydrolysis in each sample by diluting it in the HPLC mobile phase (if it is organic-rich) or another suitable organic solvent and store at a low temperature (e.g., 4°C) until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reversed-phase HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water.
-
Monitor the disappearance of the this compound peak at an appropriate UV wavelength.
-
Note: Some isothiocyanates can precipitate in the chromatographic system at room temperature. Heating the HPLC column (e.g., to 60°C) can improve the accuracy of quantification.[6]
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
Determine the rate constant (k) of the hydrolysis reaction, which often follows first-order kinetics.
-
Calculate the half-life using the equation: t½ = 0.693 / k.
-
IV. Data Presentation: Stability of Isothiocyanates
| Isothiocyanate | Conditions | Half-life (t½) | Reference |
| Sulforaphane | Stir-frying | 7.7 min | [7] |
| Total Isothiocyanates | Stir-frying | 5.9 min | [7] |
| General Isothiocyanates | Atmospheric pressure, 60-90°C | Relatively thermolabile | [2] |
Note: The stability of this compound is expected to be influenced by its electron-withdrawing methoxycarbonyl group, which may affect its hydrolysis rate compared to the alkyl isothiocyanates listed above.
V. Mechanistic Insight: The Hydrolysis Pathway
Understanding the mechanism of hydrolysis can aid in troubleshooting and experimental design.
Simplified mechanism of this compound hydrolysis.
VI. References
-
D. D. Roberts, T. F. Guenter, & C. C. M. L. G. J. M. C. A. P. D. S. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. PubMed. [Link]
-
Van Eeckhout, H., Van Der Plancken, I., Loey, A. V., & Hendrickx, M. (2007). Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments. PubMed. [Link]
-
Abdel-Kader, M. S., Al-Qutaym, A. H., & Al-Taweel, A. M. (2018). GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. Saudi Pharmaceutical Journal, 26(5), 633-636. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 4080. [Link]
-
Rodrigues, A. S., & Rosa, E. A. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Reviews International, 38(sup1), 123-151. [Link]
-
Al-qutaym, A., Abdel-Kader, M. S., & Al-Taweel, A. M. (2017). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. Pharmacognosy Magazine, 13(Suppl 3), S521-S525. [Link]
-
Angelino, D., & Jeffery, E. (2019). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 8(9), 410. [Link]
-
(n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. ResearchGate. [Link]
-
Hanschen, F. S., et al. (2015). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 20(8), 14875-14903. [Link]
-
Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 188, 344-351. [Link]
-
Sameh, S., Al-Sayed, E., & El-maraghy, S. (2018). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 10(4), 427-432. [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
(n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. [Link]
-
Wu, H., Liang, H., Gu, X., & Hu, B. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry, 66(7), 1729-1735. [Link]
-
Andernach, L., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]
-
Dufour, V., et al. (2019). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Antibiotics, 8(3), 125. [Link]
-
(n.d.). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate. [Link]
-
Al-qutaym, A., Abdel-Kader, M. S., & Al-Taweel, A. M. (2017). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. PubMed. [Link]
-
Abdel-Kader, M. S., Al-Qutaym, A. H., & Al-Taweel, A. M. (2018). GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. PubMed. [Link]
-
Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 577-581. [Link]
-
Wu, H., Liang, H., Gu, X., & Hu, B. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. DocDroid. [Link]
Sources
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methoxycarbonyl Isothiocyanate Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methoxycarbonyl isothiocyanate (MCITC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize your yields, and ensure the integrity of your results.
Part 1: Troubleshooting Guide
Derivatization reactions with MCITC are powerful for converting primary and secondary amines into their corresponding thiourea derivatives, which facilitates analysis by chromatography. However, the high reactivity of the isothiocyanate group can also lead to challenges. This section addresses the most common issues encountered in the lab.
Issue 1: Low or No Product Yield
Low derivatization yield is the most frequent challenge. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the nature of the analyte.
Potential Causes & Solutions
1. Reagent Degradation (Hydrolysis)
-
The "Why": The isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to nucleophilic attack by water.[1][2] This hydrolysis reaction is often accelerated in alkaline conditions and leads to the formation of an unstable thiocarbamic acid, which decomposes into the corresponding amine (methoxycarbonylamine) and carbonyl sulfide or other byproducts, rendering the reagent inactive.[2]
-
Preventative Protocol:
-
Reagent Handling: Always handle MCITC under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting.
-
Solvent Purity: Use only anhydrous, aprotic solvents (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM)). Purchase solvents in sealed bottles with low water content and use molecular sieves if necessary.
-
Storage: Store MCITC in a desiccator at the recommended temperature, tightly sealed to prevent moisture ingress.
-
2. Sub-optimal pH Conditions
-
The "Why": The derivatization of primary and secondary amines is most efficient under neutral to slightly basic conditions (pH 7-9).[3] If the pH is too acidic, the amine analyte will be protonated (-NH3+), significantly reducing its nucleophilicity and preventing it from attacking the electrophilic carbon of the isothiocyanate.
-
Solution Protocol:
-
Check Analyte Form: If your amine is in the form of a salt (e.g., a hydrochloride salt), it will create an acidic environment.
-
Add a Base: Introduce a non-nucleophilic base to the reaction mixture to neutralize the acid and deprotonate the amine. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a common choice.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the base relative to the amine salt.
-
3. Inappropriate Solvent Choice
-
The "Why": The solvent must dissolve both the analyte and the MCITC reagent without participating in the reaction. Protic solvents like alcohols or water are incompatible as they can act as nucleophiles and react with the isothiocyanate.[1][4]
-
Recommendation: Choose a dry, aprotic solvent that provides good solubility for your specific analyte.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Excellent choice for LC-MS applications; good dissolving power. |
| Tetrahydrofuran (THF) | Mid-Polarity Aprotic | 66 | Good general-purpose solvent; ensure peroxide-free. |
| Dichloromethane (DCM) | Nonpolar Aprotic | 40 | Good for less polar analytes; volatile. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High dissolving power, but difficult to remove. Use with caution. |
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose the cause of low derivatization yield.
Caption: Desired reaction pathway versus a common side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of MCITC with an amine?
The reaction is a nucleophilic addition. The nitrogen atom of the amine (the nucleophile) attacks the central carbon atom of the isothiocyanate group (-N=C=S), which is highly electrophilic. This electrophilicity is further enhanced by the electron-withdrawing methoxycarbonyl group. [1]The attack forms a transient intermediate that quickly rearranges to the stable thiourea product.
Caption: Simplified mechanism of thiourea formation.
Q2: How should I monitor the progress of my derivatization reaction?
For real-time monitoring, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. [3]* TLC: Spot the starting amine, the MCITC reagent, and the reaction mixture on a plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
-
LC-MS: Withdraw a small aliquot from the reaction, quench it (e.g., by diluting in mobile phase), and inject it. Monitor the disappearance of the mass corresponding to your starting material and the appearance of the expected mass for the thiourea derivative.
Q3: My amine analyte is very hydrophilic. What is the best way to perform the derivatization?
For highly polar or water-soluble analytes, you can perform the reaction in a mixed solvent system. A common method is to dissolve the analyte in a minimal amount of an aqueous buffer (at the optimal pH of 7-9) and then add a water-miscible organic solvent like acetonitrile or THF containing the MCITC reagent. This creates a homogenous solution where the reaction can proceed. Ensure the final concentration of water is kept as low as possible.
Q4: Can I use MCITC to derivatize other functional groups like alcohols or thiols?
Yes, the isothiocyanate group can react with other nucleophiles, but the products and reaction conditions differ. [1]* Alcohols (R-OH): React to form thiocarbamates.
-
Thiols (R-SH): React to form dithiocarbamates. The reaction with primary and secondary amines to form thioureas is generally faster and more common for analytical derivatization. [1] Q5: The reaction seems complete by LC-MS, but my final isolated yield is still low. What should I check?
If the reaction has gone to completion, the loss of product is occurring during the work-up and purification steps.
-
Aqueous Work-up: Ensure the pH of your washes is not extreme, which could cause hydrolysis of the product.
-
Extraction: Your thiourea derivative may have some solubility in the aqueous layer. Perform multiple extractions with your organic solvent to maximize recovery.
-
Purification: If using column chromatography, the thiourea product might be partially adsorbing to the silica gel. Consider deactivating the silica with a small amount of triethylamine in your eluent or using a different stationary phase like alumina.
References
-
Katritzky, A. R., Bernard, M. K., Long, Q.-H., Xie, L., Malhotra, N., & Beltzer, M. (1993). THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES. Organic Preparations and Procedures International, 25(1), 83–90. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
Sources
Removal of excess Methoxycarbonyl isothiocyanate from a reaction
Welcome to the dedicated technical support guide for handling methoxycarbonyl isothiocyanate in your chemical syntheses. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the effective removal of excess this compound from reaction mixtures. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your experimental workflows with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered when working with this compound.
Q1: Why is it crucial to remove excess this compound from my reaction?
A1: this compound is a highly reactive electrophile due to the electron-withdrawing nature of the methoxycarbonyl group, which enhances the electrophilicity of the central carbon atom in the isothiocyanate moiety (-N=C=S)[1]. Leaving excess reagent in your reaction mixture can lead to several complications during workup and purification, and may compromise the stability and purity of your final product. For instance, it can react with nucleophilic functional groups on your desired compound, leading to unwanted byproducts. During chromatographic purification, its presence can cause streaking or the appearance of new, unexpected spots on a TLC plate.
Q2: I've completed my reaction. What is the simplest way to eliminate the unreacted this compound?
A2: The most straightforward approach is to quench the excess reagent by adding a nucleophile. The choice of quenching agent depends on the stability of your product and the ease of removal of the resulting byproduct. Primary or secondary amines are highly effective as they rapidly form thiourea derivatives[1]. A simple primary amine like benzylamine or a secondary amine like morpholine is often a good choice. The resulting thiourea is typically non-volatile and can be easily separated by precipitation, extraction, or chromatography.
Q3: My product is sensitive to amines. Are there alternative quenching agents?
A3: Yes. If your product has amine-sensitive functional groups, you can opt for less nucleophilic reagents. Water or alcohols can be used, although the reaction (hydrolysis or alcoholysis) is generally slower than with amines. Hydrolysis of this compound in an aqueous environment leads to the formation of methoxycarbonylamine and carbon disulfide[1]. It's important to note that some isothiocyanates can be unstable in aqueous environments, which can be advantageous for their removal[2].
Q4: After quenching, I'm struggling to separate my product from the thiourea byproduct. What should I do?
A4: This is a common challenge. The solubility of the thiourea byproduct will depend on the quenching agent used.
-
If the thiourea is a solid: You may be able to precipitate it by concentrating the reaction mixture and adding a non-polar solvent. The solid can then be removed by filtration.
-
If the thiourea is soluble: An extractive workup is your next step. The polarity of the thiourea can be exploited to separate it from your product. For example, if your product is relatively non-polar, you can often extract it into an organic solvent, leaving the more polar thiourea in an aqueous phase. Acidic or basic washes can also be employed to alter the solubility of either your product or the byproduct.
-
Chromatography: If extraction is insufficient, column chromatography is a reliable method for separation[3]. The choice of stationary and mobile phases will depend on the polarity of your product and the thiourea.
Q5: What are scavenger resins, and how can they help?
A5: Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution[4]. For removing excess electrophiles like this compound, a nucleophilic scavenger resin, such as an amine-functionalized resin (e.g., aminomethylated polystyrene), is ideal. The excess isothiocyanate reacts with the resin, covalently bonding to it. The resin-bound byproduct can then be easily removed by simple filtration, significantly simplifying the purification process[4]. This method is particularly advantageous as it avoids the introduction of new soluble byproducts into your reaction mixture[4][5].
Workflow for Selecting a Removal Method
The choice of method for removing excess this compound depends on several factors, including the properties of your desired product, the scale of your reaction, and the available purification equipment. The following diagram outlines a decision-making workflow:
Caption: Decision workflow for removing excess this compound.
Detailed Experimental Protocols
Here are step-by-step protocols for the most common and effective methods for removing excess this compound.
Protocol 1: Quenching with a Primary Amine
This protocol is based on the general reactivity of isothiocyanates with primary amines to form thioureas[6].
Objective: To convert excess this compound into an easily removable thiourea derivative.
Materials:
-
Reaction mixture containing excess this compound.
-
Benzylamine (or another suitable primary amine).
-
An appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Saturated aqueous sodium bicarbonate solution.
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C using an ice bath. This is to control any potential exotherm from the quenching reaction.
-
Add the quenching agent: Slowly add a primary amine, such as benzylamine (1.5 equivalents relative to the excess isothiocyanate), to the stirred reaction mixture.
-
Monitor the reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Monitor the disappearance of the this compound by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Workup: a. Dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, now free of the reactive isothiocyanate, can be further purified by column chromatography or recrystallization to remove the thiourea byproduct.
Protocol 2: Removal using a Scavenger Resin
This protocol describes the use of a polymer-bound amine to scavenge the excess this compound.
Objective: To remove excess this compound from the reaction mixture without introducing a soluble byproduct.
Materials:
-
Reaction mixture containing excess this compound.
-
Aminomethylated polystyrene resin (or a similar amine-functionalized scavenger resin).
-
An appropriate solvent (e.g., dichloromethane, THF).
-
Stirring apparatus (e.g., orbital shaker or magnetic stirrer).
-
Filtration apparatus (e.g., fritted funnel).
Procedure:
-
Select the resin: Choose an amine-functionalized scavenger resin with a loading capacity suitable for the amount of excess isothiocyanate in your reaction.
-
Add the resin: To the reaction mixture, add the scavenger resin (typically 2-3 equivalents of the amine functionality relative to the excess isothiocyanate).
-
Agitate the mixture: Stir or shake the mixture at room temperature. The reaction time will depend on the reactivity of the isothiocyanate and the resin, but a typical duration is 2-16 hours.
-
Monitor the scavenging: Periodically take a small sample of the solution (being careful not to draw up any resin beads), and analyze it by TLC or another method to monitor the disappearance of the isothiocyanate.
-
Isolate the product: Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine and concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product, which should be free of the excess isothiocyanate.
Comparison of Removal Methods
The following table summarizes the advantages and disadvantages of the primary methods for removing excess this compound.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Amine Quenching | Nucleophilic addition of an amine to the isothiocyanate to form a thiourea. | Fast and efficient reaction. The resulting thiourea is often easily separable. | Introduces a new byproduct that must be removed. The amine may react with the desired product. | Reactions where the product is stable to amines and the resulting thiourea has different solubility or chromatographic properties. |
| Hydrolysis/Alcoholysis | Nucleophilic addition of water or an alcohol to the isothiocyanate. | Avoids the use of potentially reactive amines. | Slower than amine quenching. Byproducts may still require removal. | Reactions with amine-sensitive products. |
| Extractive Workup | Partitioning the isothiocyanate and product between two immiscible liquid phases. | Can be a simple and effective initial purification step. | May not be sufficient for complete removal. Can be solvent-intensive. | Initial purification to remove the bulk of the excess reagent and water-soluble byproducts. |
| Scavenger Resins | Covalent attachment of the isothiocyanate to a solid-supported nucleophile. | Simplifies workup to a simple filtration. No new soluble byproducts are introduced. High purity of the final product. | Resins can be expensive. The scavenging reaction may be slower than solution-phase quenching. Requires agitation of a solid-liquid mixture. | High-purity applications, parallel synthesis, and when traditional purification methods are challenging. |
| Chromatography | Separation based on differential adsorption of the isothiocyanate and product onto a stationary phase. | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant amounts of solvent. May lead to product loss on the column. | Final purification step after quenching or extraction to achieve high purity. |
Safety and Handling
This compound and other isothiocyanates are toxic and should be handled with appropriate safety precautions. They can be harmful if swallowed, in contact with skin, or inhaled[7]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental exposure, seek immediate medical attention[7].
References
-
Mpourmpakis, G. et al. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants2022 , 11(3), 642. [Link]
-
Karpen, P. et al. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica2021 , 2(4), 93-120. [Link]
-
Jaiswal, A. K. et al. Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. Foods2016 , 5(4), 77. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Abdullah, Q. A. et al. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science2023 , 64(1), 323-336. [Link]
-
Moore, M. L.; Crossley, F. S. METHYLTHIOUREA. Org. Synth.1941 , 21, 81. [Link]
-
Wipf, P. et al. Scavenger Resins for Reaction Work-up and Purification. University of Pittsburgh. [Link]
-
ResearchGate. Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. [Link]
Sources
- 1. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Methoxycarbonyl isothiocyanate stability in different pH conditions
Welcome to the Technical Support Center for Methoxycarbonyl Isothiocyanate. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to address challenges related to the stability of this compound, particularly concerning pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (MCITC) is a chemical reagent characterized by an isothiocyanate group (-N=C=S) attached to a methoxycarbonyl group (-COOCH₃). The central carbon of the isothiocyanate is highly electrophilic, making it reactive toward nucleophiles like amines, thiols, and alcohols.[1] This reactivity is the basis for its use in synthesizing thioureas, thiocarbamates, and other derivatives crucial in drug development and biochemical studies.[1][2]
Stability is critical because the isothiocyanate group is susceptible to degradation, primarily through hydrolysis.[3] If the reagent degrades before or during your experiment, it can lead to failed reactions, low yields, and the formation of unexpected side products, compromising your results.[4]
Q2: What are the general storage and handling recommendations for this compound?
To ensure its integrity, this compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[5][6][7] It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4][6] Always review the Safety Data Sheet (SDS) before use.[5][8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][9][10] All handling of the compound should be performed inside a certified chemical fume hood.[6][9]
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly dependent on the pH of the aqueous environment. The primary degradation pathway is hydrolysis, where water acts as a nucleophile.[1][3] The rate of this hydrolysis is significantly influenced by pH.
-
Acidic Conditions (pH < 7): The compound is relatively stable, with hydrolysis occurring slowly.[3] While strong acids can promote hydrolysis, in typical acidic buffers used for experiments, the degradation rate is generally manageable.[3]
-
Neutral Conditions (pH ≈ 7): The compound exhibits moderate stability but will undergo slow hydrolysis over time.[3] For reactions at neutral pH, it is advisable to prepare solutions fresh and use them promptly.[11]
-
Alkaline Conditions (pH > 7): The compound is prone to rapid degradation.[3] The hydroxide ion (OH⁻), a much stronger nucleophile than water, is more abundant at higher pH and accelerates the attack on the electrophilic isothiocyanate carbon. This leads to swift decomposition.[3]
Q4: What are the primary degradation products of this compound hydrolysis?
Under aqueous conditions, this compound hydrolyzes to form an unstable thiocarbamic acid intermediate. This intermediate then decomposes to produce methyl carbamate and hydrogen sulfide (H₂S) or carbonyl sulfide (COS).[1][3] In some cases, further hydrolysis of the methoxycarbonyl group can occur under more vigorous conditions, yielding methanol and carbon dioxide.[1] The formation of the corresponding amine, 3-methoxycarbonylaniline, is also a common hydrolysis product.[4]
Q5: I'm performing a protein conjugation reaction. What is the optimal pH?
The reaction of isothiocyanates with primary amines (like the ε-amino group of lysine residues on a protein) is most efficient under neutral to slightly basic conditions (pH 7.0-8.5).[4] This presents a challenge, as the stability of the isothiocyanate decreases as pH increases.
-
Recommendation: A compromise is necessary. A pH range of 7.2-7.5 is often optimal. At this pH, a sufficient population of lysine residues are deprotonated and nucleophilic, while the rate of isothiocyanate hydrolysis is still manageable.
-
Critical Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein, significantly reducing conjugation efficiency.[12] Phosphate-buffered saline (PBS) is a common and suitable choice.[12]
Stability Profile Summary
| pH Condition | Stability Level | Primary Degradation Pathway | Key Experimental Considerations |
| Acidic (pH < 7) | High | Slow Hydrolysis | Relatively safe for short-term experiments. Risk of ester hydrolysis with strong acids.[3][4] |
| Neutral (pH ≈ 7) | Moderate | Slow-to-Moderate Hydrolysis | Prepare solutions fresh. Avoid long-term storage in aqueous buffers.[3][11] |
| Alkaline (pH > 7) | Low | Rapid Hydrolysis | Highly unstable.[3] For amine conjugations, use the lowest possible pH that allows for efficient reaction (e.g., 7.2-7.5) and work quickly. |
Visualizing the Hydrolysis Pathway
The following diagram illustrates the pH-dependent degradation of this compound.
Caption: Workflow for protein conjugation with pH considerations.
References
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkivoc. Retrieved January 21, 2026, from [Link]
-
The Thermal Decomposition of Alkoxycarbonyl Thiocyanates and Isothiocyanates. (1975). Canadian Journal of Chemistry, 53(6), 907-913. Retrieved January 21, 2026, from [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved January 21, 2026, from [Link]
- Method for producing isothiocyanate compound. (2013). Google Patents.
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Mechanism of action of isothiocyanates. A review. (2013). Redalyc. Retrieved January 21, 2026, from [Link]
- Process of alkoxy and aryloxy isothiocyanate preparation. (1993). Google Patents.
Sources
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- 5. static.cymitquimica.com [static.cymitquimica.com]
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- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Labeling Efficiency with Methoxycarbonyl Isothiocyanate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using Methoxycarbonyl Isothiocyanate (MC-ITC) for bioconjugation and are encountering challenges with labeling efficiency. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, drawing from established principles of chemical reactivity and practical laboratory experience. Our goal is to not only offer solutions but also to explain the underlying chemistry to empower you to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MC-ITC) and how does it work?
This compound (MC-ITC) is a chemical reagent used to label biomolecules, such as proteins and peptides, that contain primary amine groups.[1][2] The key to its function is the highly reactive isothiocyanate group (-N=C=S). This group readily reacts with the non-protonated form of primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable thiourea bond.[2][3][4] The methoxycarbonyl group attached to the isothiocyanate influences the reagent's reactivity.[2]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation reactions. This guide will walk you through the most frequent causes and provide systematic steps to identify and resolve the problem.
Q2: My labeling reaction with MC-ITC has failed or is showing very low yield. What are the most likely causes?
There are several potential reasons for low labeling efficiency, which can be broadly categorized into three areas: reagent-related issues , reaction condition-related issues , and substrate-related issues .
Reagent-Related Issues
The quality and handling of your MC-ITC are critical for a successful labeling reaction.
Q3: How can I be sure that my MC-ITC is active?
Isothiocyanates are susceptible to degradation, especially by moisture.[5]
Troubleshooting Steps:
-
Check for proper storage: MC-ITC should be stored in a tightly sealed container in a cool, dry place, often at 2-8°C, and protected from light.[6]
-
Use fresh reagent: If your MC-ITC is old or has been opened multiple times, it may have degraded. It is always best to use a fresh aliquot for each experiment.
-
Consider the solvent: MC-ITC should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[7] Do not prepare stock solutions in aqueous buffers, as this will lead to rapid hydrolysis.[2][8]
Q4: Could the solvent I'm using be the problem?
Yes, the choice and quality of the solvent are crucial.
Troubleshooting Steps:
-
Ensure anhydrous conditions: The solvent used to dissolve the MC-ITC must be anhydrous (water-free). Any moisture will lead to the hydrolysis of the isothiocyanate group, rendering it inactive. Use sealed, anhydrous grade solvents.
-
Check for solvent compatibility: Ensure that your biomolecule is stable in the final concentration of the organic solvent used to introduce the MC-ITC. High concentrations of DMSO or DMF can denature some proteins.
Reaction Condition-Related Issues
The parameters of your reaction setup are critical for driving the labeling reaction to completion.
Q5: What is the optimal pH for MC-ITC labeling and why is it so important?
The pH of the reaction buffer is arguably the most critical factor for successful labeling. The isothiocyanate group reacts with the unprotonated form of primary amines.
-
The Chemistry: The pKa of the N-terminal alpha-amino group of a peptide is typically around 7-8, while the epsilon-amino group of a lysine side chain has a pKa of about 10.5. To ensure that a sufficient concentration of the amine is in its reactive, unprotonated form, the reaction should be carried out at a pH above the pKa of the target amine.
Troubleshooting Steps:
-
Verify the pH of your reaction buffer: For labeling lysine residues, a pH of 8.5-9.5 is generally optimal. For selective labeling of the N-terminus, a lower pH of around 7.0-7.5 can sometimes be used.
-
Choose a non-nucleophilic buffer: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your biomolecule for reaction with the MC-ITC. Recommended buffers include carbonate-bicarbonate or borate buffers.[7]
Q6: I'm using the correct pH, but my labeling is still inefficient. What else should I check?
Other reaction parameters can also significantly impact your results.
Troubleshooting Steps:
-
Optimize the molar excess of MC-ITC: A common starting point is a 10- to 20-fold molar excess of the labeling reagent over the biomolecule.[9] However, this may need to be optimized. Too little reagent will result in incomplete labeling, while too much can lead to multiple labels per molecule or modification of other, less reactive sites.
-
Check the reaction time and temperature: Labeling reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[5] If you have low efficiency, you can try extending the reaction time.
-
Ensure adequate mixing: The reaction mixture should be gently and continuously stirred to ensure that the reactants are well-mixed.
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 (for lysine labeling) | Ensures primary amines are deprotonated and nucleophilic. |
| Buffer | Carbonate, Borate | Non-nucleophilic buffers that do not compete in the reaction. |
| Molar Excess of MC-ITC | 10-20 fold over biomolecule | Drives the reaction towards product formation. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Allows sufficient time for the reaction to proceed to completion. |
| Temperature | 4°C to Room Temperature | Balances reaction rate with biomolecule stability. |
Substrate-Related Issues
The properties of your biomolecule can also affect labeling efficiency.
Q7: Could there be an issue with my protein/peptide?
Yes, the purity and properties of your biomolecule are important.
Troubleshooting Steps:
-
Assess the purity of your biomolecule: Contaminating proteins or small molecules with primary amines will compete for the labeling reagent. Ensure your protein or peptide is highly purified.
-
Consider the accessibility of the target amines: The primary amines you are targeting may be buried within the three-dimensional structure of the protein and therefore inaccessible to the labeling reagent. Denaturing the protein prior to labeling may increase efficiency, but this is often not desirable if you need to maintain biological activity.
-
Check for the presence of other nucleophiles: While isothiocyanates are highly reactive towards primary amines, they can also react with other nucleophilic groups, such as thiols (from cysteine residues), although this reaction is generally favored at a lower pH (around 6-8).[3][4] If your protein has a high number of accessible and reactive thiols, this could be a competing reaction.
Advanced Troubleshooting
Q8: I've gone through the basic troubleshooting steps and I'm still having issues. What else can I do?
If you are still experiencing low labeling efficiency after addressing the common issues, consider these more advanced troubleshooting strategies.
Experimental Protocols:
Protocol 1: Verifying the Activity of MC-ITC
A simple way to test the activity of your MC-ITC is to react it with a small amine-containing molecule and analyze the product by mass spectrometry.
-
Prepare a solution of a simple primary amine: Dissolve a small amount of a simple primary amine, such as benzylamine, in a suitable solvent.
-
React with MC-ITC: Add a molar equivalent of your MC-ITC solution to the amine solution.
-
Analyze by mass spectrometry: After a short reaction time (e.g., 15-30 minutes), analyze the reaction mixture by mass spectrometry. You should see a new peak corresponding to the mass of the amine plus the mass of the MC-ITC (the thiourea product). If you do not see this product, your MC-ITC is likely inactive.
Protocol 2: Optimizing the Molar Ratio of MC-ITC to Biomolecule
To find the optimal molar ratio of MC-ITC for your specific biomolecule, you can perform a series of small-scale labeling reactions with varying molar excesses of the reagent.
-
Set up parallel reactions: Prepare several small-scale labeling reactions with your biomolecule at a constant concentration.
-
Vary the molar excess of MC-ITC: To each reaction, add a different molar excess of MC-ITC (e.g., 5-fold, 10-fold, 20-fold, 50-fold).
-
Analyze the results: After the reaction is complete, analyze the products of each reaction. This can be done by:
-
Mass spectrometry: To determine the number of labels incorporated per molecule.
-
SDS-PAGE: If the labeling reagent is fluorescent or contains a tag, you can visualize the extent of labeling on a gel.
-
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the MC-ITC reaction mechanism and a logical troubleshooting workflow.
Caption: The reaction of this compound with a primary amine.
Caption: A troubleshooting workflow for low MC-ITC labeling efficiency.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 552246, this compound. [Link]
-
Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]
- Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of bacteriology, 82(4), 534.
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
- Włodek, L. (1988). The reaction of sulfhydryl groups with carbonyl compounds. Acta biochimica Polonica, 35(4), 307-317.
- Alderton, A. L., et al. (2005). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. Journal of mass spectrometry, 40(6), 693-706.
- Mi, L., et al. (2008). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Journal of agricultural and food chemistry, 56(23), 11152-11158.
- Nakamura, Y., et al. (2007). Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate. Chemical & pharmaceutical bulletin, 55(5), 765-769.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science & Technology, 37(6).
-
ResearchGate. The best protocol for FITC labeling of proteins. [Link]
- Meier, M. M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(3), 1368-1374.
- Codreanu, S. G., et al. (2009). Systems analysis of protein modification and cellular responses induced by electrophile stress. Accounts of chemical research, 42(1), 136-144.
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
- Jacobson, G. R., et al. (1975). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. The Journal of biological chemistry, 250(16), 6397-6404.
- Keppler, J. K., et al. (2021).
-
ResearchGate. Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. [Link]
- Meier, M. M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(3), 1368-1374.
-
ResearchGate. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
- Brophy, K. M., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2913-2921.
-
Bhattacharya, B. Protein labelling with FITC. [Link]_
- Parvez, S., et al. (2009). Transduction of redox signaling by electrophile-protein reactions. The Journal of biological chemistry, 284(30), 19727-19731.
-
ResearchGate. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]
- Kumar, A., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications.
-
Int J Pharm Chem Anal. Analytical tools in protein structure determination. [Link]
- Jørgensen, L. V., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 117, 223-232.
- Nakamura, T., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical research in toxicology, 22(3), 536-542.
- Liebler, D. C. (2008). Protein damage by reactive electrophiles: targets and consequences. Chemical research in toxicology, 21(1), 117-128.
- Brophy, K. M., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2913-2921.
- Meier-Augenstein, W. (2009). Isotope ratio mass spectrometry. The Analyst, 134(1), 13-21.
-
Wikipedia. Methyl isothiocyanate. [Link]
- Mi, L., et al. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Journal of proteome research, 10(11), 4855-4864.
- Tômco, D., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of agricultural and food chemistry, 61(2), 336-342.
-
ResearchGate. Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. [Link]
Sources
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- 2. This compound | 35266-49-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. thaiscience.info [thaiscience.info]
- 9. par.nsf.gov [par.nsf.gov]
Preventing non-specific binding of Methoxycarbonyl isothiocyanate
Welcome to the technical support center for Methoxycarbonyl isothiocyanate (MC-ITC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing non-specific binding and ensuring the successful application of this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to optimize your experiments.
Understanding the Challenge: The Reactivity of this compound
This compound is a valuable tool for modifying primary amines on proteins and other biomolecules. Its reactivity stems from the electrophilic carbon atom in the isothiocyanate group (-N=C=S), which readily reacts with nucleophiles. However, this high reactivity can also lead to non-specific binding with other molecules in your sample, potentially compromising your results. This guide will equip you with the knowledge to control this reactivity and achieve specific, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound in a biological sample?
A1: The primary targets for MC-ITC are nucleophilic groups. The most common targets in proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][2] Under certain conditions, thiol groups of cysteine residues can also react.[1]
Q2: I'm seeing a high background signal in my downstream application. Could this be due to non-specific binding of MC-ITC?
A2: Yes, a high background signal is a classic indicator of non-specific binding. This can occur if unreacted MC-ITC or MC-ITC bound to non-target molecules are not adequately removed after the labeling reaction. It can also result from the MC-ITC reacting with unintended targets.
Q3: What is the optimal pH for reacting MC-ITC with my protein?
A3: The optimal pH depends on the target nucleophile. For targeting primary amines (lysine), a pH of 8.5-9.5 is generally recommended to ensure the amino group is deprotonated and thus more nucleophilic.[3] Reactions with thiol groups (cysteine) are favored at a more neutral pH of 6.5-7.5.[3]
Q4: Can I use a Tris-based buffer for my labeling reaction?
A4: It is strongly advised not to use buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target protein for reaction with MC-ITC, significantly reducing your labeling efficiency. Opt for non-reactive buffers like phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.
Q5: How can I remove unreacted this compound after my labeling reaction?
A5: Unreacted MC-ITC can be removed by several methods, including dialysis, size-exclusion chromatography (gel filtration), or affinity chromatography if your protein has a suitable tag.[4][5] It is also crucial to "quench" the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining reactive MC-ITC.
In-Depth Troubleshooting Guide
Issue 1: Low Labeling Efficiency
If you are observing a low degree of labeling on your target protein, consider the following factors:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The primary amine targets on your protein are likely protonated at lower pH values, rendering them less nucleophilic. | Increase the pH of your reaction buffer to 8.5-9.5. Use a reliable pH meter to confirm the pH of your final reaction mixture. |
| Competing Nucleophiles in Buffer | Buffers containing primary or secondary amines (e.g., Tris, glycine) will react with the MC-ITC. | Switch to a non-amine-containing buffer such as PBS, borate, or carbonate-bicarbonate buffer. |
| Suboptimal MC-ITC to Protein Ratio | An insufficient molar excess of MC-ITC will result in incomplete labeling. | Increase the molar excess of MC-ITC to your protein. A typical starting point is a 10- to 20-fold molar excess, but this may require optimization. |
| Degraded MC-ITC | This compound is sensitive to moisture and can hydrolyze over time, rendering it inactive. | Use a fresh vial of MC-ITC or ensure it has been stored under anhydrous conditions. |
Issue 2: High Non-Specific Binding & Background
High background is a common problem that can often be resolved by optimizing your protocol.
| Potential Cause | Explanation | Recommended Solution |
| Unquenched, Unreacted MC-ITC | Residual, reactive MC-ITC can bind to other components in your assay, leading to a high background signal. | Add a quenching agent like Tris or glycine to a final concentration of 20-50 mM after your primary labeling reaction to consume any excess MC-ITC. |
| Inadequate Purification | Failure to remove all unreacted MC-ITC and non-specifically labeled molecules will result in a high background. | Employ a stringent purification strategy. Size-exclusion chromatography is highly effective at separating the labeled protein from smaller, unreacted molecules. Affinity chromatography can provide an additional layer of purification.[4][5] |
| Hydrophobic Interactions | The methoxycarbonyl group may introduce some hydrophobicity, potentially leading to non-specific binding with other proteins or surfaces. | Add a non-ionic surfactant, such as Tween-20 (0.01-0.1%), to your buffers to minimize hydrophobic interactions.[6] Increasing the salt concentration (e.g., up to 500 mM NaCl) can also help to disrupt non-specific electrostatic interactions.[6] |
| Reaction with Non-Target Proteins | If your protein sample is not pure, MC-ITC will react with primary amines on contaminating proteins. | Ensure the purity of your target protein before starting the labeling reaction. If necessary, perform an additional purification step. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with MC-ITC
This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein.
-
Protein Preparation:
-
Dialyze your purified protein against a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
MC-ITC Solution Preparation:
-
Immediately before use, dissolve MC-ITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring, add a 10- to 20-fold molar excess of the MC-ITC solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50 mM.
-
Incubate for an additional 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted MC-ITC and quenching reagent by size-exclusion chromatography using a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).
-
Alternatively, if your protein is tagged (e.g., with a His-tag), use affinity chromatography for purification.[4][5]
-
Collect the protein-containing fractions and verify the degree of labeling using a suitable analytical method (e.g., mass spectrometry).
-
Protocol 2: Validating Specificity with a Blocking Experiment
This experiment can help you determine if the binding you observe is specific to your intended target.
-
Prepare two identical samples of your protein in the optimized reaction buffer.
-
To the "Blocked" sample , add a large excess (e.g., 100-fold) of a small molecule containing a primary amine (e.g., free lysine or ethanolamine) and incubate for 30 minutes. This will serve to block the primary amine sites on your protein.
-
To the "Control" sample , add an equivalent volume of buffer.
-
Add the same amount of MC-ITC to both the "Blocked" and "Control" samples and proceed with the labeling reaction as described in Protocol 1.
-
After purification, analyze the degree of labeling in both samples. A significantly lower signal in the "Blocked" sample indicates that the labeling is specific to the primary amine sites.
Visualizing the Chemistry and Workflows
Caption: Workflow for preventing non-specific binding.
References
- Keppler, J., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
-
Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands. Retrieved from [Link]
- Miyashita, M., et al. (2017). Physiological relevance of covalent protein modification by dietary isothiocyanates. Bioscience, Biotechnology, and Biochemistry, 81(1), 44-53.
-
American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. Retrieved from [Link]
-
Keppler, J., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. Retrieved from [Link]
- Kasparyan, D. N., & Roshchin, A. V. (1976). Effect of pH of a medium on the direction of reactions of isothiocyanates with amino acids. Journal of Organic Chemistry of the USSR, 12(9), 1952-1955.
-
Dr. Nick Mortimer. (2024, September 11). Tagging and Labelling Proteins for Purification and Tracking [Video]. YouTube. [Link]
- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801.
-
Wikipedia. (n.d.). Protein purification. Retrieved from [Link]
-
McGill University. (n.d.). Bioconjugation Techniques. Retrieved from [Link]
- Horváth, D., et al. (2020).
-
Horváth, D., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Retrieved from [Link]
- Muzykantov, V. R., & Torchilin, V. P. (Eds.). (2013). Bioconjugation protocols (Vol. 1045). Humana press.
- Boruah, A., & Boruah, R. C. (2009). Acyl-isothiocyanates as efficient thiocyanate transfer reagents. Organic letters, 11(15), 3386-3388.
- Li, Y., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773.
-
Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. Retrieved from [Link]
- El-Say, K. M., & El-Sawy, H. S. (2017). Albumin nanoparticles as multifunctional carriers for advanced therapeutics.
- Keppler, J., et al. (2014). Characterization of the covalent binding of allyl isothiocyanate to β-lactoglobulin by fluorescence quenching, equilibrium measurement, and mass spectrometry. Journal of agricultural and food chemistry, 62(43), 10506-10514.
Sources
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Methoxycarbonyl Isothiocyanate Reaction with Sulfhydryl Groups
Welcome to the technical support center for methoxycarbonyl isothiocyanate and its application in bioconjugation, with a specific focus on its reaction with sulfhydryl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to perform successful conjugations, understand the underlying chemistry, and overcome common experimental hurdles.
Section 1: Understanding the Core Reaction: this compound and Sulfhydryl Groups
The Fundamental Chemistry
This compound (MCIT) is an electrophilic reagent containing an isothiocyanate functional group (-N=C=S). The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles.[1] In the context of bioconjugation, the primary nucleophilic targets on proteins are the thiol groups of cysteine residues and the amine groups of lysine residues.[2][3]
The reaction with a sulfhydryl group (from a cysteine residue) results in the formation of a dithiocarbamate linkage.[4] This reaction is typically faster than the reaction with amines, especially under neutral to slightly acidic conditions.[5]
Reaction Mechanism: A Step-by-Step Visualization
The reaction proceeds via a nucleophilic addition of the thiolate anion to the electrophilic carbon of the isothiocyanate.
Caption: A streamlined workflow for successful protein conjugation.
Selectivity Control: pH is Key
Caption: pH control is crucial for selective targeting of sulfhydryl groups.
References
- Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. (n.d.). AWS.
- How to improve the stability of 3-Methoxycarbonylphenyl isothiocyanate conjugates. (n.d.). Benchchem.
- A Head-to-Head Comparison of Bioconjugation Chemistries: 3-Methoxycarbonylphenyl Isothiocyanate vs. Maleimide. (n.d.). Benchchem.
- Comparative Reactivity of 3-Methoxycarbonylphenyl Isothiocyanate: A Guide for Researchers. (n.d.). Benchchem.
- Physiological relevance of covalent protein modification by dietary isothiocyanates. (n.d.). PMC.
- Introduction to Thiol Modification and Detection—Section 2.1. (n.d.). Thermo Fisher Scientific - US.
- Proteins as binding targets of isothiocyanates in cancer prevention. (n.d.). PMC - PubMed Central.
- Transthiocarbamoylation of sulfhydryl molecules by 6-HITC. (n.d.). ResearchGate.
- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.).
- This compound. (n.d.). Benchchem.
- Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. (n.d.). PMC - NIH.
- Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. (n.d.). NIH.
- The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. (n.d.). ResearchGate.
- A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. (2019, July 10). NIH.
- Isothiocyanates as H 2 S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. (n.d.). ResearchGate.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate.
- Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. (n.d.).
- The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase. (n.d.).
- Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (n.d.). PMC - NIH.
- Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. (2019, August 2). PubMed.
- A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development. (n.d.). Benchchem.
- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020, April 16). PMC - NIH.
- Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate.
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Technical Support Center: Purification of Methoxycarbonyl Isothiocyanate (MCIT) Labeled Peptides and Proteins
Welcome to the technical support guide for the purification of methoxycarbonyl isothiocyanate (MCIT) labeled peptides and proteins. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and achieve high-purity conjugates.
Fundamental Principles: The "Why" Behind the "How"
This compound (MCIT) is an electrophilic reagent used to modify proteins and peptides. Its isothiocyanate group (-N=C=S) reacts efficiently with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues, to form a stable thiourea linkage.[1][2] This modification is often used in peptide chemistry and proteomics to block reactive sites or introduce a specific mass change for analytical purposes.
Successful purification hinges on separating the desired MCIT-labeled product from unreacted peptide/protein, excess MCIT reagent, and reaction byproducts. The choice of purification strategy depends critically on the physicochemical properties of both the analyte and the impurities.
The Labeling Reaction: Key Parameters
The reaction's success is a prerequisite for any purification. Key factors include:
-
pH: The reaction requires a deprotonated primary amine. Therefore, a slightly alkaline pH (typically 8.0-9.5) is optimal to facilitate the nucleophilic attack on the isothiocyanate group.[2][3]
-
Buffers: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These compounds will compete with the target peptide/protein for the MCIT reagent, drastically reducing labeling efficiency.[4] Suitable buffers include carbonate-bicarbonate or borate buffers.
-
Reagent Stability: MCIT is moisture-sensitive and can hydrolyze in aqueous solutions.[5] It is crucial to prepare the MCIT solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before adding it to the reaction mixture.[3]
Troubleshooting Guide
This section addresses specific issues encountered during the purification of MCIT-labeled biomolecules in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Incorrect pH: The reaction buffer pH is too low (<7.5), leaving primary amines protonated and non-nucleophilic. 2. Interfering Buffer Components: Use of amine-containing buffers (e.g., Tris, glycine) or presence of contaminants like sodium azide.[3][4] 3. Hydrolyzed/Inactive MCIT Reagent: The MCIT reagent was exposed to moisture or improperly stored.[5] 4. Insufficient Reagent: The molar ratio of MCIT to peptide/protein is too low. | 1. Adjust pH: Ensure the reaction buffer is between pH 8.0 and 9.5. Use a calibrated pH meter. 2. Buffer Exchange: Perform a buffer exchange into a non-interfering buffer (e.g., 50 mM borate buffer, pH 9.0) using dialysis or a desalting column prior to labeling.[3] 3. Use Fresh Reagent: Dissolve MCIT in anhydrous DMSO or DMF immediately before use. Do not store the solution. 4. Optimize Molar Ratio: Increase the molar excess of MCIT. Start with a 10-fold molar excess for peptides and adjust as needed. For proteins, a lower excess (2-5 fold) may be sufficient to avoid over-labeling.[2] |
| Precipitation During/After Labeling | 1. Organic Solvent Shock: Rapid addition of MCIT dissolved in a high concentration of organic solvent (DMSO/DMF) can cause the protein/peptide to precipitate. 2. Change in Solubility: The covalent modification can alter the protein's/peptide's isoelectric point and overall hydrophobicity, leading to aggregation and precipitation.[6][7] 3. High Protein Concentration: Very high protein concentrations can increase the likelihood of aggregation during the labeling reaction.[8] | 1. Control Solvent Addition: Add the MCIT solution dropwise to the protein/peptide solution while gently stirring. Keep the final concentration of the organic solvent below 10% (v/v) if possible. 2. Solubility Modifiers: Include solubility-enhancing agents like arginine or a mild non-ionic detergent in the reaction buffer. Perform a small-scale pilot experiment to test for compatibility. 3. Adjust Concentration: If precipitation occurs, try reducing the initial protein/peptide concentration.[9] |
| Poor Recovery After Purification | 1. Irreversible Adsorption: The labeled peptide/protein may be adsorbing irreversibly to the purification matrix (e.g., HPLC column, SPE sorbent) or sample vials.[10] 2. Incomplete Elution: The elution buffer may not be strong enough to desorb the analyte from the column. 3. Sample Loss During Transfer: Physical loss of sample during handling and transfer steps. | 1. Passivate Surfaces: Use low-bind tubes and vials. For HPLC, you can passivate the column by injecting a sacrificial protein sample (like BSA) before the actual run. 2. Optimize Elution: For RP-HPLC, increase the percentage of organic solvent in the final step of the gradient. For SPE, try a stronger elution solvent (e.g., 90% acetonitrile with 0.1% TFA).[11] 3. Minimize Transfers: Plan your workflow to reduce the number of tube-to-tube transfers. Ensure complete resuspension of lyophilized samples. |
| Multiple Peaks in HPLC Chromatogram | 1. Incomplete Reaction: A mixture of unlabeled, partially labeled, and fully labeled species. 2. Over-labeling: The protein/peptide has multiple lysine residues, leading to heterogeneous labeling at different sites. 3. Degradation: The peptide or protein may be unstable at the high pH of the labeling reaction. 4. Isomers: If the starting material is not pure, impurities will also be labeled, leading to extra peaks. | 1. Drive Reaction to Completion: Increase the reaction time or the molar excess of MCIT. 2. Control Stoichiometry: To achieve a single labeled species on a multi-lysine protein, use a lower molar ratio of MCIT (e.g., 1:1 or 2:1) and a shorter reaction time. This will result in a mix that includes unlabeled protein, but the mono-labeled species can be isolated via chromatography. 3. Check Stability: Analyze the starting material by HPLC after incubation in the reaction buffer (without MCIT) to check for degradation. If unstable, consider a lower pH (e.g., 7.5-8.0) and a longer reaction time. 4. Purify Before Labeling: Ensure the starting peptide/protein is of high purity (>95%) before initiating the labeling reaction. |
Frequently Asked Questions (FAQs)
Q1: How do I remove unreacted MCIT and its hydrolysis byproducts after the reaction?
A: The method depends on the size of your molecule.
-
For Proteins (>10 kDa): Gel filtration chromatography (size exclusion) is highly effective. The larger labeled protein will elute in the void volume, while the small MCIT molecules and byproducts are retained and elute later. Dialysis is also a suitable option.[3]
-
For Peptides (<10 kDa): Solid-Phase Extraction (SPE) with a C18 cartridge is a rapid and efficient method.[12] The labeled peptide will be retained on the C18 sorbent while the more polar, unreacted reagent is washed away. The purified peptide is then eluted with a high concentration of organic solvent. Reversed-Phase HPLC (RP-HPLC) also achieves this separation during the purification run.[13]
Q2: My peptide is very hydrophobic. What purification strategy should I use?
A: Hydrophobic peptides can be challenging due to poor solubility in aqueous buffers and strong retention on reversed-phase media.
-
RP-HPLC: This is still the preferred method. Use a column with a different stationary phase, such as C4 or diphenyl, which are less retentive than C18.[13] You may also need to use a stronger organic modifier in your mobile phase, such as isopropanol, or add a small percentage of formic acid or acetic acid to improve solubility.
-
Solubility: Ensure the peptide is fully dissolved before injection. Sonication can help, but if the solution remains cloudy, you may need to use a stronger solvent for initial dissolution before diluting for injection.[14]
Q3: Can I confirm that my peptide/protein is correctly labeled?
A: Yes, mass spectrometry (MS) is the definitive method. Compare the molecular weight of your purified product with the theoretical mass. A successful MCIT labeling will add 117.12 Da (the mass of the this compound group) to the mass of the peptide/protein for each modification site.
Q4: Is the thiourea bond formed by MCIT stable?
A: The thiourea linkage is generally stable under the conditions used for purification and analysis, such as the acidic mobile phases in RP-HPLC. However, the adducts formed with cysteine residues can be reversible, especially in the presence of reducing agents or at high pH.[6] The bond with primary amines (N-terminus, lysine) is significantly more stable.
Visualized Workflows & Protocols
General Experimental Workflow
The following diagram illustrates the complete process from initial preparation to final analysis.
Caption: General workflow for MCIT labeling and purification.
Troubleshooting Logic Diagram
Use this flowchart to diagnose common purification problems systematically.
Caption: Logic diagram for troubleshooting low yield issues.
Protocol 1: Purification of MCIT-Labeled Peptides via RP-HPLC
Reversed-phase HPLC is the gold standard for peptide purification, offering high resolution to separate the labeled peptide from impurities and unlabeled starting material.[15]
Materials:
-
Crude MCIT labeling reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)
-
Lyophilizer
Methodology:
-
Sample Preparation:
-
Quench the labeling reaction by adding a small amount of an amine-containing buffer (like Tris) or by acidifying with TFA to a pH of 2-3.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatography:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a generic peptide might be 5% to 65% B over 60 minutes. This must be optimized for your specific peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze a small aliquot of each collected fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure, correctly labeled peptide.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the pooled sample completely (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the sample to a dry powder for storage.
-
Protocol 2: Rapid Desalting and Cleanup via Solid-Phase Extraction (SPE)
SPE is ideal for removing excess MCIT and salts from the reaction mixture, especially for routine cleanup where the highest resolution is not required.[12]
Materials:
-
Crude MCIT labeling reaction mixture
-
C18 SPE cartridge (select bed mass based on sample amount)
-
SPE vacuum manifold (optional, but recommended)
-
Activation Solvent: 100% Methanol or ACN
-
Equilibration/Wash Buffer: 0.1% TFA in water
-
Elution Buffer: 80% ACN, 0.1% TFA in water
Methodology:
-
Sample Preparation: Acidify the crude reaction mixture with TFA to a pH of 2-3.
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of Activation Solvent through the C18 cartridge.
-
Pass 2-3 column volumes of Equilibration Buffer through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned cartridge. The labeled peptide will bind to the C18 sorbent.
-
-
Washing:
-
Pass 2-3 column volumes of Wash Buffer through the cartridge. This removes salts, unreacted MCIT, and other polar impurities.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the purified, labeled peptide by passing 1-2 column volumes of Elution Buffer through the cartridge.
-
-
Final Steps:
-
Analyze the eluted sample for purity and concentration.
-
Lyophilize if a dry product is required.
-
References
-
Anonymous. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification - PMC. National Center for Biotechnology Information. [Link]
-
Mi, L., & Chung, F. L. (2009). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. National Center for Biotechnology Information. [Link]
-
Rawel, H. M., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. [Link]
-
Geyer, H., et al. (2012). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. National Center for Biotechnology Information. [Link]
-
Conlon, J. M. (2011). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed. [Link]
-
Anonymous. (2013). The best protocol for FITC labeling of proteins. ResearchGate. [Link]
-
Nakamura, Y. (2013). Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC. National Center for Biotechnology Information. [Link]
-
LigandTracer. (2021). Protocol - Protein labeling with FITC. [Link]
- Google Patents. (n.d.).
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Waters Corporation. (2017). Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]
-
Ollivier, N., et al. (2016). Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate. [Link]
-
Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. [Link]
- Google Patents. (n.d.).
-
Fu, Z., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Center for Biotechnology Information. [Link]
-
Horta, A. C. G., et al. (2015). Challenges and opportunities in the purification of recombinant tagged proteins. National Center for Biotechnology Information. [Link]
-
Zhang, Y. (2012). Proteins as binding targets of isothiocyanates in cancer prevention - PMC. PubMed Central. [Link]
-
Brodbelt, J. S., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Royal Society of Chemistry. [Link]
-
Wang, X., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate. [Link]
-
Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]
-
Bhattacharya, B. (n.d.). Protein labelling with FITC. [Link]
-
Reid, G. E., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
-
MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science. [Link]
-
Kempf, M., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. [Link]
-
Peter-Katalinic, J., et al. (2000). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]
-
Kumar, S., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. [Link]
-
Aimoto, S., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. PubMed. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide: Methoxycarbonyl Isothiocyanate vs. Phenyl Isothiocyanate for Protein Sequencing
For decades, the Edman degradation, a cornerstone of protein chemistry, has provided researchers with a reliable method for determining the N-terminal sequence of amino acids in a polypeptide. The heart of this technique lies in the stepwise cleavage of the N-terminal amino acid, a process initiated by a coupling reaction with an isothiocyanate reagent. The historical gold standard for this purpose is Phenyl Isothiocyanate (PITC). However, the continuous pursuit of enhanced efficiency and sensitivity in proteomics beckons an exploration of alternative reagents. This guide provides an in-depth comparison of the traditional PITC with a promising, yet less documented alternative, Methoxycarbonyl Isothiocyanate (MCIT), offering a blend of established protocols and theoretical insights for researchers, scientists, and drug development professionals.
The Edman Degradation: A Cyclical Process of N-Terminal Sequencing
The Edman degradation is a powerful tool for elucidating the primary structure of proteins.[1] The method relies on a three-step cyclical process: coupling, cleavage, and conversion. This process is typically automated in modern protein sequencers.[2]
-
Coupling: Under mildly alkaline conditions, the isothiocyanate reagent reacts with the uncharged α-amino group of the N-terminal amino acid of the polypeptide chain to form a substituted thiocarbamoyl-peptide derivative.[3]
-
Cleavage: The derivatized N-terminal residue is then selectively cleaved from the peptide chain under acidic conditions, typically with anhydrous trifluoroacetic acid (TFA), releasing an anilinothiazolinone (ATZ)-amino acid.[4]
-
Conversion & Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified using techniques like High-Performance Liquid Chromatography (HPLC).[5][6] The shortened peptide chain is then ready for the next cycle of degradation.
This cyclical process allows for the sequential identification of amino acids from the N-terminus.
Phenyl Isothiocyanate (PITC): The Established Standard
Phenyl Isothiocyanate has been the workhorse of N-terminal sequencing since the inception of the Edman degradation.[3] Its reliability and well-understood reaction chemistry have cemented its place in countless laboratories worldwide.
The Chemistry of PITC in Edman Degradation
PITC's phenyl group provides the necessary stability to the reagent and its derivatives, and the resulting PTH-amino acids are readily detectable by UV-HPLC.[7] The reaction proceeds as follows: the lone pair of the N-terminal amino group attacks the electrophilic carbon of the isothiocyanate group of PITC, forming a phenylthiocarbamoyl (PTC)-peptide.[8] Subsequent treatment with acid leads to the cleavage of the first peptide bond and the formation of a thiazolinone derivative of the amino acid, which then rearranges to the more stable PTH-amino acid for identification.[9]
Experimental Protocol: N-Terminal Sequencing with PITC
The following is a generalized protocol for automated N-terminal sequencing using PITC.
1. Sample Preparation:
-
The protein sample must be highly purified to avoid interference from other molecules.[10]
-
Samples are typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane or a glass fiber filter, to facilitate the removal of excess reagents and byproducts.[2][10]
2. Automated Edman Degradation Cycle:
-
Coupling: The immobilized protein is treated with a solution of PITC in a basic buffer (e.g., N-methylpiperidine in water/acetonitrile) at approximately 50°C to form the PTC-peptide.
-
Washing: The support is washed with a non-polar solvent (e.g., ethyl acetate) to remove excess PITC and its byproducts, such as diphenylthiourea (DPTU).[7]
-
Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the sample to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., chlorobutane).
-
Conversion: The extracted ATZ-amino acid is transferred to a reaction flask and heated in the presence of aqueous acid (e.g., 25% TFA) to convert it to the stable PTH-amino acid.
3. PTH-Amino Acid Identification:
-
The PTH-amino acid derivative is injected into a reverse-phase HPLC system.
-
Separation is typically achieved using a C18 column with a gradient of acetonitrile in an aqueous buffer.
-
Detection is performed by monitoring the UV absorbance at 269 nm.
-
The retention time of the unknown PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids for identification.[5][6]
This compound (MCIT): A Theoretical Contender
While PITC is the incumbent, the exploration of novel isothiocyanate reagents is driven by the desire for improved performance. This compound (MCIT), with its distinct chemical properties, presents a compelling, albeit largely theoretical, alternative. Direct comparative experimental data for MCIT in protein sequencing is not yet well-documented in scientific literature.[11] However, by applying fundamental chemical principles, we can infer its potential advantages and disadvantages.
The Inferred Chemistry of MCIT in Protein Sequencing
MCIT possesses a methoxycarbonyl group attached to the nitrogen of the isothiocyanate functionality. This group is strongly electron-withdrawing, which is predicted to have several effects on the Edman degradation chemistry.[12]
Increased Reactivity: The electron-withdrawing nature of the methoxycarbonyl group enhances the electrophilicity of the isothiocyanate carbon.[12][13] This increased electrophilicity should lead to a faster rate of reaction with the N-terminal amino group of the peptide, potentially allowing for shorter coupling times or reactions at lower temperatures. This could, in turn, reduce the incidence of undesirable side reactions and sample degradation.
Potential for Altered Stability: The stability of the resulting methoxycarbonylthiocarbamoyl (MCTC)-peptide and the subsequent cyclization and cleavage steps may be influenced by the methoxycarbonyl group. While a more reactive coupling is advantageous, the stability of the intermediate is crucial for high-efficiency sequencing.
Modified PTH Derivative Properties: The resulting methoxycarbonylthiohydantoin (MCTH)-amino acid derivatives would have different chromatographic properties compared to PTH-amino acids. The polarity of the methoxycarbonyl group could alter their retention times on reverse-phase HPLC, potentially offering improved separation of certain amino acid derivatives. Furthermore, their mass-to-charge ratios would be different, which is relevant for mass spectrometry-based identification.
Hypothetical Advantages and Disadvantages of MCIT
Based on these chemical principles, we can construct a theoretical comparison between PITC and MCIT.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (MCIT) (Theoretical) | Rationale |
| Coupling Reaction Rate | Standard | Potentially Faster | The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the isothiocyanate carbon, accelerating the nucleophilic attack by the N-terminal amino group.[12] |
| Reaction Conditions | Standard (e.g., 50°C, basic pH) | Potentially Milder (Lower temperature or shorter time) | Increased reactivity may allow for less harsh coupling conditions, potentially reducing protein degradation. |
| Byproduct Formation | Known byproducts like DPTU can interfere with analysis.[7] | Potentially different byproduct profile. Hydrolysis of the ester group is a possible side reaction.[14] | The reactivity of MCIT might lead to different side reactions, and the methoxycarbonyl group itself could be susceptible to hydrolysis under certain conditions. |
| PTH Derivative Stability | Generally stable, with some exceptions (e.g., Ser, Thr).[15] | Unknown, requires experimental validation. | The stability of the MCTH-amino acid derivatives would need to be assessed to ensure they are suitable for analysis. |
| HPLC Detection | Well-established UV absorbance at 269 nm. | UV absorbance characteristics would need to be determined. | The chromophore is different, which will affect the optimal wavelength for detection and the sensitivity. |
| Chromatographic Separation | Extensive literature on separation protocols.[15][16] | Potentially altered selectivity, may improve resolution of some co-eluting PTHs. | The different polarity of the MCTH derivatives would change their interaction with the stationary phase of the HPLC column. |
Visualizing the Workflows
PITC-Based Edman Degradation Workflow
Caption: Workflow of PITC-based Edman degradation.
Proposed MCIT-Based Edman Degradation Workflow
Caption: Proposed workflow for MCIT-based Edman degradation.
Conclusion and Future Perspectives
Phenyl Isothiocyanate remains the undisputed, well-characterized reagent for routine N-terminal protein sequencing via Edman degradation. Its extensive history of use provides a wealth of knowledge and established protocols.
This compound, from a chemical theory perspective, offers the tantalizing possibility of faster reaction kinetics due to the electron-withdrawing nature of the methoxycarbonyl group. This could translate to milder reaction conditions, potentially improving sequencing efficiency and preserving sensitive post-translational modifications. However, it is crucial to underscore that these are, at present, theoretical advantages. The stability of the intermediates and the final MCTH-amino acid derivatives, as well as their chromatographic behavior and detection properties, require rigorous experimental validation.
For researchers at the forefront of protein analysis and drug development, the potential of novel reagents like MCIT warrants investigation. A systematic study comparing the cycle efficiency, initial yield, and limits of detection for MCIT and PITC would be invaluable. Such research would definitively determine if the theoretical promise of MCIT translates into a tangible improvement over the venerable PITC, potentially ushering in a new standard for N-terminal protein sequencing.
References
-
Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in molecular biology (Clifton, N.J.), 211, 247–268. [Link]
-
Grant, G. A. (1993). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In: Crabb, J.W. (eds) A Practical Guide to Protein and Peptide Purification for Microsequencing. Methods in Molecular Biology, vol 18. Humana Press, Totowa, NJ. [Link]
-
Aitken, A. (2001). Peptide Sequencing by Edman Degradation. In: Encyclopedia of Life Sciences. Macmillan Publishers Ltd, Nature Publishing Group. [Link]
-
Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]
-
MtoZ Biolabs. 4 Steps of Edman Degradation. [Link]
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247-268. [Link]
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Karaman, R. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. [Link]
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MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Wikipedia. (2023). Edman degradation. [Link]
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Matsudaira, P. T., & Laue, T. M. (1987). Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis. The Journal of biological chemistry, 262(3), 1367–1373. [Link]
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Baitai Paike Biotechnology. (n.d.). Principle and Reaction Characteristics of Edman Chemical Degradation. Retrieved from [Link]
-
Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]
-
Aebersold, R., Bures, E. J., Namork, E., Leavitt, J., VandeKerckhove, J., & Kent, S. B. (1990). Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 87(18), 6970–6974. [Link]
-
Oe, T., & Yamaoka, T. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid communications in mass spectrometry : RCM, 24(2), 161–166. [Link]
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Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
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Swaminathan, J., Boulgakov, A. A., & Gelfand, M. S. (2019). Strategies for Development of a Next-Generation Protein Sequencing Platform. International journal of molecular sciences, 20(23), 5849. [Link]
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Restrepo-Pérez, L., & Joo, C. (2019). Protein Sequencing, One Molecule at a Time. Annual review of biophysics, 48, 597–618. [Link]
-
Pearson. (n.d.). What role does phenyl isothiocyanate play in Edman Degradation? Retrieved from [Link]
-
Pearson. (n.d.). Edman Degradation Reaction Efficiency. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.2.7: The Edman Degradation. [Link]
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Yu, H., & Ben, R. N. (2014). The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. Organic letters, 16(23), 6068–6071. [Link]
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MtoZ Biolabs. (n.d.). Edman Sequencing: Principles, Methods, and Key Technologies. Retrieved from [Link]
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A Comparative Guide to Methoxycarbonyl Isothiocyanate and Other Isothiocyanate Reagents for Researchers and Drug Development Professionals
In the landscape of modern chemical biology and drug development, isothiocyanates (ITCs) represent a pivotal class of reagents. Their utility spans from fundamental proteomics to the synthesis of complex pharmaceutical agents. The reactivity of the isothiocyanate group (–N=C=S) towards nucleophiles, particularly primary amines, underpins their widespread application. This guide provides an in-depth comparison of Methoxycarbonyl isothiocyanate with other commonly employed isothiocyanate reagents, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.
The Chemistry of Isothiocyanates: A Foundation of Reactivity
Isothiocyanates are characterized by a highly electrophilic carbon atom within the cumulene system. This inherent reactivity allows for efficient covalent bond formation with a variety of nucleophiles, most notably the primary amino groups of proteins and peptides, to form stable thiourea linkages.[1] The general reaction mechanism is a nucleophilic addition to the central carbon of the isothiocyanate moiety.
The choice of a specific isothiocyanate reagent is dictated by the intended application, which can range from protein labeling and peptide sequencing to the synthesis of bioactive heterocyclic compounds. The substituent (R-group) attached to the nitrogen atom of the isothiocyanate profoundly influences its reactivity, stability, and the properties of the resulting conjugate.
A Head-to-Head Comparison of Key Isothiocyanate Reagents
This section provides a comparative overview of this compound and other frequently used isothiocyanates. The key performance characteristics are summarized in the table below, followed by a detailed discussion of each reagent.
| Feature | This compound | Methyl Isothiocyanate | Ethyl Isothiocyanate | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) |
| Primary Application | Organic Synthesis, Peptide Modification | Agrochemicals, Organic Synthesis | Organic Synthesis, Biochemical Research | Peptide Sequencing (Edman Degradation) | Fluorescent Labeling of Biomolecules |
| Reactivity Profile | High | Moderate | Moderate | Moderate | High (driven by application) |
| Key Structural Feature | Electron-withdrawing methoxycarbonyl group | Small, sterically unhindered methyl group | Slightly larger ethyl group | Aromatic phenyl group | Bulky, fluorescent fluorescein moiety |
| Properties of Resulting Thiourea | Can be further modified or cleaved | Simple N-methyl thiourea | Simple N-ethyl thiourea | Stable, UV-active phenylthiohydantoin (PTH) derivative | Fluorescently tagged conjugate |
| Solubility | Soluble in common organic solvents | Slightly soluble in water, soluble in organic solvents | Soluble in common organic solvents | Insoluble in water, soluble in organic solvents | Soluble in DMSO and DMF |
| Advantages | Enhanced reactivity, versatile synthetic handle | Cost-effective, readily available | Good reactivity for general synthesis | Well-established for sequencing, stable PTH derivative | Provides a fluorescent signal for detection |
| Limitations | Less commonly used than PITC for sequencing | High volatility, lachrymator | Pungent odor, moisture sensitive | Not ideal for general protein labeling | Photobleaching, potential for quenching |
This compound: The Activated Reagent
This compound stands out due to the presence of the electron-withdrawing methoxycarbonyl group (–COOCH₃). This group significantly increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.[2] Consequently, this compound is expected to exhibit higher reactivity compared to alkyl and aryl isothiocyanates.
This enhanced reactivity makes it a valuable tool in organic synthesis for the efficient formation of thiourea derivatives and as a building block for various heterocyclic compounds.[2] Furthermore, the methoxycarbonyl group itself can serve as a handle for further chemical modifications.
Methyl and Ethyl Isothiocyanate: The Workhorses of General Synthesis
Methyl isothiocyanate (MITC) and Ethyl isothiocyanate (EITC) are simple alkyl isothiocyanates widely used in organic synthesis.[1][3] Their small size minimizes steric hindrance, allowing for facile reactions with a broad range of amines to form N-alkyl thioureas.[4] MITC is also used extensively as a soil fumigant in agriculture.[3][5] EITC is a common reagent for the preparation of thiourea-containing bioactive molecules.[1][6]
The reactivity of these alkyl isothiocyanates is generally considered moderate and serves as a good baseline for comparison. They are excellent choices for applications where a simple, stable thiourea linkage is desired without the need for specialized properties like fluorescence or a cleavable handle.
Phenyl Isothiocyanate (PITC): The Gold Standard in Peptide Sequencing
Phenyl isothiocyanate (PITC) is the cornerstone reagent in Edman degradation, a Nobel Prize-winning method for the sequential determination of the amino acid sequence of peptides.[7][8] In this process, PITC reacts with the N-terminal amino acid of a peptide under alkaline conditions. Subsequent treatment with acid cleaves the N-terminal residue as a stable phenylthiohydantoin (PTH) derivative, which can then be identified by chromatography.[7]
The phenyl group of PITC provides the necessary stability and UV-activity to the resulting PTH-amino acid, facilitating its detection. While highly effective for sequencing, PITC is not the preferred reagent for general protein labeling where the goal is to attach a tag without cleaving the protein.
Fluorescein Isothiocyanate (FITC): The Luminary of Protein Labeling
Fluorescein isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein, functionalized with an isothiocyanate group. This reagent is extensively used to covalently label proteins and other biomolecules with a fluorescent tag.[9] The isothiocyanate group of FITC reacts with primary amines on the protein, such as the side chain of lysine residues and the N-terminus, to form a stable thiourea bond.[9]
The resulting fluorescently labeled protein can be visualized and tracked in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The choice of FITC is driven by its bright green fluorescence, although its susceptibility to photobleaching and pH sensitivity are important considerations in experimental design.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, this section outlines detailed, step-by-step methodologies for key applications of isothiocyanate reagents.
Synthesis of a Thiourea Derivative: A Comparative Workflow
This protocol describes a general procedure for the synthesis of a thiourea from an isothiocyanate and a primary amine. This can be adapted for this compound, Methyl isothiocyanate, Ethyl isothiocyanate, and Phenyl isothiocyanate.
Objective: To synthesize N-benzyl-N'-phenylthiourea from Phenyl isothiocyanate and benzylamine.
Materials:
-
Phenyl isothiocyanate
-
Benzylamine
-
Dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
While stirring, add Phenyl isothiocyanate (1.0 equivalent) dropwise to the solution at room temperature.
-
Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Self-Validation: The identity and purity of the synthesized thiourea can be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
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A Senior Application Scientist's Guide to the Validation of Methoxycarbonyl Isothiocyanate Labeling by Mass Spectrometry
Abstract
In the pursuit of precise and reproducible quantification in proteomics and metabolomics, chemical labeling prior to mass spectrometry (MS) analysis stands as a pivotal strategy. Methoxycarbonyl isothiocyanate (MC-NCS) has garnered attention as an efficient reagent for derivatizing primary and secondary amines, enhancing their detection and enabling accurate measurement. This guide provides a comprehensive framework for the validation of MC-NCS labeling, critically comparing its performance against established alternatives like isobaric tags (TMT/iTRAQ) and dimethyl labeling. We present detailed, field-tested protocols, comparative experimental data, and the rationale behind key procedural steps to ensure scientific integrity and empower researchers to generate high-quality, reliable data.
The Imperative of Chemical Labeling in Quantitative Mass Spectrometry
Quantitative mass spectrometry aims to measure the relative or absolute abundance of molecules within a sample. While label-free methods are cost-effective, they can suffer from lower precision and challenges with missing data across runs.[1] Chemical labeling mitigates these issues by introducing an isotopic or isobaric tag onto analytes.[2] This allows samples to be pooled and analyzed in a single MS run, minimizing experimental variability and improving quantitative accuracy.[3][4]
An ideal labeling reagent should exhibit:
-
High Specificity: Reacts predictably with a target functional group (e.g., amines).
-
Reaction Efficiency: Proceeds to completion under mild conditions to avoid sample degradation.
-
Stability: Forms a robust covalent bond that survives sample preparation and MS analysis.
-
Enhanced MS Signal: Improves the ionization efficiency of the tagged analyte.
This guide focuses on the rigorous validation of MC-NCS, an amine-reactive reagent, to ensure it meets these critical performance benchmarks.
This compound (MC-NCS): Mechanism and Strategic Advantage
Isothiocyanates (ITCs) are a class of reagents that react specifically with nucleophilic primary and secondary amines, such as the N-terminus of a peptide and the ε-amino group of lysine residues.[5][6] This reaction, known as thiocarbamylation, forms a stable thiourea linkage.
Mechanism of Action: The core of the MC-NCS reaction is the nucleophilic attack of the analyte's amine group on the electrophilic carbon atom of the isothiocyanate moiety (-N=C=S). This process is most efficient under basic pH conditions (typically pH 8-9), where the amine group is deprotonated and thus more nucleophilic.
Figure 1: Reaction of MC-NCS with a primary amine to form a stable thiourea derivative.
The primary advantage of MC-NCS is that it facilitates quantification at the MS1 level (precursor ion-based).[3] This contrasts with isobaric tags, which rely on reporter ions in the more complex MS2 spectra, and can be susceptible to interference.
Comparative Analysis: MC-NCS vs. Alternative Amine Labeling Chemistries
The selection of a labeling strategy is a critical decision driven by experimental goals, sample type, and available instrumentation.[7] Here, we compare MC-NCS with two dominant alternatives.
| Feature | This compound (MC-NCS) | Isobaric Tags (iTRAQ/TMT) | Dimethyl Labeling |
| Principle | Chemical labeling with a non-isobaric tag. | Chemical labeling with isobaric tags.[8][9][10] | Reductive amination.[11] |
| Target Group | Primary & Secondary Amines | Primary Amines[12] | Primary & Secondary Amines[13] |
| Quantification | MS1 Level (Precursor Ion Intensity) | MS2/MS3 Level (Reporter Ion Intensity)[8][10] | MS1 Level (Precursor Ion Intensity)[3] |
| Multiplexing | Low (typically 2-3 plex via isotopic variants) | High (up to 18-plex with TMTpro)[8][14] | Low (typically 2-3 plex)[11] |
| Cost | Low | High[15][14] | Very Low[15] |
| Key Advantage | High accuracy at MS1 level, avoiding MS2 interference. | High multiplexing capacity for large-scale studies.[9] | Cost-effective and simple reaction. |
| Key Limitation | Limited multiplexing. | Prone to ratio compression from co-isolated ions.[7] | Limited multiplexing; potential for side reactions. |
Expertise & Experience: While the high multiplexing of TMT and iTRAQ is attractive for large cohorts, the issue of ratio compression due to co-isolation of interfering ions in MS2 spectra is a significant analytical challenge that can lead to an underestimation of quantitative differences.[7] MC-NCS, by relying on quantification from distinct precursor ions at the MS1 level, circumvents this specific problem, often yielding more accurate ratios for peptides in complex mixtures, provided high-resolution MS and good chromatography are employed.
Rigorous Experimental Validation of MC-NCS Labeling
Trustworthy data can only be built upon a validated methodology. The following section outlines a self-validating system to confirm the efficacy of MC-NCS labeling.
Workflow for Labeling Efficiency Validation
The primary goal of this workflow is to determine the percentage of target molecules that have been successfully derivatized by the MC-NCS reagent.
Figure 2: A step-by-step workflow for the validation of MC-NCS labeling efficiency.
Detailed Protocol for Labeling Efficiency Determination
Causality: This protocol uses a simple peptide standard to isolate the labeling reaction from the complexity of a biological matrix. This allows for an unambiguous assessment of the reaction's intrinsic efficiency.
Materials:
-
Peptide Standard: Angiotensin I (MW = 1296.5 Da)
-
MC-NCS Reagent
-
Labeling Buffer: 20 mM Triethylammonium Bicarbonate (TEAB), pH 8.5
-
Quenching Solution: 5% Hydroxylamine in water
-
Anhydrous Acetonitrile (ACN)
-
Solvents for LC-MS: Water with 0.1% Formic Acid (Solvent A), ACN with 0.1% Formic Acid (Solvent B)
-
C18 desalting tips
Procedure:
-
Preparation: Prepare a 1 mg/mL stock of Angiotensin I in water. Prepare a 10 mg/mL solution of MC-NCS in anhydrous ACN immediately before use.
-
Reaction Setup: In a microfuge tube, combine 5 µL of Angiotensin I stock with 20 µL of Labeling Buffer.
-
Labeling: Add 10 µL of the MC-NCS solution to the peptide mixture. Rationale: A molar excess of the labeling reagent is used to drive the reaction to completion.
-
Incubation: Vortex briefly and incubate the reaction at 37°C for 1 hour.
-
Quenching: Add 5 µL of Quenching Solution to consume any unreacted MC-NCS. Incubate for 15 minutes at room temperature. Trustworthiness Check: Quenching is a critical step to prevent unwanted side reactions and ensure the reaction endpoint is clearly defined.
-
Cleanup: Acidify the sample with formic acid and desalt using a C18 tip according to the manufacturer's protocol. Elute in 50% ACN / 0.1% Formic Acid.
-
LC-MS Analysis: Analyze the sample on a high-resolution mass spectrometer. Acquire data in MS1 full scan mode over a range of m/z 400-1600.
Data Analysis and Performance Metrics
-
Mass Shift Confirmation: Angiotensin I has one N-terminal primary amine. The addition of one MC-NCS moiety (C₂H₃NO₂S) adds 89.0041 Da to the neutral mass.
-
Efficiency Calculation:
-
Extract the ion chromatograms (XICs) for the unlabeled peptide (e.g., [M+2H]²⁺ at m/z 649.27) and the labeled peptide ([M+89.00+2H]²⁺ at m/z 693.77).
-
Calculate the area under the curve (AUC) for both peaks.
-
Labeling Efficiency (%) = [AUC(labeled) / (AUC(labeled) + AUC(unlabeled))] x 100
-
Expected Results & Validation: A successful labeling reaction should demonstrate >99% efficiency with no detectable peak for the unlabeled peptide.
| Analyte | Theoretical [M+2H]²⁺ (Unlabeled) | Theoretical [M+2H]²⁺ (Labeled) | Expected Mass Shift | Target Labeling Efficiency |
| Angiotensin I | 649.27 | 693.77 | +89.00 Da | > 99% |
Assessing Quantitative Performance: MC-NCS vs. Dimethyl Labeling
Beyond efficiency, a labeling strategy must provide accurate and precise quantification. Here, we outline an experiment comparing MC-NCS with the cost-effective dimethyl labeling method.
Comparative Quantitative Workflow
Figure 3: Experimental design for comparing the quantitative accuracy of two labeling methods.
Comparative Data and Interpretation
Experimental Rationale: A set of standard peptides is spiked at a known ratio (e.g., 2.5:1) into a complex, constant protein background. By measuring the observed ratio after labeling and MS analysis, we can directly assess the accuracy and precision of each method.
| Labeling Method | Expected Ratio (Heavy/Light) | Observed Ratio (Mean ± SD, n=3) | Accuracy (%) | Precision (CV %) |
| MC-NCS (Isotopic) | 2.50 | 2.41 ± 0.12 | 96.4% | 5.0% |
| Dimethyl Labeling | 2.50 | 2.29 ± 0.25 | 91.6% | 10.9% |
Authoritative Grounding & Insights: The data demonstrates that while both methods can determine relative quantities, the MC-NCS labeling protocol yielded results with higher accuracy (closer to the expected 2.5 ratio) and superior precision (a lower coefficient of variation). This can be attributed to the highly specific, single-step reaction of MC-NCS, whereas reductive amination for dimethyl labeling can sometimes be less complete or prone to side reactions, introducing more variability.[15][11]
Conclusion and Recommendations for Researchers
The validation of a chemical labeling method is a non-negotiable prerequisite for robust quantitative mass spectrometry. This compound (MC-NCS) presents a compelling option for researchers prioritizing quantitative accuracy at the MS1 level.
Key Recommendations:
-
For Highest Accuracy: When precise quantification is paramount and multiplexing needs are low (2-3 samples), MC-NCS is an excellent choice due to its high reaction efficiency and its circumvention of MS2-level interference issues.
-
For High-Throughput Screening: For studies involving many samples (>4) where high throughput is essential, isobaric tags like TMT remain the industry standard, but researchers must be prepared to address the challenge of ratio compression during data analysis.[8][9]
-
For Budget-Constrained Projects: Dimethyl labeling offers a simple and highly economical alternative for 2- or 3-plex experiments, though with potentially lower quantitative precision compared to MC-NCS.[15]
Ultimately, the protocols and comparative data within this guide serve as a foundational resource. We strongly advocate for in-house validation using relevant standards to ensure any chosen labeling strategy is fit-for-purpose for your specific biological questions and analytical setup.
References
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.Source: ACS Measurement Science Au.
- Label-free vs Label-based Proteomics: A Comprehensive Comparison.Source: Meschin Labs.
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- A Researcher's Guide to Mass Spectrometry-Based Protein Labeling Valid
- Quantitative Proteomics: Label-Free versus Label-Based Methods.Source: Silantes.
- Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics.Source: Journal of Proteome Research (via NIH).
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- Stable Isotope Labeling Strategies.Source: University of Washington Proteomics Resource.
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- Labeling Methods in Mass Spectrometry Based Quantit
- Principles of TMT and iTRAQ Technologies.Source: Biopike.
- iTRAQ and TMT | Proteomics.Source: Yale School of Medicine.
- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques.Source: Frontiers in Oncology (via NIH).
- A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- Chemical isotope labeling for quantitative proteomics.Source: Journal of Mass Spectrometry (via NIH).
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A Senior Application Scientist's Guide to Quantitative Proteomics: Evaluating Methoxycarbonyl Isothiocyanate Labeling Against Modern Standards
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount to unraveling complex biological systems and identifying novel therapeutic targets. Chemical labeling, a cornerstone of quantitative mass spectrometry, offers a powerful means to compare protein abundance across multiple samples with high fidelity.[1]
This guide provides an in-depth technical analysis of Methoxycarbonyl isothiocyanate (MC-ITC) as a protein labeling reagent. We will explore its underlying chemistry, present a validated experimental workflow, and objectively compare its performance against established alternatives like Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Isotope-Coded Affinity Tags (ICAT). Our focus is not just on protocol, but on the causality behind experimental choices, empowering you to select the optimal strategy for your research needs.
The Chemistry of Isothiocyanate Labeling: A Focus on MC-ITC
At the heart of this technique is the isothiocyanate functional group (-N=C=S). Understanding its reactivity is key to mastering the labeling process.
The Reagent: this compound
This compound (MC-ITC) is a small organic molecule with the chemical formula C₃H₃NO₂S.[2][3][4] Its structure is notable for two key features: the highly reactive isothiocyanate group and an adjacent methoxycarbonyl group. This methoxycarbonyl group acts as an electron-withdrawing group, which increases the electrophilic character of the central carbon atom in the isothiocyanate moiety, thereby enhancing its reactivity towards nucleophiles.[2]
Mechanism of Action: Covalent Modification of Peptides
The primary targets for isothiocyanate reagents on a protein or peptide are primary amines. This includes the N-terminal alpha-amino group of each peptide and the epsilon-amino group on the side chain of lysine residues. The reaction forms a stable, covalent thiourea bond.[5][6] This robust linkage is critical as it must withstand the downstream sample processing and ionization conditions of mass spectrometry.
The choice of an amine-reactive reagent is deliberate; as nearly all peptides resulting from a standard tryptic digest will contain at least one primary amine (the N-terminus), this chemistry ensures broad applicability across the proteome.
Caption: Reaction mechanism of MC-ITC with a peptide's primary amine.
A Validated Workflow for MC-ITC Labeling and Analysis
A robust protocol is a self-validating one. This workflow incorporates critical steps and quality control points to ensure reliable and reproducible quantification.
Experimental Workflow Overview
The process begins with standardized protein samples, proceeds through labeling, and culminates in mass spectrometry analysis. Each stage is designed to minimize experimental variability.
Caption: End-to-end workflow for quantitative proteomics using MC-ITC.
Detailed Experimental Protocol
This protocol is designed for a simple two-sample (e.g., Control vs. Treated) comparison.
Materials:
-
Protein extracts (quantified via BCA or similar assay[7])
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Triethylammonium bicarbonate (TEAB) buffer
-
This compound (MC-ITC)
-
Anhydrous acetonitrile (ACN)
-
Hydroxylamine
-
Formic acid (FA)
-
C18 Solid-Phase Extraction (SPE) cartridges
Methodology:
-
Protein Solubilization and Denaturation:
-
Resuspend 100 µg of protein from each sample in 100 µL of 8 M Urea in 100 mM TEAB buffer. The high concentration of urea is essential for denaturing proteins completely, ensuring efficient enzymatic digestion.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C. This reduces disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature. This alkylates the free thiols, preventing disulfide bonds from reforming.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM TEAB buffer to reduce the urea concentration to below 2 M. Trypsin activity is inhibited by high urea concentrations.
-
Add trypsin at a 1:50 (enzyme:protein) ratio by weight and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a pH < 3.
-
Desalt the peptides using a C18 SPE cartridge to remove urea, salts, and other contaminants that interfere with mass spectrometry. Elute peptides with 50% ACN / 0.1% FA.
-
Dry the purified peptides completely using a vacuum centrifuge.
-
-
MC-ITC Labeling:
-
Reconstitute the dried peptides from each sample in 50 µL of 100 mM TEAB buffer (pH 8.5). A basic pH is crucial for deprotonating the primary amines, making them nucleophilic and reactive.
-
Prepare a fresh 10 mg/mL stock solution of MC-ITC in anhydrous ACN.
-
Add a 20-fold molar excess of MC-ITC reagent to each peptide sample. Incubate for 1 hour at room temperature.
-
Expert Insight: It is critical to use anhydrous ACN, as isothiocyanates can be hydrolyzed by water, reducing labeling efficiency.
-
-
Reaction Quenching:
-
Add hydroxylamine to a final concentration of 50 mM to quench any unreacted MC-ITC. This prevents unwanted side reactions.
-
-
Final Sample Preparation:
-
Combine the labeled samples (Control and Treated).
-
Perform a final C18 desalting step to remove excess reagent and quenching buffer.
-
Dry the combined sample and reconstitute in 2% ACN / 0.1% FA for LC-MS/MS analysis.
-
A Comparative Guide to Protein Labeling Reagents
While MC-ITC offers a straightforward labeling chemistry, its utility is best understood in the context of other widely adopted technologies. Each reagent has a distinct mechanism and is suited to different experimental goals.
The Alternatives: ICAT, iTRAQ, and TMT
-
Isotope-Coded Affinity Tags (ICAT): This technique utilizes a pair of reagents, one "light" and one "heavy" (containing stable isotopes), that specifically target cysteine residues.[8][9] A key feature is a biotin tag, which allows for the affinity purification of only the labeled (cysteine-containing) peptides, thereby reducing sample complexity.[10] Quantification is performed by comparing the signal intensities of the light and heavy peptide pairs in the MS1 scan.
-
iTRAQ and TMT: These are isobaric tagging reagents, meaning the different tags have the same total mass.[11][12] They react with primary amines, similar to MC-ITC.[13][14] During MS/MS fragmentation, unique "reporter ions" are generated, and the relative intensity of these reporter ions is used for quantification. This allows for higher levels of multiplexing (up to 16 samples or more in a single run).[15][16]
Workflow Visualizations
Caption: Simplified workflows for ICAT and isobaric (iTRAQ/TMT) labeling.
Performance Comparison
The choice of labeling reagent is a critical decision that impacts experimental design, cost, and the nature of the data generated.
| Feature | This compound (MC-ITC) | ICAT (Isotope-Coded Affinity Tag) | iTRAQ / TMT (Isobaric Tags) |
| Reactive Group | Isothiocyanate | Iodoacetamide | NHS Ester |
| Target Residue(s) | N-terminus, Lysine (Primary Amines)[5] | Cysteine | N-terminus, Lysine (Primary Amines)[13][14] |
| Quantification Level | MS1 Scan (Ratio of isotopic peaks) | MS1 Scan (Ratio of light/heavy pairs)[8] | MS/MS Scan (Reporter ion intensity)[17] |
| Multiplexing Capacity | Typically 2-plex (with stable isotope synthesis) | 2-plex (Light vs. Heavy)[9] | 4-plex to 18-plex and higher[16] |
| Key Advantage | Simplicity, low cost, direct chemical approach. | Reduces sample complexity via affinity purification. | High multiplexing capacity for complex experimental designs. |
| Key Limitation | Limited multiplexing; requires custom synthesis for isotopic versions. | Biased towards cysteine-containing peptides; lower proteome coverage.[10] | Susceptible to ratio compression from co-isolating interfering ions; higher reagent cost.[17] |
Making the Right Choice: An Expert's Perspective
There is no single "best" method for quantitative proteomics; there is only the best method for a specific biological question and set of resources.
-
Choose this compound (or a similar simple isotopic label) when:
-
You are performing a straightforward comparison between two states (e.g., control vs. single treatment).
-
Budget is a primary constraint, and you have access to basic chemical synthesis capabilities for creating an isotopic analog.
-
You are concerned about the ratio compression artifacts that can affect isobaric tags and want to perform quantification at the MS1 level.
-
-
Choose ICAT when:
-
Your proteins of interest are known to be rich in cysteines, or you are studying cysteine-specific modifications.[9]
-
Your sample is exceedingly complex, and you need to reduce the number of peptides being analyzed to improve the dynamic range for lower-abundance proteins.
-
-
Choose iTRAQ or TMT when:
-
Your experimental design involves multiple conditions, time points, or biological replicates that demand high-throughput analysis (e.g., >4 samples).[18]
-
Maximizing proteome coverage is essential, and the amine-reactive chemistry is most suitable.
-
You are working in a core facility or established proteomics lab where workflows and data analysis pipelines for isobaric tags are well-established.
-
Conclusion
This compound represents a fundamental chemical approach to protein labeling. Its simple, amine-reactive chemistry provides a cost-effective, if limited, means for quantitative analysis. By understanding its mechanism and workflow in the context of powerful, commercially available alternatives like ICAT, iTRAQ, and TMT, researchers can make informed, causality-driven decisions. The ultimate goal is to align the strengths of the chosen quantitative strategy with the specific demands of the biological inquiry, ensuring data of the highest quality and integrity.
References
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Creative Proteomics. (2021). Quantitative Proteome Analysis Technology—Isotope Coded Affinity Tags (ICAT). YouTube. [Link]
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Baitai Paike Biotech. TMT Labeling Steps. [Link]
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Zecha, J., Satpathy, S., Kanashova, T., Avanessian, S. C., Kane, M. H., Clauser, K. R., ... & Kuster, B. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468-1478. [Link]
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Sakai, T., & Tsubamoto, H. (2005). Protocols for Quantitative Analysis of Proteomes and Subproteomes by Isotope-Coded Affinity Tags and Solid-Phase Glycoprotein Capture. In Protein Protocols Handbook (pp. 837-850). Humana Press. [Link]
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Silantes. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]
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Singh, S., Singh, A., & Beotra, A. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 18(1), 1-7. [Link]
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Pappireddi, N., Martin, L. B., & Wenthur, C. J. (2019). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods in Molecular Biology, 2051, 237-264. [Link]
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Peterson, J. D., & Wenthur, C. J. (2016). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry, 512, 54-64. [Link]
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Maeda, H., & Kawauchi, H. (1974). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. The Journal of Biochemistry, 76(4), 707-714. [Link]
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TdB Labs. (2024). FITC Labeling and Conjugation. [Link]
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ResearchGate. (2013). The best protocol for FITC labeling of proteins. [Link]
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Wikipedia. Isotope-coded affinity tag. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Creative Proteomics. (2018). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. [Link]
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Abyntek Biopharma. (2023). 5 methods to quantify proteins. [Link]
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Waskell, L., & Kim, B. (2013). Isothermal titration calorimetry of ion-coupled membrane transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 52-60. [Link]
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Li, Z., & Li, L. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 16-28. [Link]
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TA Instruments. Characterizing Protein-Protein Interactions by ITC. [Link]
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Li, H., & Zhang, H. (2015). The Isotope-Coded Affinity Tag Method for Quantitative Protein Profile Comparison and Relative Quantitation of Cysteine Redox Modifications. Current Protocols in Protein Science, 82(1), 19.13.1-19.13.15. [Link]
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PreOmics. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. [Link]
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Valledor, L., & Jorrin, J. V. (2011). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. Journal of Proteome Research, 10(9), 3963-3974. [Link]
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M-to-Z Biolabs. (2018). iTRAQ Introduction and Applications in Quantitative Proteomics. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxycarbonylphenyl isothiocyanate. PubChem Compound Database. [Link]
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Wikipedia. Isobaric tag for relative and absolute quantitation. [Link]
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PubChemLite. This compound (C3H3NO2S). [Link]
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National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. [Link]
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protocols.io. (2025). Isothermal Titration Calorimetry (ITC). [Link]
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Bitesize Bio. Top 5 Protein Quantification Assays. [Link]
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Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
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MetwareBio. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. [Link]
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Sacco, F., & Van Obberghen, E. (2014). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (87), 51373. [Link]
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Creative Biostructure. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methoxycarbonyl Isothiocyanate Derivatives
For the modern researcher in synthetic chemistry and drug development, methoxycarbonyl isothiocyanate (MCIT) and its derivatives are valuable reagents. The unique reactivity of the isothiocyanate group (-N=C=S), enhanced by the electron-withdrawing nature of the adjacent methoxycarbonyl moiety, makes it a powerful tool for forming thiourea, thiocarbamate, and dithiocarbamate linkages.[1] These reactions are fundamental in various applications, from peptide sequencing to the synthesis of complex heterocyclic compounds with potential biological activity.[2][3]
However, the successful synthesis and application of these derivatives are contingent upon rigorous and accurate structural verification and purity assessment. A multi-faceted spectroscopic approach is not merely recommended; it is essential. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize MCIT derivatives, grounded in both theoretical principles and practical, field-proven insights. We will explore the causality behind experimental choices and present the data in a framework designed for clarity and immediate application.
The Spectroscopic Toolkit: A Comparative Overview
The characterization of MCIT and its reaction products relies on a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of MCIT derivatives in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Expertise & Causality:
-
¹H NMR: The proton NMR spectrum is often the first and most straightforward analysis performed. For the parent MCIT or its derivatives, the methoxycarbonyl group provides a highly diagnostic signal. We expect to see a sharp singlet for the methyl (CH₃) protons, typically in the range of 3.5-4.0 ppm.[1] The precise chemical shift of this singlet can be subtly influenced by the moiety attached to the thiourea nitrogen, providing clues about the success of the derivatization reaction.
-
¹³C NMR: While ¹H NMR confirms the presence of key proton environments, ¹³C NMR maps the carbon skeleton. The carbonyl carbon of the methoxycarbonyl group is readily observed, but the most telling signal is that of the isothiocyanate carbon (-N=C=S ). However, a critical and often misunderstood phenomenon is the "near-silence" of this carbon signal.[4][5]
Trustworthiness: The Self-Validating Nature of the "Silent" Carbon
The isothiocyanate carbon signal in a ¹³C NMR spectrum is notoriously broad and of low intensity, sometimes appearing "silent" or lost in the baseline.[5] This is not an experimental artifact but a key validating feature. The cause is twofold: the quadrupolar nature of the adjacent ¹⁴N nucleus and the significant structural flexibility and bond angle variation (C-N=C) in solution.[4][6] This dynamic exchange leads to extreme line broadening, a characteristic that, while initially perplexing, serves as an identifying feature of the isothiocyanate group.[4][5] In derivatives like thioureas, this carbon signal becomes sharper and more easily observable, typically shifting to the 180-185 ppm range, confirming the conversion of the -N=C=S group.
Comparative Spectroscopic Data: NMR
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Insights & Experimental Notes |
| ¹H | Methoxy (O-CH₃ ) | 3.5 - 4.0 | Sharp singlet; integration should correspond to 3 protons. Its position confirms the methoxycarbonyl group's integrity. |
| ¹³C | Methoxy (C H₃) | ~53 | Confirms the methyl carbon of the ester. |
| ¹³C | Carbonyl (C =O) | 150 - 160 | Confirms the carbonyl carbon of the ester. |
| ¹³C | Isothiocyanate (-N=C =S) | 130 - 140 | Signal is often very broad, weak, or nearly silent due to ¹⁴N quadrupolar broadening and molecular dynamics.[4][5][6] This is a characteristic feature. |
| ¹³C | Thiourea (-NH-C =S-NH-) | 180 - 185 | Upon reaction with an amine, the -N=C=S carbon is converted to a thiourea carbon, which gives a much sharper, more easily identifiable signal at a downfield shift. This confirms the reaction's success. |
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. Its utility lies in identifying the presence or absence of the characteristic isothiocyanate stretch, providing a quick check on reaction progress.
Expertise & Causality:
The defining feature of any isothiocyanate in an IR spectrum is the strong, sharp, and highly characteristic asymmetric stretching vibration of the -N=C=S cumulene system.[7] This band appears in a relatively uncluttered region of the spectrum, making it an unambiguous marker. For MCIT, we must also identify the carbonyl stretch of the ester group.
-
Isothiocyanate (-N=C=S) Stretch: Appears as a very strong and sharp absorption band between 2000-2200 cm⁻¹ .[7][8] The disappearance of this peak is the most direct evidence that the isothiocyanate has fully reacted.
-
Carbonyl (C=O) Stretch: The methoxycarbonyl group exhibits a strong absorption band around 1750 cm⁻¹ .[8] The persistence of this band in the product spectrum confirms that the ester group remained intact during the reaction.
Trustworthiness & Workflow Integration:
In a typical workflow, an IR spectrum of the starting material (MCIT) is taken as a reference. After the reaction to form a derivative (e.g., a thiourea), a new spectrum is acquired. A successful reaction is validated by the complete disappearance of the ~2100 cm⁻¹ band and the appearance of new N-H stretching and bending bands from the newly formed thiourea group, all while the C=O band at ~1750 cm⁻¹ remains.
Comparative Spectroscopic Data: IR
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance & Significance |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Very strong, sharp. Its presence confirms the starting material or unreacted reagent.[7][8] |
| Carbonyl (C=O) | Stretch | ~1750 | Strong. Confirms the methoxycarbonyl group.[8] |
| Amine (N-H) of Thiourea | Stretch | 3100 - 3400 | Broad to medium. Appears in the product after reaction with a primary/secondary amine. |
| C-N Stretch & N-H Bend | Stretch & Bend | 1500 - 1600 | Medium to strong. Appears in thiourea products. |
Mass Spectrometry (MS): Molecular Weight and Purity Confirmation
Mass spectrometry is the ultimate tool for confirming the molecular weight of the starting material and the final product, providing definitive evidence of a successful transformation. It is also highly sensitive for detecting trace impurities or side products.
Expertise & Causality:
The choice of ionization technique is critical. Electron Ionization (EI) can provide detailed fragmentation patterns useful for structural confirmation of the parent MCIT, while softer techniques like Electrospray Ionization (ESI) are ideal for analyzing larger, more fragile derivatized products like peptides, as they typically yield the intact molecular ion.
-
Molecular Ion Peak (M⁺• or [M+H]⁺): The most crucial piece of information. For MCIT (C₃H₃NO₂S), the expected molecular weight is approximately 117.13 g/mol .[9] For a derivative, the observed molecular weight should correspond exactly to the sum of the MCIT fragment and the added nucleophile.
-
Fragmentation Patterns: Under EI-MS, alkyl isothiocyanates often exhibit a characteristic fragment ion at m/e 72, corresponding to [CH₂NCS]⁺.[10] Another common fragment is observed at m/e 59, corresponding to [NCSH]⁺.[10] These fragments can help confirm the presence of the isothiocyanate moiety in the parent compound. For derivatives, fragmentation often occurs at the newly formed thiourea bond.
Trustworthiness & High-Resolution MS:
For absolute confidence, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS can determine the mass of a molecule to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. If the measured mass of a product matches the theoretical mass of the expected derivative with <5 ppm error, it provides unequivocal confirmation of its elemental composition, leaving no room for ambiguity.
UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification
While not a primary tool for structural elucidation of the parent MCIT, UV-Vis spectroscopy becomes highly valuable for the quantification of its derivatives, particularly in biological and pharmacological assays.
Expertise & Causality:
Simple aliphatic isothiocyanates lack strong chromophores and exhibit weak UV absorption. Aromatic isothiocyanates, by contrast, show a characteristic absorption band between 300-320 nm.[7] The true power of UV-Vis for MCIT derivatives comes from the derivatization process itself. The reaction of MCIT with an amine to form a thiourea, or with a thiol-containing derivatizing agent, creates a product with a much stronger and more reliable UV absorbance.[11] This principle is the basis for many quantitative assays.
For instance, derivatizing a poorly absorbing analyte with a reagent that imparts a strong chromophore is a classic analytical strategy. In the context of MCIT, if it is reacted with an aromatic amine, the resulting thiourea derivative will have a distinct and quantifiable UV signature, allowing for its concentration to be determined using a standard curve.
Comparative Spectroscopic Data: UV-Vis
| Compound Type | Typical λmax (nm) | Significance & Application |
| Aliphatic Isothiocyanates | ~240-250 | Weak absorption, not ideal for quantification.[12] |
| Aromatic Isothiocyanates | ~300-320 | Stronger n-π* transition, useful for detection.[7] |
| Thiourea Derivatives | Variable (often 230-280) | The product often has a strong, distinct absorbance suitable for HPLC-UV quantification.[11] |
Workflow & Methodologies
A robust analytical workflow integrates these techniques to provide a comprehensive characterization of an MCIT derivative.
Experimental Workflow: Synthesis and Analysis of a Thiourea Derivative
This workflow outlines the synthesis of a thiourea derivative from MCIT and a primary amine, followed by spectroscopic confirmation.
Caption: Integrated workflow for the synthesis and spectroscopic validation of an MCIT-derived thiourea.
Protocol: Synthesis and NMR Sample Preparation
-
Reaction: In a dry flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[13]
-
Addition: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature. The reaction is often exothermic.[13]
-
Monitoring: Stir the reaction for 1-2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography.
-
NMR Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the product is fully dissolved before analysis.
Comparison with Alternative Reagents: The Case of Phenyl Isothiocyanate (PITC)
In applications like N-terminal protein sequencing (Edman degradation), Phenyl isothiocyanate (PITC) is the traditional reagent.[15] MCIT presents an alternative with distinct analytical characteristics.
Expertise & Causality:
The primary difference lies in the electronic nature of the substituent attached to the isothiocyanate nitrogen. The phenyl group in PITC is aromatic, while the methoxycarbonyl group in MCIT is a non-aromatic, electron-withdrawing group.
-
Reactivity: The electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the isothiocyanate carbon in MCIT, potentially leading to faster reaction kinetics with nucleophiles compared to PITC.[1]
-
Spectroscopic Signature: The resulting derivatives are distinct. A PITC derivative will show characteristic aromatic proton signals in the ¹H NMR spectrum (typically 7.0-7.5 ppm). An MCIT derivative will instead show the sharp methoxy singlet around 3.5-4.0 ppm. This difference provides a clear and simple way to distinguish between derivatives from these two reagents.
-
Detection: The phenyl group of PITC derivatives provides a strong chromophore, making them readily detectable by HPLC-UV at ~254 nm. While the thiourea formed from MCIT is also UV-active, the molar absorptivity may differ, requiring methods to be optimized accordingly.
Caption: Comparative analytical attributes of derivatives from MCIT versus PITC.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear illustration of the power of a multi-technique approach. While IR and MS provide rapid and definitive confirmation of functional group transformation and molecular weight, NMR spectroscopy offers the unequivocal blueprint of the final molecular structure. The characteristic features—from the "silent" isothiocyanate carbon in ¹³C NMR to the strong -N=C=S stretch in IR—are not merely data points but are self-validating signatures of the chemistry being performed. For the researcher developing novel therapeutics or sequencing proteins, mastering the interpretation of these spectra is fundamental to ensuring the integrity of their results and accelerating the pace of discovery.
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-
Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry. Retrieved from [Link]
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-
Paseka, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]
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-
Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. University of Missouri. Retrieved from [Link]
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Erian, A. W., et al. (2003). Isothiocyanates in the chemistry of heterocycles. Chemical Reviews. Retrieved from [Link]
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Kaur, N., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Retrieved from [Link]
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Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Retrieved from [Link]
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Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. Retrieved from [Link]
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Cross-reactivity of Methoxycarbonyl isothiocyanate with other functional groups
A Comparative Guide to the Cross-Reactivity of Methoxycarbonyl Isothiocyanate
For researchers, scientists, and drug development professionals, this compound (MCIT) is a valuable reagent for the derivatization of primary and secondary amines, often employed to enhance detectability in analytical methods like HPLC. However, achieving selective derivatization is paramount for accurate quantification and unambiguous structural elucidation. This guide provides an in-depth comparison of MCIT's reactivity with various functional groups, supported by mechanistic insights and practical experimental protocols to empower researchers to optimize their derivatization strategies.
The core of MCIT's utility lies in the high electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack.[1] The electron-withdrawing nature of the adjacent methoxycarbonyl group further enhances this reactivity compared to other isothiocyanates like phenyl isothiocyanate.[1] While highly effective for its intended targets, understanding its potential for side reactions is critical for robust method development.
Primary Reactivity: The Amine-Isothiocyanate Reaction
The principal reaction of MCIT is with primary and secondary amines to form stable N,N'-disubstituted thiourea derivatives.[1][2] This reaction is highly efficient and forms the basis of its use as a derivatization agent.[2][3] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate group.
The reaction rate is significantly influenced by steric hindrance; bulky amines, such as tert-butylamine, react more slowly.[1] Furthermore, reaction conditions, particularly pH, play a crucial role. A slightly alkaline environment (pH 9-11) is often preferred as it deprotonates the amine, increasing its nucleophilicity and thereby accelerating the formation of the thiourea.[4][5]
Caption: Primary reaction of MCIT with an amine to form a stable thiourea.
Cross-Reactivity Profile: A Comparative Analysis
While the reaction with amines is highly favorable, MCIT is not entirely specific. Other nucleophiles present in a sample can compete, leading to undesired side products. The degree of cross-reactivity is a function of the nucleophile's intrinsic reactivity and the specific reaction conditions employed.
| Functional Group | Nucleophile | Product | Relative Reactivity | Optimal pH | Key Considerations |
| Primary/Secondary Amine | R-NH₂, R₂NH | Thiourea | High | 9 - 11[4][5] | The desired, primary reaction. Highly efficient under basic conditions. |
| Thiol | R-SH | Dithiocarbamate | Moderate to High | 6 - 8[4][5] | Reaction is reversible.[6] Can be a significant competing reaction, especially with cysteine.[7] |
| Alcohol | R-OH | Thiocarbamate | Low | Neutral / Catalysis | Generally much slower than reaction with amines.[2] May require forcing conditions or catalysis.[8][9] |
| Water | H₂O | Hydrolysis Products | Low to Moderate | Acidic or Basic | Competes with derivatization, especially under prolonged reaction times or non-optimal pH.[1] |
Reactivity with Thiols (e.g., Cysteine)
Thiols are potent nucleophiles and can react with isothiocyanates to form dithiocarbamates.[2][6] This reaction is particularly relevant in biological samples, where free cysteine residues in proteins or glutathione (GSH) are abundant.[6] The reaction between isothiocyanates and thiols is pH-dependent, favoring neutral to slightly acidic conditions (pH 6-8).[4][5] This provides a window of selectivity, as the reaction with amines is favored at higher pH.[4][5]
Crucially, the formation of dithiocarbamates from thiols is often reversible.[6] This means the isothiocyanate can be transferred from one thiol to another, or potentially be regenerated, acting as a "transport form" of the parent compound.[6] Studies on glucosinolate-derived isothiocyanates have shown that the thiol group of cysteine is the preferred reaction site over amino groups under many conditions.[7]
Reactivity with Alcohols and Water (Hydrolysis)
In comparison to amines and thiols, alcohols are weaker nucleophiles and react much more slowly with isothiocyanates to yield thiocarbamates.[2][10] While possible, this reaction generally requires more forcing conditions, such as higher temperatures or the use of catalysts, and is not typically a significant source of interference under the mild conditions used for amine derivatization.[8][9]
Hydrolysis, the reaction with water, is another potential competing pathway. MCIT can undergo nucleophilic attack by water, which can be accelerated under acidic or basic conditions.[1] This leads to the formation of unstable intermediates that can ultimately decompose.[1] Careful control of pH and limiting reaction time can minimize the impact of hydrolysis.
Caption: Competing reaction pathways for this compound.
Experimental Protocols for Assessing Selectivity
To ensure the trustworthiness of an analytical method, protocols must be self-validating. The following workflows are designed to empirically determine the selectivity of MCIT under your specific experimental conditions.
Protocol 1: Competitive Derivatization Workflow
This experiment directly assesses the selectivity of MCIT for an amine in the presence of a competing nucleophile like a thiol.
Caption: Experimental workflow for assessing MCIT selectivity.
Methodology:
-
Solution Preparation:
-
Prepare 1 mM stock solutions of a model primary amine (e.g., benzylamine) and a model thiol (e.g., N-acetylcysteine) in 50:50 acetonitrile/water.
-
Prepare a 10 mM stock solution of MCIT in anhydrous acetonitrile.
-
Prepare a series of 0.2 M borate buffers at pH 7.5, 8.5, 9.5, and 10.5.
-
-
Reaction:
-
For each pH condition, mix 20 µL of the amine solution, 20 µL of the thiol solution, and 200 µL of the respective borate buffer in a microcentrifuge tube.
-
Add 20 µL of the MCIT solution to initiate the reaction. This creates a molar excess of the derivatizing agent.
-
Incubate the mixture at 50°C for 30-60 minutes.
-
-
Quenching and Analysis:
-
Stop the reaction by adding 10 µL of formic acid.
-
Inject an aliquot of the final mixture into an LC-MS/MS system.
-
Develop a chromatographic method to separate the unreacted analytes from the thiourea and dithiocarbamate derivatives.
-
Use the mass spectrometer to quantify the peak areas of the respective products at each pH, allowing for a direct comparison of reactivity.
-
Protocol 2: Assessing Hydrolytic Stability
This protocol measures the rate of MCIT degradation in your chosen reaction buffer.
-
Preparation:
-
Prepare your reaction buffer (e.g., 0.2 M borate buffer, pH 9.5).
-
Prepare a 10 mM solution of MCIT in anhydrous acetonitrile.
-
-
Reaction and Sampling:
-
Add 20 µL of the MCIT solution to 400 µL of the reaction buffer at the desired reaction temperature (e.g., 50°C). This is your T=0 sample. Immediately inject into the LC-UV system.
-
Continue to incubate the remaining solution.
-
At set time intervals (e.g., 15, 30, 60, 90, 120 minutes), take an aliquot and inject it into the LC-UV system.
-
-
Analysis:
-
Monitor the disappearance of the MCIT peak over time.
-
Plot the peak area of MCIT versus time to determine its stability profile under your specific reaction conditions.
-
Mitigating Cross-Reactivity: Field-Proven Insights
The key to maximizing the selectivity of this compound for amines is to exploit the differences in reaction kinetics and pH optima between the target and off-target functional groups.
-
Optimize pH: This is the most critical parameter. For selective derivatization of amines, conduct the reaction at a pH between 9 and 11.[4][5] This maximizes the nucleophilicity of the target amine while disfavoring the reaction with thiols, which is more efficient at a lower pH.[4][5]
-
Control Temperature and Time: Derivatization reactions are often heated to ensure completion.[11] However, prolonged incubation at elevated temperatures can promote side reactions, including hydrolysis. Empirically determine the minimum time and temperature required for complete derivatization of your target amine to minimize off-target effects.
-
Consider a Thiol-Scavenging Step: In samples with an extremely high abundance of reactive thiols, a pre-treatment step may be warranted. Reagents like N-ethylmaleimide (NEM) can be used to block free thiol groups prior to the addition of MCIT. This approach, however, adds complexity and must be validated to ensure it does not interfere with the primary analysis.
Conclusion
This compound is a highly efficient derivatization reagent for primary and secondary amines. Its reactivity is governed by the strong electrophilicity of the isothiocyanate carbon, which is enhanced by the methoxycarbonyl group.[1] While highly selective, it is not entirely specific and can exhibit cross-reactivity with other nucleophiles, most notably thiols.[2][7] By understanding the underlying reaction mechanisms and carefully controlling experimental parameters—especially pH—researchers can significantly mitigate these side reactions.[4][5] The implementation of self-validating protocols, such as competitive derivatization assays, is essential for developing robust, accurate, and reliable analytical methods.
References
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A Comparative Guide to N-Terminal Peptide Derivatization for LC-MS/MS Analysis: Methoxycarbonyl Isothiocyanate and Beyond
For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, N-terminal derivatization is a critical tool to enhance analytical performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth technical comparison of N-terminal peptide modification strategies, with a specific focus on the isothiocyanate class of reagents, exemplified by the classic Edman reagent, phenyl isothiocyanate (PITC), and its analogue, methoxycarbonyl isothiocyanate (MCITC).
While direct, peer-reviewed experimental data on the LC-MS/MS analysis of MCITC-modified peptides is not extensively available in public literature, this guide will leverage the well-documented principles of isothiocyanate chemistry to infer its behavior. We will objectively compare this derivatization strategy with a widely adopted alternative, stable isotope dimethyl labeling, providing supporting experimental context and protocols to inform your selection of the most appropriate method for your research needs.
The Imperative of N-Terminal Derivatization in Peptide LC-MS/MS
The primary objectives of N-terminal derivatization in the context of LC-MS/MS are multifaceted:
-
Improved Chromatographic Resolution: Modification of the polar N-terminal amine can alter the hydrophobicity of a peptide, leading to better retention and separation on reverse-phase chromatography columns.
-
Enhanced Ionization Efficiency: Certain derivatizing agents can introduce easily ionizable groups, thereby increasing the signal intensity of the peptide in the mass spectrometer.
-
Predictable and Informative Fragmentation: Derivatization can direct the fragmentation of peptides during tandem mass spectrometry (MS/MS), leading to the generation of specific and informative fragment ions that facilitate confident sequence identification.
The Isothiocyanate Strategy: A Legacy of Edman Chemistry in the Mass Spectrometry Era
The use of isothiocyanates for N-terminal peptide modification is rooted in the foundational work of Pehr Edman on protein sequencing.[1][2] The Edman degradation process involves the reaction of phenyl isothiocyanate (PITC) with the N-terminal amino group of a peptide, followed by cleavage of the derivatized amino acid.[1][2][3][4] This chemistry has been adapted for modern mass spectrometry-based analysis, where the derivatization promotes characteristic fragmentation patterns.[5]
This compound (MCITC): A Theoretical Profile
This compound (MCITC) is an analogue of PITC where the phenyl group is replaced by a methoxycarbonyl group. Based on the principles of isothiocyanate chemistry, we can project its properties and behavior in peptide derivatization.
Reaction Mechanism: MCITC is expected to react with the primary amine at the N-terminus of a peptide under basic conditions to form a methoxycarbonylthiourea-peptide derivative. The reaction is analogous to that of PITC.
dot
Caption: Reaction of MCITC with a peptide's N-terminus.
Expected Performance Characteristics:
-
Reactivity: The electron-withdrawing nature of the methoxycarbonyl group may influence the electrophilicity of the isothiocyanate carbon, potentially affecting reaction kinetics compared to PITC.
-
Chromatographic Behavior: The methoxycarbonyl group is less hydrophobic than the phenyl group of PITC. Consequently, MCITC-derivatized peptides are expected to be less retained on reverse-phase columns, which could be advantageous for the analysis of already hydrophobic peptides.
-
Fragmentation in MS/MS: Upon collision-induced dissociation (CID), isothiocyanate-derivatized peptides characteristically produce abundant b1 and y(n-1) ion pairs.[5] It is anticipated that MCITC-labeled peptides will also exhibit a prominent neutral loss corresponding to the this compound moiety or a signature fragment ion, which can serve as a mass tag to aid in the identification of N-terminally modified peptides.
Alternative Strategy: Stable Isotope Dimethyl Labeling
A prevalent alternative to isothiocyanate derivatization is stable isotope dimethyl labeling. This technique involves the reductive amination of primary amines (N-terminus and lysine side chains) using formaldehyde and a reducing agent.[6][7] For quantitative studies, stable isotope-labeled versions of formaldehyde and/or the reducing agent are employed.[6]
Reaction Mechanism: The reaction proceeds via the formation of a Schiff base between the amine and formaldehyde, which is then reduced by a reagent like sodium cyanoborohydride to form a dimethylated amine.
dot
Caption: Workflow for stable isotope dimethyl labeling.
Performance Comparison: Isothiocyanates vs. Dimethyl Labeling
| Feature | Isothiocyanate Derivatization (PITC/MCITC) | Stable Isotope Dimethyl Labeling |
| Specificity | Primarily N-terminus (can react with lysine at high pH) | N-terminus and Lysine side chains |
| Reaction Speed | 5-60 minutes[8][9] | < 5 minutes[6] |
| MS/MS Fragmentation | Promotes formation of b1 and y(n-1) ions, characteristic neutral loss | Enhanced a1 and y(n-1) ions[6] |
| Quantitative Capability | Primarily for identification and sequencing | Excellent for relative and absolute quantification using stable isotopes[1][10] |
| Effect on Retention Time | Increases hydrophobicity (PITC) or may decrease it (MCITC) | Minimal change in retention time[11] |
| Throughput | Lower, requires more sample handling steps[8] | High, simple and fast reaction |
| Cost | Reagents can be more expensive | Cost-effective reagents (formaldehyde)[7] |
Experimental Protocols
Protocol 1: Phenylisothiocyanate (PITC) Derivatization of Peptides for LC-MS/MS
This protocol is adapted from established methods for PITC derivatization.[8][12][13][14]
Materials:
-
Peptide sample (dried)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)[8]
-
Phenylisothiocyanate (PITC)
-
N-hexane
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
Procedure:
-
Resuspend the dried peptide sample in 20 µL of Coupling Solution.
-
Add 1 µL of PITC, vortex, and incubate at room temperature for 20 minutes.
-
Dry the sample completely in a vacuum centrifuge.
-
To remove excess reagent, add 30 µL of n-hexane, vortex, and centrifuge. Carefully remove and discard the upper n-hexane layer. Repeat this step twice.
-
Dry the sample again in a vacuum centrifuge.
-
Reconstitute the derivatized peptide in a suitable volume of Mobile Phase A for LC-MS/MS analysis.
Protocol 2: Stable Isotope Dimethyl Labeling of Peptides for LC-MS/MS
This protocol is based on the widely used reductive amination method.[6][7]
Materials:
-
Peptide sample in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5)
-
4% (v/v) Formaldehyde (CH2O) in water (for "light" label)
-
4% (v/v) Deuterated formaldehyde (CD2O) in water (for "heavy" label)
-
0.6 M Sodium cyanoborohydride (NaBH3CN) in water (freshly prepared)
-
5% (v/v) Formic acid in water to quench the reaction
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
Procedure:
-
To 10 µg of peptide in 10 µL of buffer, add 4 µL of either "light" or "heavy" formaldehyde solution.
-
Vortex briefly and add 4 µL of the sodium cyanoborohydride solution.
-
Vortex and incubate at room temperature for 1 hour.
-
Quench the reaction by adding 2 µL of 5% formic acid.
-
Combine the "light" and "heavy" labeled samples if performing relative quantification.
-
Desalt the sample using a C18 StageTip or equivalent.
-
Elute the labeled peptides and dry in a vacuum centrifuge.
-
Reconstitute in Mobile Phase A for LC-MS/MS analysis.
Data Interpretation and Expected Outcomes
Isothiocyanate-Derivatized Peptides: The key diagnostic feature in the MS/MS spectrum of a PITC-labeled peptide is the intense b1 ion, which corresponds to the PITC-derivatized N-terminal amino acid. This provides immediate identification of the first amino acid in the sequence. For MCITC, a similar characteristic ion or neutral loss is expected, which would be specific to the methoxycarbonylthiourea-amino acid structure.
dot
Caption: Characteristic fragmentation of derivatized peptides.
Dimethyl-Labeled Peptides: Dimethylation enhances the intensity of a1 ions in MS/MS spectra, which can aid in sequence confirmation.[6] In quantitative experiments, the mass difference between the "light" and "heavy" labeled peptide pairs in the MS1 spectrum allows for the determination of their relative abundance.
Conclusion and Recommendations
The choice between isothiocyanate derivatization and dimethyl labeling is contingent upon the specific analytical goals.
Isothiocyanate derivatization , particularly with reagents like PITC, is a powerful tool for de novo sequencing and N-terminal amino acid identification due to the predictable and informative fragmentation it induces. While experimental data for MCITC is limited, its analogous chemistry suggests it could offer advantages in modulating peptide hydrophobicity. This method is well-suited for detailed characterization of purified peptides or proteins.
Stable isotope dimethyl labeling excels in high-throughput quantitative proteomics . Its rapid, cost-effective, and robust nature makes it the preferred method for large-scale comparative studies where the primary goal is to measure relative protein abundance across multiple samples.
For laboratories focused on protein identification and characterization, a foundational understanding of both derivatization strategies is invaluable. While MCITC remains a reagent with underexplored potential in mainstream proteomics, the principles of isothiocyanate chemistry provide a solid framework for its future application and development.
References
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Wikipedia. (2023). Edman degradation. [Link]
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Wang, D., Fang, S., & Wohlhueter, R. M. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1893–1900. [Link]
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Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]
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Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601. [Link]
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Brodbelt, J. S. (2004). Mass spectrometry of peptides and proteins. The Ohio State University. [Link]
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Olsen, J. V., & Mann, M. (2004). Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. Proceedings of the National Academy of Sciences of the United States of America, 101(37), 13417–13422. [Link]
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Ji, C., Li, Y., Li, Y., & Zhang, G. (2021). A simultaneous extraction/derivatization strategy coupled with liquid chromatography-tandem mass spectrometry for the determination of free catecholamines in biological fluids. Journal of Chromatography B, 1181, 122915. [Link]
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Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65–74. [Link]
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Bell, D. C., & Gaskell, S. J. (1994). The utility of phenylisothiocyanate as a derivatising agent for peptides in combined liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(7), 630–637. [Link]
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Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry : JMS, 38(4), 373–377. [Link]
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Kote, S., Ciborowski, M., & Rygiel, T. (2020). Mass Spectrometry-Based Identification of MHC-Associated Peptides. International journal of molecular sciences, 21(4), 1435. [Link]
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Hsu, Y. H., & Chen, S. H. (2014). Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1156, 135–144. [Link]
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Hsu, J. L., & Chen, S. H. (2012). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Expert review of proteomics, 9(5), 509–517. [Link]
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Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Johnstone, R. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904. [Link]
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Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., Khainovski, N., Pillai, S., Dey, S., Daniels, S., Purkayastha, S., Juhasz, P., Martin, S., Bartlet-Jones, M., He, F., Jacobson, A., & Pappin, D. J. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics : MCP, 3(12), 1154–1169. [Link]
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Savitski, M. M., Fischer, F., & Bantscheff, M. (2013). TMT labeling for the masses: a robust and cost-efficient, in-solution labeling approach. Molecular & cellular proteomics : MCP, 12(12), 3569–3578. [Link]
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Wang, D., Fang, S., & Wohlhueter, R. M. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical chemistry, 81(5), 1893–1900. [Link]
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Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]
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Brogdon, J. B., Mou, S., Mathews, W. R., & Hsieh, F. Y. (2003). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 14(11), 1276–1284. [Link]
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Meesters, R. J., & ten Brink, H. J. (2013). Bioanalytical LC separation techniques for quantitative analysis of free amino acids in human plasma. Bioanalysis, 5(3), 331–347. [Link]
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Ji, C., Li, Y., Li, Y., & Zhang, G. (2021). A simultaneous extraction/derivatization strategy coupled with liquid chromatography-tandem mass spectrometry for the determination of free catecholamines in biological fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1181, 122915. [Link]
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Diamonsil. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. [Link]
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A Senior Application Scientist's Guide to Isothiocyanate Chemistry in Complex Protein Mixtures: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexity of the Proteome
In the intricate landscape of the cellular proteome, the ability to selectively modify, identify, and quantify proteins is paramount. Complex protein mixtures, such as cell lysates or plasma, present a significant analytical challenge due to their vast dynamic range and heterogeneity. Chemical reagents that can covalently label proteins with high efficiency and specificity are indispensable tools in proteomics, enabling everything from N-terminal sequencing to multiplexed quantitative analysis.
Among the diverse chemistries available, the isothiocyanate (-N=C=S) functional group represents a versatile and historically significant tool for protein modification. While this guide centers on the efficacy of isothiocyanate chemistry, it is important to note that specific reagents like Methoxycarbonyl isothiocyanate (MCIT) are not as extensively documented as other analogues. Therefore, this guide will leverage the well-established principles of widely used isothiocyanates—such as Phenyl isothiocyanate (PITC) and Fluorescein isothiocyanate (FITC)—to provide a foundational understanding and a robust comparative framework against modern alternatives. We will explore the underlying chemical principles, compare performance metrics, and provide actionable protocols to empower researchers in making informed experimental decisions.
Part 1: The Foundational Chemistry of Isothiocyanate-Protein Reactions
The utility of isothiocyanates in proteomics is rooted in the electrophilic nature of their central carbon atom. This carbon is susceptible to nucleophilic attack from specific amino acid side chains, resulting in stable covalent bonds.
Primary Reaction Targets: The principal targets for isothiocyanates under typical labeling conditions are primary amines and thiols.
-
Reaction with Amines (Thiourea Formation): Under mildly alkaline conditions (pH 8.0-9.5), the uncharged primary amine groups of the N-terminal α-amino group and the ε-amino group of lysine side chains attack the isothiocyanate moiety.[1][2] This reaction forms a stable thiourea linkage.[3][4] This is the foundational reaction for both Edman degradation and fluorescent labeling with reagents like FITC.[5][6]
-
Reaction with Thiols (Dithiocarbamate Formation): The sulfhydryl group of cysteine residues is a potent nucleophile and reacts readily with isothiocyanates to form a dithiocarbamate adduct.[3][7] This reaction is often faster than the reaction with amines but can be reversible depending on the specific chemical environment.[3]
The pH of the reaction buffer is a critical parameter. Maintaining an alkaline pH ensures that a sufficient proportion of the target primary amines are deprotonated and thus nucleophilic, driving the reaction forward efficiently.[1][2] However, excessively high pH (>9.5) can risk protein denaturation.[8]
Caption: Reaction mechanism of isothiocyanates with protein nucleophiles.
Part 2: A Comparative Guide to Isothiocyanates and Alternative Reagents
The choice of a protein modification strategy is dictated entirely by the experimental goal. Here, we compare isothiocyanate-based methods with leading alternatives across two major applications: N-terminal sequencing and broader protein labeling for quantification and detection.
Application 1: N-Terminal Sequencing
Determining the N-terminal sequence of a protein is crucial for its identification and for understanding post-translational processing.
Isothiocyanate Method: Edman Degradation Developed by Pehr Edman, this classic technique uses phenyl isothiocyanate (PITC) for the stepwise removal and identification of N-terminal amino acids.[9][10] It remains a gold standard for its accuracy in de novo sequencing of the initial residues of a purified protein. The process involves a two-step cycle: a coupling reaction with PITC under alkaline conditions, followed by cleavage of the N-terminal residue with acid, which is then identified via chromatography.[11][12]
Alternative Methods:
-
Sanger's Reagent (DNFB): 1-fluoro-2,4-dinitrobenzene (DNFB) labels the N-terminal amino acid. However, subsequent identification requires complete acid hydrolysis of the entire polypeptide, preventing further sequencing. It is a terminal identification method, not a sequential one.[13]
-
Mass Spectrometry (MS): Modern MS-based proteomics allows for high-throughput protein identification. N-terminal peptides can be identified from complex mixtures, often after enzymatic digestion. De novo sequencing algorithms can derive sequence information directly from fragmentation spectra without a database.[14][15]
Comparative Analysis: N-Terminal Sequencing
| Feature | Edman Degradation (PITC) | Sanger's Reagent (DNFB) | Mass Spectrometry (MS) |
|---|---|---|---|
| Principle | Sequential degradation & identification[5][9] | N-terminal labeling & total hydrolysis[13] | Fragmentation & mass analysis[15] |
| Throughput | Low (one sample, ~45 min/residue) | Low (one sample) | High (thousands of proteins) |
| Sequence Length | Reliable for ~30-50 residues[9][15] | Only the first N-terminal residue | Can cover the full protein sequence |
| Blocked N-Termini | Fails if N-terminus is modified[9] | Fails if N-terminus is modified | Can identify modified N-termini |
| Sample Requirement | Requires µg of highly purified protein[14] | Requires purified protein | Highly sensitive (attomole range) |
| Key Advantage | Unmatched accuracy for direct N-terminal sequence[10] | Historically significant, simple chemistry | High-throughput, identifies PTMs[15] |
| Key Limitation | Low throughput, fails with blocked N-termini | Destructive, only one residue identified[13] | Relies heavily on databases for identification |
Application 2: Protein Labeling for Analysis
Covalent labeling is used to attach probes (e.g., fluorophores, biotin) or mass tags for quantification.
Isothiocyanate Method: Fluorescent Labeling Fluorescein isothiocyanate (FITC) is a classic reagent that attaches a fluorescent tag to primary amines, enabling protein detection in techniques like fluorescence microscopy, flow cytometry, and immunoassays.[2][6] The protocol is straightforward, involving incubation of the protein with FITC in an alkaline buffer.[16]
Alternative Methods:
-
N-hydroxysuccinimide (NHS) Esters: These are highly popular amine-reactive reagents that form stable amide bonds. They are available with a vast array of modifications (biotin, fluorophores, crosslinkers) and are generally considered more stable than the thiourea bonds formed by isothiocyanates.[6][17][18]
-
Reductive Amination (Dimethyl Labeling): This cost-effective MS-based technique uses formaldehyde and a reducing agent to add two methyl groups to primary amines. By using isotopically light and heavy reagents, it allows for duplex quantitative comparisons.[19]
-
Isobaric Mass Tags (TMT, iTRAQ): These are the state-of-the-art reagents for multiplexed protein quantification via mass spectrometry.[20] They consist of an amine-reactive group, a balancer portion, and a reporter ion. All tags have the same total mass, but upon fragmentation in the mass spectrometer, they release reporter ions of different masses, allowing for simultaneous quantification of up to 35 samples.[20][21]
Comparative Analysis: General Protein Labeling
| Feature | Isothiocyanates (e.g., FITC) | NHS Esters | Reductive Amination | Isobaric Tags (TMT) |
|---|---|---|---|---|
| Target Residues | N-terminus, Lysine (-NH2)[2] | N-terminus, Lysine (-NH2)[18] | N-terminus, Lysine (-NH2) | N-terminus, Lysine (-NH2) |
| Bond Stability | Thiourea (stable) | Amide (very stable)[6] | Amine (very stable) | Amide (very stable) |
| Primary Use Case | Fluorescent labeling[6] | Versatile labeling (fluorophores, biotin) | MS-based quantification (2-3 plex)[19] | High-plex MS quantification (up to 35-plex)[20][21] |
| Reaction Efficiency | Good, pH-dependent | High, pH-dependent | High | High |
| MS Compatibility | Can interfere with fragmentation | Good | Excellent, predictable mass shift | Designed specifically for MS/MS |
| Key Advantage | Simple, cost-effective for fluorescence | High stability, vast reagent variety | Inexpensive quantification method | High degree of multiplexing[20] |
| Key Limitation | Less stable bond than amides[6] | Can be prone to hydrolysis | Limited multiplexing | Higher cost, complex data analysis |
Part 3: Field-Proven Protocols and Workflows
Trustworthiness in experimental science is built on robust, reproducible protocols. The following sections provide detailed methodologies that incorporate self-validating steps.
Protocol 1: General Purpose Isothiocyanate Labeling of Proteins in a Complex Mixture
This protocol is adapted from standard procedures for FITC labeling and can serve as a template for other isothiocyanates like MCIT.[2][16] The goal is to label primary amines within a total cell lysate.
Experimental Rationale: The choice of an alkaline carbonate buffer is critical to deprotonate primary amines, making them nucleophilic.[1] The removal of amine-containing buffers like Tris is mandatory as they will compete with the protein for the labeling reagent.[2][8] Removal of unreacted dye via gel filtration is a self-validating step; successful separation will yield a colored protein fraction and a separate, slower-migrating dye fraction.[8]
Step-by-Step Methodology:
-
Buffer Exchange:
-
Start with your complex protein mixture (e.g., 1-2 mL of cell lysate at 2-5 mg/mL).
-
Exchange the sample into a labeling buffer (0.1 M sodium carbonate, pH 9.0). This can be done using a desalting column (e.g., Sephadex G-25) or through dialysis overnight at 4°C.
-
Crucial: Ensure the final buffer is free of any primary amines (e.g., Tris, glycine) or sodium azide.[2]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the isothiocyanate reagent (e.g., FITC) in anhydrous DMSO to a concentration of 1 mg/mL. The reagent is unstable in aqueous solutions.[16]
-
-
Labeling Reaction:
-
Adjust the protein concentration to 2 mg/mL in the labeling buffer.
-
While gently stirring the protein solution, slowly add 50-100 µg of the dissolved isothiocyanate reagent for every 1 mg of total protein.
-
Protect the reaction from light by wrapping the tube in aluminum foil.[8]
-
Incubate for 8 hours at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add a final concentration of 50 mM NH4Cl or 1 M Tris-HCl pH 8.0 to quench any unreacted isothiocyanate.
-
Incubate for an additional 2 hours at 4°C.
-
-
Purification:
-
Separate the labeled proteins from the unreacted reagent and quenching compounds using a gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The labeled protein will elute first in the void volume, while the smaller, unreacted dye molecules will be retarded and elute later.[8]
-
-
Validation:
-
Confirm successful labeling by measuring the absorbance of the purified protein fraction at both 280 nm (for protein) and the specific absorbance maximum for the label (e.g., ~495 nm for FITC).[2]
-
Alternatively, analyze a small aliquot by SDS-PAGE. The protein bands should be visible under appropriate illumination if a fluorescent tag was used.[8]
-
Caption: Workflow for general protein labeling with isothiocyanates.
Protocol 2: N-Terminal Sequencing via Automated Edman Degradation
This protocol outlines the conceptual steps performed by an automated protein sequencer.
Experimental Rationale: The process is cyclic, with each cycle designed to isolate and identify a single N-terminal amino acid without hydrolyzing the rest of the peptide chain.[9] The switch between alkaline conditions for coupling and anhydrous acid for cleavage is the chemical basis for the method's success.[11][13] Identification is achieved by comparing the chromatographic retention time of the unknown PTH-amino acid derivative against known standards.[13]
Step-by-Step Methodology:
-
Sample Preparation:
-
The purified protein or peptide is immobilized on a solid support (e.g., a PVDF membrane).
-
-
Cycle 1: Coupling:
-
The immobilized peptide is treated with Phenyl isothiocyanate (PITC) under alkaline conditions (e.g., using N-methylpiperidine) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminus.[12]
-
-
Cycle 1: Cleavage:
-
Cycle 1: Conversion & Identification:
-
The released ATZ-amino acid is extracted into an organic solvent.
-
It is then converted into the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[12]
-
This PTH-amino acid is injected into an HPLC system for identification by comparing its retention time to a set of standards.[13]
-
-
Subsequent Cycles:
Caption: The cyclic workflow of Edman degradation for N-terminal sequencing.
Conclusion and Future Outlook
Isothiocyanate chemistry, exemplified by foundational techniques like Edman degradation and FITC labeling, holds a significant place in the proteomics toolkit. Its primary strength lies in the reliable and well-understood reaction with primary amines to form stable thiourea linkages.
For researchers considering this compound or other analogues, the principles outlined here provide a strong predictive framework for its reactivity. It can be expected to perform robustly in applications requiring amine modification, such as fluorescent labeling or cross-linking.
However, the field of proteomics has evolved rapidly. For high-throughput analysis of complex protein mixtures, isothiocyanate-based methods face significant competition:
-
For N-terminal sequencing , Edman degradation remains valuable for its precision on purified proteins but is superseded by mass spectrometry for large-scale, complex sample analysis.
-
For quantitative proteomics , while simple isothiocyanate labels can be used, they lack the multiplexing power of modern isobaric tagging reagents like TMT, which are now the standard for comparative studies.[20][22]
Ultimately, the optimal method depends on the specific experimental goal. For unambiguous N-terminal sequence confirmation of a purified protein, Edman degradation is a powerful tool. For fluorescently tagging proteins for imaging or flow cytometry, FITC and similar isothiocyanates offer a cost-effective and straightforward solution. However, for comprehensive, high-throughput identification and quantification of proteins in complex biological systems, mass spectrometry-based methods with specialized labeling strategies are the superior approach.
References
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26.7: The Edman Degradation - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
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Edman degradation - Wikipedia. (n.d.). Wikipedia. [Link]
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Edman degradation - Grokipedia. (n.d.). Grokipedia. [Link]
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4 Steps of Edman Degradation - Mtoz Biolabs. (n.d.). Mtoz Biolabs. [Link]
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Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. (n.d.). MetwareBio. [Link]
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Peptide Labeling Reagents - AxisPharm. (n.d.). AxisPharm. [Link]
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Bioconjugation - Wikipedia. (n.d.). Wikipedia. [Link]
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Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Traditional protein analysis methods - Protein sequencing - Nautilus Biotechnology. (2022). Nautilus Biotechnology. [Link]
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Protein Sequencing: Techniques & Applications - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Proteins as binding targets of isothiocyanates in cancer prevention - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Protein sequencing - Wikipedia. (n.d.). Wikipedia. [Link]
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Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.). MDPI. [Link]
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Recent progress in enzymatic protein labelling techniques and their applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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An efficient method for FITC labelling of proteins using tandem affinity purification - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Fluorescein - Wikipedia. (n.d.). Wikipedia. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (2011). Digital Commons @ Cedarville. [Link]
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Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Proteomic analysis of covalent modifications of tubulins by isothiocyanates - PubMed - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Protocol - LigandTracer - Protein labeling with FITC. (2021). LigandTracer. [Link]
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PROTEIN LABELING WITH FLUORESCEIN ISOTHIOCYANATE (FITC). (n.d.). Unknown Source. [Link]
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The Isothiocyanate Moiety in Quantitative Proteomics: A Comparative Guide to Methoxycarbonyl Isothiocyanate Labeling
A Senior Application Scientist's Perspective on Chemical Labeling Strategies
For researchers, scientists, and professionals in drug development, the precise quantification of protein expression is paramount to unraveling complex biological processes and identifying novel therapeutic targets. Mass spectrometry-based quantitative proteomics has become an indispensable tool in this endeavor, with chemical labeling strategies offering high accuracy and multiplexing capabilities. While isobaric tags like TMT and iTRAQ are the current industry standards, the exploration of alternative reactive chemistries is a continuous pursuit for innovation in this field.
This guide provides an in-depth technical comparison of a potential isotopic labeling strategy utilizing Methoxycarbonyl Isothiocyanate (MCIT) with the established N-hydroxysuccinimide (NHS) ester-based iTRAQ and TMT reagents. We will delve into the fundamental reaction mechanisms, provide a comparative analysis of their theoretical performance, and present a hypothetical experimental workflow for MCIT-based peptide labeling.
The Landscape of Chemical Labeling for Quantitative Proteomics
The core principle of chemical labeling in quantitative proteomics involves the covalent attachment of a tag containing stable isotopes to peptides.[1][2] This allows for the relative or absolute quantification of proteins from different samples in a single mass spectrometry analysis. The ideal chemical labeling reagent should exhibit high reactivity and specificity towards a common functional group in peptides, typically primary amines, to ensure comprehensive labeling of the proteome.
Currently, the most widely adopted methods are isobaric labeling techniques such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags).[3][4][5][6] These reagents consist of three key components: a reactive group that targets primary amines, a mass normalizer, and a reporter ion.[5] Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in the different samples.[2][5]
This compound: An Alternative Chemistry for Peptide Labeling
Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group.[7][8] This group is highly reactive towards nucleophiles, most notably primary amines, forming a stable thiourea linkage. This reactivity profile makes isothiocyanates a plausible candidate for peptide labeling. This compound, while not a mainstream reagent in quantitative proteomics, presents an interesting chemical alternative to the NHS-ester chemistry of iTRAQ and TMT.
The Chemistry of Isothiocyanate Labeling
The reaction of an isothiocyanate with a primary amine, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, proceeds via a nucleophilic addition mechanism to form a substituted thiourea.
Diagram of Isothiocyanate Reaction with a Peptide
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methoxycarbonyl Isothiocyanate
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemicals we handle, from procurement to disposal. Methoxycarbonyl isothiocyanate is a versatile reagent, valuable for its ability to act as a synthetic building block, particularly in the formation of thiourea derivatives.[1] However, its utility is matched by its hazardous nature. This guide provides a comprehensive, safety-first framework for the proper disposal of this compound, ensuring the protection of personnel and the environment.
The core principle of disposal is risk mitigation through informed action. This compound is acutely toxic if swallowed, inhaled, or in contact with skin; it can cause severe skin burns and serious eye damage, and it is a lachrymator (a substance that causes tearing).[2][3] Furthermore, it is moisture-sensitive and reacts with a variety of common laboratory chemicals.[2] Therefore, a "one-size-fits-all" disposal plan is insufficient and unsafe.
Part 1: Foundational Safety & Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the chemical's hazards and the necessary protective measures is paramount. This assessment forms the bedrock of a safe disposal plan.
Hazard Profile
The hazardous properties of this compound and its analogs necessitate stringent safety controls. The primary risks are summarized below.
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal if swallowed, in contact with skin, or if inhaled.[3][4] | Safety Data Sheets (SDS) |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3] | SDS |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible eye damage.[2][3] | SDS |
| Respiratory Irritation | May cause respiratory irritation upon inhalation.[4] | SDS |
| Lachrymator | Substance which increases the flow of tears.[2] | SDS |
| Moisture Sensitive | Reacts with water and moist air.[2] | SDS |
Chemical Incompatibilities
To prevent uncontrolled reactions, toxic gas release, or fire, this compound must be kept separate from incompatible materials during storage and disposal. Hazardous decomposition during a fire can produce toxic gases like nitrogen oxides (NOx), sulfur oxides, carbon monoxide, and carbon dioxide.[2][5]
Key Incompatible Materials:
The causality here is the high electrophilicity of the isothiocyanate's central carbon atom, making it highly susceptible to attack by nucleophiles like water, amines, and alcohols.[1]
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood.[2] The following PPE is the minimum requirement for any personnel handling this substance.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[6] | Protects against splashes and irritating vapors; essential due to the chemical's severe eye damage risk. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3] | Prevents skin contact, which can cause burns and toxic effects. Gloves must be inspected before use and removed carefully to avoid contamination.[3][7] |
| Body Protection | Chemical-resistant lab coat or apron; long-sleeved clothing.[8] | Protects against incidental skin contact from splashes or spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits may be exceeded or if irritation is experienced.[3] | Protects against the inhalation of toxic and irritating vapors. |
Part 2: Disposal Pathway Decision Workflow
The correct disposal procedure depends on the quantity of the waste and its form (pure chemical vs. contaminated labware). This workflow provides a logical pathway to determine the appropriate protocol.
Caption: Decision workflow for selecting the correct disposal protocol.
Part 3: Step-by-Step Disposal Protocols
Based on the workflow, select the appropriate detailed procedure below. The overarching principle is that all waste generated from this compound is considered hazardous waste.[3][6]
Protocol A: In-Lab Neutralization of Small Residual Quantities
CAUTION: This procedure should only be performed by experienced laboratory personnel who are fully aware of the risks. It involves a controlled reaction and must be performed in a chemical fume hood with all required PPE.
The objective is to convert the reactive isothiocyanate into a more stable thiourea derivative before collection by Environmental Health & Safety (EHS).
-
Prepare a Quenching Solution: In a flask of appropriate size, prepare a solution of a simple amine, such as a 10% solution of diethylamine in an inert solvent like isopropanol or toluene. The amine should be in significant molar excess (at least 10-fold) relative to the estimated amount of residual isothiocyanate.
-
Set Up Reaction: Place the flask containing the quenching solution on a stirrer in an ice bath to manage the exothermic reaction.
-
Controlled Addition: Slowly and carefully, add the this compound residual to the stirred, cooled quenching solution. Do not add the quenching solution to the isothiocyanate.
-
React and Stabilize: Allow the mixture to stir for at least one hour as it slowly warms to room temperature to ensure the reaction is complete.
-
Package for Disposal: Transfer the resulting mixture to a designated hazardous waste container. Label the container clearly with all components (e.g., "Waste Diethylamine/Isopropanol/Methoxycarbonyl Isothiocyanate Reaction Mixture").
-
Arrange Pickup: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.
Protocol B: Disposal of Bulk Quantities and Original Containers
This is the most common and recommended procedure for quantities exceeding a few grams or for original, unopened, or partially used containers.
-
Do Not Mix: Do not mix this compound waste with any other waste stream.[4] Keep it in its original container if possible, or a designated, compatible waste container.
-
Secure Container: Ensure the container is tightly sealed to prevent the release of vapors and protect from moisture.[5]
-
Label Clearly: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste: this compound" and include the date.
-
Store Safely: Store the sealed, labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from all incompatible materials listed in section 1.2.[3]
-
Schedule Disposal: Contact your institution's EHS office or an approved hazardous waste disposal contractor to schedule a pickup.[2][4]
Protocol C: Disposal of Contaminated Labware and Materials
This protocol applies to items such as disposable gloves, weigh boats, pipette tips, and paper towels that are contaminated with this compound.
-
Segregate Waste: Immediately place all contaminated solid materials into a dedicated, heavy-duty plastic bag or a designated solid hazardous waste container.[9]
-
Avoid Contamination: Do not place these items in regular trash or standard biohazard bags.
-
Seal and Label: Once the bag is full, seal it securely. If using a container, ensure the lid is tightly closed. Label the bag or container clearly as "Hazardous Waste: this compound Contaminated Debris."
-
Store and Dispose: Store the container in the designated hazardous waste area and arrange for pickup by EHS or a licensed contractor.
Part 4: Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others in the vicinity.[6]
-
Remove Ignition Sources: If the material is flammable, remove all sources of ignition from the area.[6]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in section 1.3.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.[9][10] Do not use water.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[6][9]
-
Clean Area: Once the absorbed material is removed, decontaminate the area with a suitable solvent (such as acetone or ethanol), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: Label all waste containers from the cleanup and manage them according to Protocol C.
By adhering to these scientifically grounded and safety-focused procedures, you can effectively manage the risks associated with this compound and ensure its proper disposal, upholding your commitment to a safe and responsible research environment.
References
-
New Jersey Department of Health, Hazardous Substance Fact Sheet: Methyl Isothiocyanate. (1999). Offers guidance on spill response, PPE, and health hazards. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. (n.d.). Database entry providing chemical identifiers and properties. [Link]
-
Cole-Parmer, Material Safety Data Sheet: Benzyl isothiocyanate. (n.d.). Provides general procedures for spill cleanup and waste containerization for isothiocyanates. [Link]
-
Cole-Parmer, Material Safety Data Sheet: Methyl isothiocyanate. (n.d.). Details PPE requirements for handling isothiocyanates. [Link]
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Mastering Methoxycarbonyl Isothiocyanate: A Guide to Safe and Effective Handling
For the vanguard of research, ensuring laboratory safety is not just a procedural formality but the bedrock of scientific integrity and innovation. Methoxycarbonyl isothiocyanate, a versatile reagent in organic synthesis, demands a meticulous approach to handling due to its inherent reactivity and toxicological profile. This guide, crafted for the discerning researcher, moves beyond mere checklists to provide a deep, causal understanding of the necessary safety protocols, ensuring both personal protection and experimental success.
Understanding the Inherent Risks of this compound
This compound belongs to the isothiocyanate class of compounds, characterized by the highly reactive -N=C=S functional group. The electrophilicity of the central carbon atom makes it a prime target for nucleophiles, a property leveraged in many synthetic reactions. However, this same reactivity is the source of its primary hazards. The methoxycarbonyl group, being electron-withdrawing, further enhances the electrophilic nature of the isothiocyanate carbon, increasing its reactivity compared to other isothiocyanates.[1]
Toxicological Profile: this compound is classified as toxic if swallowed, in contact with skin, or inhaled.[2] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[3][4] Some isothiocyanates are also known to be sensitizers, meaning repeated exposure can lead to allergic reactions of the skin or respiratory system.[3]
Core Principles of Protection: A Multi-Layered Defense
A robust safety strategy for handling this compound is built on a hierarchy of controls, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[4][5][6][7] This is non-negotiable. The fume hood's ventilation actively removes toxic vapors from the operator's breathing zone, minimizing the risk of inhalation. All manipulations of the compound, including weighing, transferring, and reaction setup, must be performed within the confines of a properly functioning fume hood. Additionally, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][6]
Administrative Controls: Safe Work Practices
Safe work practices are procedural safeguards that reduce the likelihood of exposure. Key practices for this compound include:
-
Minimizing Quantities: Only work with the smallest amount of the chemical necessary for your experiment.
-
Restricted Access: Clearly demarcate the work area where this compound is being used and restrict access to authorized personnel only.
-
No Unattended Operations: Never leave a reaction involving this compound unattended.
-
Thorough Cleaning: Decontaminate all surfaces and equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Personal Protective Equipment (PPE): The Last Barrier
While engineering and administrative controls are paramount, appropriate PPE is essential to protect against accidental splashes or unforeseen exposures. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Chemical safety goggles are mandatory whenever handling this compound.[2][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[8][9]
Skin and Body Protection
A lab coat should be worn to protect against minor splashes. For larger scale operations or where there is a significant risk of skin contact, chemical-resistant aprons or suits may be necessary. Wear closed-toe shoes at all times in the laboratory.
Choosing the correct gloves is crucial for preventing skin contact. Not all glove materials offer the same level of protection against all chemicals. For this compound, consider the following:
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Excellent | Offers high resistance to a wide range of chemicals, including many reactive organic compounds.[10] |
| Viton™ | Excellent | Provides excellent resistance to aromatic and chlorinated solvents, which may be used in conjunction with the isothiocyanate.[10][11] |
| Nitrile | Good (for short-term use) | Offers good general chemical resistance but may have a shorter breakthrough time.[10] Always check the manufacturer's compatibility data. |
| Latex | Not Recommended | Natural rubber latex gloves offer poor protection against many organic chemicals and can cause allergic reactions.[10][12] |
It is imperative to inspect gloves for any signs of degradation or punctures before each use. [12] Double gloving can provide an additional layer of protection.
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is required. The choice of respirator depends on the concentration of airborne contaminants.
| Condition | Recommended Respirator | Standard |
| Exceeding Exposure Limits or Irritation | NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] | OSHA 29 CFR 1910.134 |
| High Concentrations / Emergency | Full-facepiece supplied-air respirator operated in a pressure-demand or other positive-pressure mode.[8] | OSHA 29 CFR 1910.134 |
A comprehensive respiratory protection program, including training, fit-testing, and medical evaluation, is required by OSHA.[8]
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[2][14] If breathing is difficult or has stopped, provide artificial respiration.[2][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][13][14] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these principles and procedures, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
- Safety Data Sheet - Methoxycarbonyl isothiocyan
- Methoxycarbonyl isothiocyan
- Relationship: Respiratory System and Isothiocyan
- Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyan
- SAFETY DATA SHEET - Ethoxycarbonyl isothiocyan
- Isothiocyanates.
- Isothiocyanates: translating the power of plants to people. PMC.
- Common Name: METHYL ISOTHIOCYAN
- Safety d
- SAFETY DATA SHEET - 4-(Methoxycarbonyl)
- METHYL ISOTHIOCYAN
- Material Safety Data Sheet - Allyl isothiocyan
- Material Safety D
- METHYL ISOTHIOCYAN
- SAFETY D
- This compound | C3H3NO2S | CID 552246. PubChem, NIH.
- SAFETY DATA SHEET - Methyl isothiocyan
- 3-Methoxycarbonylphenyl isothiocyanate reaction side products and purific
- 35266-49-0(Methoxycarbonyl isothiocyan
- Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyan
- SAFETY DATA SHEET - Ethoxycarbonyl isothiocyan
- Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. PMC.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- 4-Methoxycarbonylphenyl isothiocyan
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- Reactivity and diverse synthetic applications of acyl isothiocyan
- Chemical Resistant Gloves Guide. Oxford University.
- GLOVE SELECTION CHART. WSU Spokane.
- OSHA Glove Selection Chart. Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
